1,4-Diaminocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,4-Diaminocyclohexane cis and trans isomer properties
An In-depth Technical Guide to the Stereoisomers of 1,4-Diaminocyclohexane
Introduction
This compound (DACH) is a cyclic diamine that serves as a crucial building block in various fields, including polymer chemistry, pharmaceuticals, and materials science. It exists as two distinct stereoisomers: cis-1,4-diaminocyclohexane and trans-1,4-diaminocyclohexane. The spatial orientation of the two amino groups relative to the cyclohexane ring imparts unique physical, chemical, and thermodynamic properties to each isomer. This guide provides a comprehensive technical overview of the core properties, synthesis, separation, and analysis of these isomers, tailored for researchers, scientists, and professionals in drug development.
The stereochemistry of the DACH isomers significantly influences their application. For instance, the rigid and linear structure of the trans isomer is highly valued in the synthesis of high-performance polyamides, contributing to polymers with high crystallinity and thermal stability.[1] Conversely, the properties of the cis isomer can be leveraged in applications such as epoxy resin curing agents to enhance mechanical flexibility.[1]
Molecular Structure and Conformational Analysis
The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize angular and torsional strain. The stability and properties of the cis and trans isomers are largely dictated by the axial or equatorial positions of the two amino (-NH₂) groups.
-
trans-1,4-Diaminocyclohexane : In its most stable conformation, both amino groups occupy equatorial positions on the cyclohexane ring. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. This diequatorial conformation results in greater thermodynamic stability for the trans isomer compared to the cis isomer.[2][3]
-
cis-1,4-Diaminocyclohexane : In the chair conformation of the cis isomer, one amino group must be in an axial position while the other is in an equatorial position. This leads to inherent steric strain due to 1,3-diaxial interactions between the axial amino group and the axial hydrogen atoms on the same side of the ring. Ring flipping results in an energetically equivalent conformation where the axial and equatorial positions of the amino groups are interchanged.
The energetic difference between these conformations is a key determinant of the distinct properties of each isomer.
Physical and Chemical Properties
The structural differences between the cis and trans isomers lead to significant variations in their physical properties. A notable distinction is their physical state at room temperature: cis-1,4-diaminocyclohexane is a liquid, while the trans isomer is a crystalline solid.[2] This is attributed to the more efficient molecular packing and stronger intermolecular interactions in the solid state of the symmetric trans isomer.[2]
Table 1: Physical and Chemical Properties
| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |
| CAS Number | 15827-56-2[4][5] | 2615-25-0[6][7] |
| Molecular Formula | C₆H₁₄N₂[4][5] | C₆H₁₄N₂[6][7] |
| Molecular Weight | 114.19 g/mol [2][4] | 114.19 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2][4] | White to light yellow crystalline solid[2][7][8] |
| Melting Point | Not reported (liquid at RT)[2] | 68-72 °C[6] |
| Boiling Point | Not available | 197 °C[6] |
| Vapor Pressure | Not available | 18 mmHg (at 87.2 °C)[6] |
| Flash Point | Not available | 71 °C (closed cup)[6] |
| Thermodynamic Stability | Less stable[2] | More stable[2] |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between the cis and trans isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can differentiate the isomers based on the chemical shifts and coupling constants, which are influenced by the axial or equatorial orientation of the protons and carbons attached to the amino groups.[9] In the trans isomer, with both amino groups equatorial, the protons on the carbons bearing the amino groups (C1 and C4) are axial and typically appear at a different chemical shift compared to the equatorial protons in the cis isomer.[9]
-
¹H NMR : The chemical shifts of the methine protons (CH-NH₂) are particularly diagnostic. Protons in an equatorial position are generally deshielded and appear at a lower field (higher ppm) compared to axial protons.[9]
-
¹³C NMR : The chemical shifts of the carbon atoms bonded to the nitrogen (C-NH₂) are also sensitive to the stereochemistry.[9]
Table 2: Representative Spectroscopic Data
| Spectroscopy | cis-Isomer | trans-Isomer |
| ¹H NMR | Distinct signals for axial and equatorial protons. | Simpler spectrum due to higher symmetry (diequatorial). |
| ¹³C NMR | Specific chemical shifts for C1/C4 and C2/C3/C5/C6 carbons. | Specific chemical shifts for C1/C4 and C2/C3/C5/C6 carbons.[10] |
| IR Spectroscopy | Characteristic N-H stretching and bending frequencies. | Characteristic N-H stretching and bending frequencies. |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the amine functional groups. Both isomers will show characteristic absorptions for N-H stretching (typically in the 3300-3500 cm⁻¹ region) and N-H bending. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, reflecting the different molecular symmetries.[11]
Synthesis and Isomer Separation
The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-phenylenediamine.[12][13][14] This process typically yields a mixture of cis and trans isomers.[15][16] The ratio of the isomers can be influenced by the choice of catalyst (e.g., nickel or cobalt), solvent, temperature, and pressure.[12][13]
References
- 1. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]
- 6. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 7. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 8. 406361000 [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 13. trans-1,4-Diaminocyclohexane | 2615-25-0 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 16. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Diaminocyclohexane, a versatile diamine building block crucial in the synthesis of polymers and pharmacologically active molecules. This document focuses on the distinct characteristics of its cis and trans isomers, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating key structural concepts through visualization.
Molecular Structure and Stereoisomerism
This compound [C₆H₁₄N₂] is a cyclic diamine existing as two primary stereoisomers: cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane. The spatial orientation of the two amine functional groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.
In the trans isomer, both amino groups can occupy equatorial positions, leading to a thermodynamically more stable conformation. Conversely, the cis isomer consists of one axial and one equatorial amino group, resulting in greater steric hindrance. This conformational difference is fundamental to understanding the varying physical properties outlined in this guide.
Quantitative Physical Properties
The physical properties of this compound are summarized below. Data is provided for the mixture of isomers as well as for the individual cis and trans isomers where available.
| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane | Mixture (cis/trans) |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid | White to yellow to brown crystals or chunks | White to off-white solid or colorless to light yellow liquid |
| Melting Point | Not available | 68 - 73 °C | Not available |
| Boiling Point | Not available | 197 °C (at 760 mmHg) | 199.4 °C (at 760 mmHg) |
| Density | Not available | Not available | 0.939 - 0.95 g/cm³ |
| pKa | Not available | Not available | 10.78 (Predicted) |
| Solubility | Not available | Soluble in methanol | Soluble in water, methanol, and ethanol |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point of solid samples of this compound, particularly the trans isomer, can be determined using the Thiele tube method.
Materials:
-
Thiele tube
-
High-temperature resistant oil (e.g., mineral oil)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Bunsen burner or other heat source
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The Thiele tube is filled with oil to a level above the side-arm junction.
-
The thermometer and attached capillary tube are immersed in the oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated. The convection currents of the oil ensure uniform heating.
-
The temperature is raised at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
Boiling Point Determination (Thiele Tube Method)
For the liquid mixture of isomers, the boiling point can be determined using a modified Thiele tube setup.
Materials:
-
Thiele tube
-
High-temperature resistant oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source
Procedure:
-
A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is immersed in the oil in a Thiele tube.
-
The Thiele tube is heated, and the temperature is monitored.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of liquid this compound can be accurately measured using a pycnometer.
Materials:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
The pycnometer is filled with the liquid this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its total mass is weighed.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
Materials:
-
pH meter with a combination electrode
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Sample of this compound
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
A known concentration of this compound is prepared in deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is stirred continuously.
-
The standardized strong acid is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
Visualization of Conformational Isomers
The distinct physical properties of the cis and trans isomers of this compound are a direct consequence of their preferred chair conformations. The following diagram illustrates the conformational equilibrium for both isomers.
Caption: Conformational equilibrium of cis and trans-1,4-Diaminocyclohexane.
Separation of Isomers
A common method for separating the cis and trans isomers of this compound is through fractional crystallization of their salts, often the dihydrochloride salts. The different spatial arrangements of the isomers lead to variations in their crystal lattice energies and, consequently, their solubilities in specific solvents, allowing for their separation. The following workflow outlines this process.
Caption: Generalized workflow for the separation of cis and trans isomers.
An In-Depth Technical Guide to the Spectral Data of 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-Diaminocyclohexane. The information is presented in a structured format to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.
Introduction
This compound is a cyclic diamine that exists as two stereoisomers: cis and trans. The spatial arrangement of the two amino groups relative to the cyclohexane ring significantly influences their physical, chemical, and spectroscopic properties. This guide will delineate the spectral characteristics of both a mixture of cis and trans isomers and the individual trans isomer, providing valuable data for characterization, quality control, and reaction monitoring in research and development settings.
Spectroscopic Data
The following sections present the key spectral data for this compound in tabular format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectral Data of this compound (cis/trans mixture)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.89 | Multiplet | 2H | CH-NH₂ |
| 2.58 | Multiplet | 2H | CH-NH₂ |
| 1.76 | Multiplet | 4H | Cyclohexane CH₂ |
| 1.25 | Multiplet | 4H | Cyclohexane CH₂ |
Table 2: ¹H NMR Spectral Data of trans-1,4-Diaminocyclohexane (in DMSO-d₆) [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 2.432 | Not specified | CH-NH₂ |
| 1.9 | Not specified | Cyclohexane CH₂ |
Table 3: ¹³C NMR Spectral Data of this compound (cis/trans mixture)
| Chemical Shift (ppm) | Assignment |
| 48.1 | C-NH₂ |
| 33.1 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are characteristic of primary amines and saturated hydrocarbons.
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3359 | Strong | N-H stretch (asymmetric) |
| 3282 | Strong | N-H stretch (symmetric) |
| 2921 | Strong | C-H stretch (asymmetric) |
| 2849 | Strong | C-H stretch (symmetric) |
| 1604 | Medium | N-H bend (scissoring) |
| 1447 | Medium | C-H bend (scissoring) |
| 1318 | Medium | C-N stretch |
| 889 | Medium | N-H wag |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.
Table 5: Mass Spectrometry Data of this compound [2]
| m/z | Relative Intensity | Assignment |
| 114 | Moderate | Molecular Ion [M]⁺ |
| 97 | Low | [M - NH₃]⁺ |
| 81 | Low | [C₆H₉]⁺ |
| 70 | Moderate | [C₄H₈N]⁺ |
| 58 | High | [C₃H₈N]⁺ (Top Peak) |
| 56 | High | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 43 | High | [C₃H₇]⁺ or [C₂H₅N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Instrument Setup:
-
Use a standard 5 mm NMR probe.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid Sample (Neat): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample holder (or salt plates/KBr pellet).
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Select an appropriate GC column (e.g., a non-polar or mid-polar capillary column).
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range (e.g., m/z 35-300), and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample, and the MS will acquire mass spectra of the eluting compounds.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Synthesis of 1,4-Diaminocyclohexane from p-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,4-diaminocyclohexane, a valuable building block in pharmaceuticals and polymer chemistry, through the catalytic hydrogenation of p-phenylenediamine. The document provides a comprehensive overview of reaction pathways, comparative data on various catalytic systems, and detailed experimental protocols.
Introduction
This compound (DACH) is a cycloaliphatic diamine that exists as two geometric isomers: cis and trans. It serves as a crucial intermediate in the synthesis of a wide range of commercially important materials, including polyamides, polyurethanes, and active pharmaceutical ingredients.[1][2] The industrial production of DACH predominantly relies on the catalytic hydrogenation of p-phenylenediamine, which effectively reduces the aromatic ring to a cyclohexane ring.[3] This process, however, typically yields a mixture of cis and trans isomers, the ratio of which is highly dependent on the catalyst and reaction conditions employed.[4] The trans isomer is often the more desired product, necessitating efficient separation techniques or stereoselective synthesis routes.[5]
Reaction Pathway: Catalytic Hydrogenation
The core transformation in the synthesis of this compound from p-phenylenediamine is the saturation of the benzene ring with hydrogen gas in the presence of a metal catalyst. This reaction is typically carried out at elevated temperatures and pressures in a suitable solvent.
Caption: Catalytic hydrogenation of p-phenylenediamine to this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in the hydrogenation of p-phenylenediamine, as it significantly influences the reaction efficiency, product yield, and the isomeric ratio of this compound. While various transition metals exhibit catalytic activity, ruthenium, nickel, and cobalt are among the most commonly employed.
| Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | Overall Yield (%) | trans:cis Ratio | Reference |
| 10% Ru/MC with LiOH | 120 | 79 | Isopropanol | 92 | 35:65 | [4] |
| Nickel or Cobalt | 180 | 100-150 | Methylcyclohexane, Dioxane, or Decaline | Not Specified | Not Specified | [3][5] |
| Rhodium on Alumina | 200 | ~118 | 1-methoxy-2-propanol | Not Specified | Not Specified | [3] |
| Ruthenium (alkali-modified) | 150-300 | High | Ammonia | Not Specified | ~70:30 (equilibrium) | [5] |
Experimental Protocols
Synthesis of p-Phenylenediamine from p-Nitroaniline
Materials:
-
p-Nitroaniline
-
Raney Nickel (catalyst)
-
Water (solvent)
-
Hydrogen gas
-
Autoclave reactor
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, charge the vessel with p-nitroaniline (e.g., 175 g), water (e.g., 400 mL), and Raney Nickel catalyst (e.g., 5.0 g).[6]
-
Seal the autoclave and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[6]
-
Heat the mixture to the target temperature (e.g., 50°C) with constant stirring (e.g., 1000 rpm).[6]
-
Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The resulting aqueous solution of p-phenylenediamine can be used directly or the product can be isolated by evaporation of the water. This process can yield p-phenylenediamine with high purity (>99%) and yield (>98%).[6]
Hydrogenation of p-Phenylenediamine to this compound (Ruthenium-Catalyzed)
This protocol is based on a reported procedure using a ruthenium catalyst, which provides a high yield of the mixed isomers.[4]
Materials:
-
p-Phenylenediamine
-
10% Ruthenium on mesoporous carbon (Ru/MC) catalyst
-
Lithium hydroxide (LiOH) promoter
-
Isopropanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Filtration system
Procedure:
-
Charge a high-pressure autoclave with p-phenylenediamine, 10% Ru/MC catalyst, LiOH promoter, and isopropanol.
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to 8 MPa.[4]
-
Heat the reactor to 120°C while stirring the mixture.[4]
-
Maintain the reaction at this temperature and pressure until hydrogen consumption ceases, indicating the completion of the hydrogenation.
-
Cool the reactor to room temperature and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture to separate the catalyst. The filtrate contains the this compound dissolved in isopropanol.
-
The solvent can be removed by distillation to obtain the product as a mixture of cis and trans isomers. This method has been reported to achieve a 92% yield with a trans:cis ratio of approximately 35:65.[4]
Separation of trans-1,4-Diaminocyclohexane
The separation of the desired trans isomer from the cis isomer can be achieved through fractional crystallization, often after converting the diamines to their dihydrochloride salts, which exhibit different solubilities.
Procedure:
-
Dissolve the crude mixture of this compound isomers in a suitable solvent (e.g., methanol).
-
Bubble hydrogen chloride gas through the solution to form the dihydrochloride salts of both isomers.
-
The trans-1,4-diaminocyclohexane dihydrochloride is typically less soluble and will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
The free base of the trans isomer can be regenerated by treating the dihydrochloride salt with a base (e.g., sodium hydroxide).
Experimental Workflow and Logic
The overall process for synthesizing this compound from p-phenylenediamine involves a series of sequential steps, from the initial hydrogenation to the final purification of the desired isomer.
Caption: General experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from p-phenylenediamine via catalytic hydrogenation is a well-established and versatile method. The selection of the catalyst and the fine-tuning of reaction parameters are critical for achieving high yields and controlling the stereochemical outcome. Ruthenium-based catalysts, in particular, have shown promise for efficient hydrogenation under relatively mild conditions. Further research into more stereoselective catalysts could obviate the need for challenging isomer separation steps, thereby enhancing the overall efficiency and cost-effectiveness of producing the valuable trans-1,4-diaminocyclohexane for various applications in the pharmaceutical and materials science industries.
References
- 1. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Stereochemistry of 1,4-Diaminocyclohexane: A Technical Guide for Drug Development
An in-depth examination of the synthesis, separation, and stereochemical properties of cis- and trans-1,4-diaminocyclohexane, a critical scaffold in modern medicinal chemistry.
Introduction
1,4-Diaminocyclohexane (DACH) is an aliphatic diamine that serves as a fundamental building block in a multitude of chemical applications, ranging from polymer chemistry to the synthesis of high-performance materials.[1][2] For researchers, scientists, and drug development professionals, its true significance lies in its role as a rigid and stereochemically defined scaffold for the creation of novel therapeutic agents. The cyclohexane ring's conformational rigidity, combined with the specific spatial orientation of its two amino groups, makes DACH an invaluable component in designing molecules with precise three-dimensional structures to interact with biological targets.[2][3]
This guide delves into the core stereochemical aspects of this compound, focusing on the distinct properties of its cis and trans isomers. Understanding these differences is paramount, as the stereochemistry of the DACH core profoundly influences a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. We will explore the conformational analysis, synthesis, isomer separation, and spectroscopic characterization of these isomers, providing the technical detail necessary for their effective application in research and development.
Stereoisomers and Conformational Analysis
The stereoisomerism of this compound arises from the relative positions of the two amino groups on the cyclohexane ring. The molecule exists as two distinct geometric isomers: cis and trans.
-
cis-1,4-Diaminocyclohexane: The two amino groups are on the same face of the cyclohexane ring.
-
trans-1,4-Diaminocyclohexane: The two amino groups are on opposite faces of the ring.
The stereochemistry of these isomers dictates their conformational preferences and thermodynamic stability. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The trans isomer is the more thermodynamically stable of the two. This is because it can adopt a chair conformation where both bulky amino groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which are destabilizing interactions between an axial substituent and the other axial hydrogens on the same side of the ring.
Conversely, the cis isomer must always have one amino group in an axial position and the other in an equatorial position (axial-equatorial). Through a process called ring-flipping, the axial group becomes equatorial and vice-versa. These two chair conformations are isoenergetic and exist in a rapid equilibrium. However, the inherent steric strain of having one axial amino group makes the cis isomer less stable than the diequatorial trans isomer.
Physicochemical Properties
The differences in molecular symmetry and intermolecular packing efficiency between the cis and trans isomers lead to distinct physical properties. The more symmetric and stable trans isomer packs more efficiently into a crystal lattice, resulting in a solid state at room temperature with a defined melting point. The less symmetric cis isomer is a liquid at room temperature.
| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |
| CAS Number | 15827-56-2[4] | 2615-25-0 |
| Physical State | Colorless to pale yellow liquid[2] | White to off-white crystalline solid |
| Melting Point | N/A (Liquid) | 68-72 °C |
| Boiling Point | 90 °C / 22 mmHg[5] | 197 °C (lit.) |
| pKa (Predicted) | 10.78 ± 0.70[5] | 10.78 ± 0.70 |
Synthesis and Isomer Separation
The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-phenylenediamine.[3][6] This reaction typically produces a thermodynamic equilibrium mixture of the isomers, with the more stable trans isomer predominating (typically around a 70:30 trans:cis ratio).[6]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Phenylenediamine
This protocol is a representative procedure based on common methods described in the literature.[3][6]
-
Reactor Preparation: A high-pressure autoclave (e.g., 500 mL) is charged with p-phenylenediamine (e.g., 50 g), a solvent such as isopropanol or dioxane (e.g., 200 mL), and a hydrogenation catalyst (e.g., 5 g of a Ruthenium on alumina or Raney Nickel catalyst).
-
Inerting: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Reaction: The vessel is pressurized with hydrogen gas to a pressure of 8-15 MPa. The mixture is heated to a temperature between 150-200 °C while stirring vigorously.
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen (pressure drop). The reaction is typically complete within 4-10 hours.
-
Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Protocol 2: Separation of Isomers by Fractional Crystallization of Dihydrochloride Salts
This protocol is adapted from established methods for separating diaminocyclohexane isomers, which leverage the differential solubility of their salts.[7]
-
Salt Formation: The crude isomer mixture from Protocol 1 is dissolved in methanol. The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution (or a concentrated solution of HCl in methanol is added) until the solution is acidic and precipitation is complete. This converts both diamine isomers to their respective dihydrochloride salts.
-
Isolation of trans Isomer: The trans-1,4-diaminocyclohexane dihydrochloride is significantly less soluble in methanol than the cis form and precipitates out of the solution.[7] The solid precipitate is collected by vacuum filtration and washed with cold methanol.
-
Isolation of cis Isomer: The filtrate, which is now enriched in the cis-isomer dihydrochloride, is concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a different solvent system (e.g., ethanol/water), where the cis-isomer salt may be less soluble than the remaining trans-isomer salt.
-
Regeneration of Free Amines: The purified dihydrochloride salt of each isomer is dissolved in water and treated with a strong base (e.g., aqueous NaOH) until the pH is >12. The free diamine can then be extracted with an organic solvent (e.g., chloroform or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the pure isomer. The trans isomer will be a solid, and the cis isomer will be a liquid.
Spectroscopic Characterization (NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguously distinguishing between the cis and trans isomers of this compound. The key differences arise from the axial versus equatorial positions of the protons and carbons attached to the ring.
-
¹H NMR: In the stable diequatorial trans isomer, the protons on the carbons bearing the amino groups (C1 and C4) are both axial. Axial protons typically appear at a higher field (lower ppm value) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. In the cis isomer, the C1/C4 protons are in a rapid axial-equatorial equilibrium. This results in an averaged, intermediate chemical shift and smaller, averaged coupling constants.
-
¹³C NMR: Due to symmetry, the diequatorial trans isomer will show fewer signals than the less symmetric cis isomer. The carbons in the trans isomer (C1/C4 and C2/C3/C5/C6) are equivalent, leading to only two distinct signals. The cis isomer, with its axial-equatorial substitution, has lower symmetry and will typically display three signals for the ring carbons.
Applications in Drug Development and Research
The rigid, well-defined stereochemistry of this compound isomers makes them highly valuable scaffolds in medicinal chemistry and materials science.
-
Pharmaceuticals: The DACH core is used to orient pharmacophoric groups in specific vectors, enhancing binding affinity and selectivity for protein targets. The trans isomer, with its linear and rigid diequatorial arrangement, is particularly common. It has been incorporated into molecules targeting proteases and kinases and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[2]
-
Polymer Chemistry: The diamine serves as a monomer for the synthesis of high-performance polyamides and polyimides. The stereochemistry of the monomer unit directly influences the polymer's properties, such as thermal stability, crystallinity, and mechanical strength.[1][2]
-
Materials Science: The rigid structure of the trans-isomer is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), creating well-defined porous materials with applications in gas storage and catalysis.
References
- 1. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 4. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]
- 5. CIS-1,4-CYCLOHEXANEDIAMINE | 15827-56-2 [amp.chemicalbook.com]
- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1,4-Diaminocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Diaminocyclohexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, a detailed experimental protocol for determining precise solubility values, and visual representations of the underlying principles and workflows.
Introduction to this compound and Its Isomers
This compound is a cyclic diamine that exists as two geometric isomers: cis and trans. The spatial arrangement of the two amino groups relative to the cyclohexane ring significantly influences their physical and chemical properties, including solubility. Both isomers are colorless to pale yellow solids at room temperature and are utilized in various applications, including the synthesis of polyamides, pharmaceuticals, and as epoxy curing agents. The presence of two polar amino groups allows for hydrogen bonding, which plays a crucial role in their solubility behavior.
Qualitative Solubility of this compound
While specific quantitative data is scarce, the solubility of this compound in a range of organic solvents is qualitatively well-documented. The compound's polarity, stemming from its two amino groups, dictates its affinity for polar solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Isomer Specificity | Source |
| Polar Protic | Methanol | Soluble / Highly Soluble | trans and cis | [1] |
| Ethanol | Highly Soluble | cis and trans | [1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |
| N,N-Dimethylformamide (DMF) | Soluble | Not specified | ||
| Nonpolar | Hexane | Sparingly Soluble / Insoluble | Not specified | General chemical principles |
| Toluene | Sparingly Soluble / Insoluble | Not specified | General chemical principles |
The cis-isomer of this compound is generally noted to have enhanced solubility in organic solvents compared to the trans-isomer. This can be attributed to the cis configuration potentially hindering the formation of a more stable, less soluble crystal lattice structure.
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise, quantitative solubility data, a detailed experimental protocol for the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (either cis, trans, or a mixture)
-
Selected organic solvent (e.g., Methanol, Ethanol, DMSO)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically resistant to the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the collected saturated solution.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (GC-FID or HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration obtained from the calibration curve and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Pathway for Solvent Selection
The choice of an appropriate solvent is critical in various applications, from chemical synthesis to drug formulation. The following diagram outlines a logical pathway for selecting a suitable solvent based on the desired solubility characteristics.
Caption: Logical pathway for selecting a suitable organic solvent.
Conclusion
References
CAS number and molecular structure of 1,4-Diaminocyclohexane
An In-Depth Technical Guide to 1,4-Diaminocyclohexane for Researchers and Drug Development Professionals
Introduction
This compound (DACH) is a versatile aliphatic diamine featuring a cyclohexane ring with two amino groups substituted at the 1 and 4 positions. It is a crucial building block in both polymer chemistry and pharmaceutical sciences, primarily due to its stereoisomeric forms—cis and trans—which offer distinct structural properties.[1] The rigid, well-defined geometry of the cyclohexane core makes DACH an important scaffold for constructing complex molecules with specific spatial orientations. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications relevant to researchers and drug development professionals.
Molecular Structure and Properties
The molecular formula for this compound is C₆H₁₄N₂.[2] The cyclohexane backbone predominantly adopts a thermodynamically stable chair conformation. The spatial orientation of the two amino groups relative to the ring gives rise to two stereoisomers: cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane.
-
trans-isomer: The two amino groups are on opposite sides of the cyclohexane ring, with one in an axial and one in an equatorial position, or both in equatorial positions after a ring flip. The diequatorial conformation is significantly more stable.
-
cis-isomer: The two amino groups are on the same side of the ring, resulting in one axial and one equatorial orientation.
These structural differences lead to distinct physical properties and applications. For instance, the trans-isomer is a crystalline solid at room temperature, while the cis-isomer is a liquid, a difference attributed to molecular packing efficiency.[3][4]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound and its stereoisomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (mixture) | 3114-70-3[5] | C₆H₁₄N₂ | 114.19[2] |
| cis-1,4-Diaminocyclohexane | 15827-56-2[3][6] | C₆H₁₄N₂ | 114.19[3] |
| trans-1,4-Diaminocyclohexane | 2615-25-0[7][8] | C₆H₁₄N₂ | 114.19[8][9] |
Physicochemical Properties
This table outlines the key physicochemical properties for the cis and trans isomers of this compound.
| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |
| Appearance | Pale yellow to colorless liquid[3] | White to light yellow powder/crystal |
| Melting Point | N/A (Liquid at room temp.) | 68-72 °C[8] |
| Boiling Point | N/A | 197 °C[8] |
| Vapor Pressure | N/A | 18 mmHg (at 87.2 °C)[8] |
| Purity | ≥ 98% (GC)[3] | ≥ 98.0% (GC)[8] |
Synthesis and Experimental Protocols
A common industrial method for synthesizing this compound involves the catalytic hydrogenation of p-phenylenediamine, which typically yields a mixture of cis and trans isomers.[10][11][12] Subsequent separation or isomerization is often required to obtain the pure, desired stereoisomer.
Experimental Protocol: Isomerization of cis/trans Mixture to Enrich trans-1,4-Diaminocyclohexane
The following protocol describes a method for increasing the concentration of the thermodynamically more stable trans-isomer from a commercial mixture where the cis-isomer is predominant. This process is crucial as the trans-isomer is often preferred for applications requiring high crystallinity and thermal stability, such as in high-performance polymers.[13]
Objective: To convert a cis/trans (80/20) mixture of this compound to a mixture enriched in the trans isomer.
Materials:
-
This compound (80/20 cis/trans mixture)
-
Propylene glycol monomethyl ether (PGME)
-
5% Ruthenium (Ru) on alumina powder catalyst
-
Sodium methoxide
-
Nitrogen (N₂) gas
-
500 mL autoclave
-
Membrane filter (0.2 µm)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure: [10]
-
Charging the Autoclave: Charge the 500 mL autoclave with 100 g of this compound (80/20 cis/trans mixture), 100 g of PGME, 7.5 g of the Ru on alumina catalyst, and 0.63 g of sodium methoxide.
-
Inerting the System: Purge the autoclave by pressurizing with N₂ gas to 10 kgf/cm³ and then venting. Repeat this process three times to ensure an inert atmosphere.
-
Reaction Conditions: While stirring at 300 rpm, increase the temperature to 200 °C. Maintain these conditions for 2 hours. The internal pressure will reach approximately 12 MPa.
-
Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Filter the reaction mixture through a 0.2 µm membrane filter to remove the catalyst and obtain the filtrate.
-
Analysis: Analyze the resulting filtrate using GC-MS to determine the final ratio of cis and trans isomers. The expected outcome is a shift in the isomer ratio, for example, to approximately 65/35 (cis/trans).
Applications in Research and Drug Development
This compound is a valuable scaffold in medicinal chemistry and materials science. Its stereoisomers provide a rigid framework to which other functional groups can be attached, enabling precise control over molecular geometry.
-
Drug Development: The diamine is a precursor for synthesizing biologically active molecules, including antiviral and antitumor agents.[14] It has been incorporated into novel allosteric inhibitors of MALT1 protease, a target for treating certain B-cell lymphomas.[1] The trans-isomer, in particular, has been used in platinum-based anticancer complexes.[8]
-
PROTACs: It serves as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[15] PROTACs are bifunctional molecules that induce the degradation of specific target proteins and are a promising modality in drug discovery.
-
Receptor Antagonists: Research has shown that this compound can act as an antagonist at P2X3 receptors, which are implicated in pain perception. This suggests potential applications in developing novel therapies for neuropathic pain.[4]
-
Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers like polyamides and polyimides.[1][7][14] The stereochemistry of the diamine significantly influences the thermal and mechanical properties of the resulting polymer.
-
Materials Science: In materials science, it is used as an organic linker in the creation of Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[13]
Spectroscopic Data
Structural characterization of this compound and its isomers is routinely performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data | cis-Isomer | trans-Isomer | Mixture |
| ¹H NMR | Complex multiplets for ring protons.[4] | Ring protons: ~1.14-1.93 ppm (multiplet)[4]Amine protons: ~2.33 ppm (broad signal)[4] | Spectra represent a combination of both isomers. |
| GC-MS | Available in spectral databases.[2] | Available in spectral databases.[16] | Available in spectral databases.[17] |
| ¹³C NMR | Available in spectral databases. | Available in spectral databases.[16] | N/A |
Conclusion
This compound is a foundational building block for advanced chemical synthesis. The distinct properties of its cis and trans stereoisomers provide chemists and drug developers with a versatile tool to engineer molecules with precise three-dimensional structures. From creating robust, high-performance polymers to designing targeted protein degraders and novel therapeutics, the applications of this compound continue to expand, underscoring its significance in modern scientific research.
References
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]
- 7. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 8. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 9. anaxlab.com [anaxlab.com]
- 10. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 13. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Safety and Handling of 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (DACH) is a cyclic diamine that exists as two stereoisomers: cis and trans. It is a valuable building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and as an epoxy curing agent.[1] Its utility in drug development includes its incorporation into platinum-based anticancer agents. Given its reactivity and potential biological effects, a thorough understanding of its safe handling and toxicological profile is paramount for researchers and professionals in the field.
This guide provides a comprehensive overview of the safety, handling, and toxicological data for this compound, with a focus on providing practical information for a scientific audience.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 3114-70-3 (unspecified isomer), 15827-56-2 (cis-isomer), 2615-25-0 (trans-isomer) | [2] |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [1] |
| Boiling Point | 197 °C | [3] |
| Melting Point | 68-72 °C (trans-isomer) | [3] |
| Flash Point | 71 °C (closed cup) | [3] |
| Vapor Pressure | 18 mmHg (at 87.2 °C) | [3] |
| Solubility | Soluble in water | [1] |
Toxicological Profile
This compound is classified as a hazardous substance with several critical toxicological endpoints. A summary of its GHS classification and available toxicity data is provided in Table 2.
| Hazard Class | GHS Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [2] |
Acute Toxicity: The oral LD50 in rats is reported to be 1300 mg/kg, classifying it as harmful if swallowed.[4]
Skin and Eye Damage: this compound is corrosive to the skin and eyes.[2] Direct contact can cause severe burns and irreversible eye damage.[2]
Sensitization: Prolonged or repeated exposure may lead to skin sensitization.[1]
Genotoxicity and Carcinogenicity: There is currently limited publicly available data on the genotoxicity and carcinogenicity of this compound. It is not classified as a carcinogen by major regulatory agencies.[1]
Signaling and Metabolic Pathways of Toxicity (Hypothesized)
Specific studies on the signaling and metabolic pathways of this compound toxicity are limited. However, based on the known reactivity of aliphatic amines, a hypothesized pathway for its corrosive effects can be outlined.
The high alkalinity of the amine groups likely leads to a disruption of the lipid matrix of the stratum corneum and cell membranes, causing cell death and tissue damage. The corrosive nature is a direct chemical effect rather than a complex signaling cascade.
For systemic toxicity, alicyclic amines can undergo metabolism to form reactive iminium ion intermediates.[5] While specific data for this compound is not available, this represents a potential pathway for bioactivation and subsequent toxicity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basic Reactivity of 1,4-Diaminocyclohexane Amine Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the amine groups in the cis and trans isomers of 1,4-diaminocyclohexane. This versatile diamine serves as a crucial building block in medicinal chemistry and materials science, and understanding its stereochemistry-dependent reactivity is paramount for its effective utilization. This document outlines the basicity of its amine groups, supported by pKa data, and delves into its nucleophilic character through an examination of common reactions such as acylation, alkylation, and carbamation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and relevant signaling pathways are provided to facilitate practical application in a research and development setting.
Stereoisomerism and Conformational Influence on Reactivity
This compound exists as two stereoisomers: cis and trans. The spatial orientation of the two amino groups relative to the cyclohexane ring dictates their conformational preferences and, consequently, their reactivity profiles.[1]
-
Trans-1,4-Diaminocyclohexane: In its most stable chair conformation, both amino groups occupy equatorial positions. This arrangement minimizes steric hindrance, leading to a more thermodynamically stable and rigid, linear structure.[1] This well-defined geometry is often favored in the synthesis of polymers like polyamides and polyimides, where a regular, extended chain structure is desired.
-
Cis-1,4-Diaminocyclohexane: The cis isomer exists as a dynamic equilibrium between two chair conformations, with one amino group in an axial position and the other in an equatorial position. This conformation results in greater steric strain compared to the trans isomer.
The differing stereochemistry of the isomers can lead to distinct reactivity, particularly in reactions where the transition state is sensitive to steric bulk or where intramolecular interactions are possible.
Basicity of the Amine Groups
The basicity of amines is influenced by several factors, including the inductive effect of adjacent alkyl groups, solvation effects, and the hybridization of the nitrogen atom. In the case of this compound, the electron-donating inductive effect of the cyclohexyl ring increases the electron density on the nitrogen atoms, making them more basic than ammonia.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Cis-1,4-Diaminocyclohexane | Trans-1,4-Diaminocyclohexane |
| Predicted pKa | 10.78 ± 0.70[2] | Not available |
| Boiling Point | 90 °C / 22mmHg[2] | 197 °C (lit.) |
| Melting Point | Not applicable (liquid at room temp.)[2] | 68-72 °C (lit.) |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
Nucleophilic Reactivity and Key Reactions
The lone pair of electrons on the nitrogen atoms of this compound confers nucleophilic character, enabling a variety of important chemical transformations. The primary reactions of the amine groups involve attacks on electrophilic centers.
Acylation
Acylation is the process of introducing an acyl group (-C(O)R) onto the amine nitrogen. This reaction is fundamental for the synthesis of amides, which are prevalent in pharmaceuticals and polymers.
This protocol describes the full acylation of both amine groups.
Experimental Protocol: Synthesis of N,N'-Diacetyl-1,4-diaminocyclohexane
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N'-diacetyl-1,4-diaminocyclohexane.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Table 2: Representative Yields for Diacylation of Amines with Acetic Anhydride
| Amine | Product | Yield | Reference |
| Aniline | Acetanilide | 89% (solvent-free) | [3] |
| p-Nitroaniline | N-(4-nitrophenyl)acetamide | 91% (solvent-free) | [3] |
Note: Specific yield data for the diacylation of cis- and trans-1,4-diaminocyclohexane under these conditions were not found in the reviewed literature.
Alkylation
N-alkylation involves the introduction of an alkyl group onto the amine nitrogen. This reaction is commonly used to synthesize secondary and tertiary amines.
Experimental Protocol: General N-Alkylation of a Diamine
A specific protocol for the N-alkylation of this compound was not found in the reviewed literature. The following is a general procedure adapted from the synthesis of related diamines.[4]
-
Reaction Setup: To a solution of the diamine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine (2.2 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl halide, 2.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the N,N'-dialkylated product.
Carbamation
Carbamation is the formation of a carbamate linkage (-NHC(O)O-). This functional group is a key component in many pharmaceuticals and is also used as a protecting group for amines.
Experimental Protocol: Synthesis of a Bis-Carbamate from this compound
The following is a general procedure for the synthesis of carbamates from an amine and a chloroformate.[5][6]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve this compound (1 equivalent) in a suitable solvent system (e.g., ether and water). Add a base such as sodium hydroxide (2 equivalents) dissolved in water.
-
Reagent Addition: While maintaining the temperature below 5 °C, add ethyl chloroformate (2 equivalents) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring for a short period.
-
Work-up: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over an anhydrous drying agent (e.g., potassium carbonate), and filter.
-
Isolation: Remove the solvent by distillation under reduced pressure to obtain the crude bis-carbamate product.
Application in Drug Development: P2X3 Receptor Antagonism
Derivatives of this compound have shown promise as antagonists for the P2X3 receptor, which is implicated in pain signaling.[7] P2X3 receptors are ATP-gated ion channels located on sensory neurons.[3][8] When activated by ATP released during tissue injury or inflammation, these channels open, leading to cation influx, depolarization, and the propagation of a pain signal.[3][8]
P2X3 receptor antagonists work by competitively inhibiting the binding of ATP to the receptor, thereby preventing the downstream signaling cascade that leads to the sensation of pain.[7] The modulation of P2X3 receptor activity also involves intracellular signaling pathways, including regulation by Protein Kinase C (PKC) and interaction with the scaffolding protein CASK (calcium/calmodulin-dependent serine protein kinase).[2][7]
P2X3 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway of P2X3 receptor activation and its modulation.
Conclusion
This compound is a fundamentally important building block whose reactivity is intricately linked to its stereochemistry. The more stable trans isomer, with its diequatorial amine groups, is often preferred for applications requiring structural rigidity, while the cis isomer offers a different spatial arrangement of its functional groups. The nucleophilic amine groups readily undergo acylation, alkylation, and carbamation, providing access to a wide array of functionalized molecules for applications in drug discovery and materials science. Further quantitative studies on the comparative reactivity of the cis and trans isomers would be highly beneficial for the rational design and synthesis of novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase C regulation of P2X3 receptors is unlikely to involve direct receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Calcium/calmodulin-dependent serine protein kinase (CASK) is a new intracellular modulator of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Polyamides Using 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (DACH) is a versatile building block for the synthesis of a variety of polyamides. As a cycloaliphatic diamine, it imparts unique properties to the resulting polymers, including high thermal stability, good mechanical strength, and, depending on the isomer used, amorphous or semi-crystalline characteristics. The stereochemistry of this compound, existing as cis and trans isomers, significantly influences the polymer's final properties. The trans isomer, with its linear and rigid structure, tends to produce semi-crystalline polyamides with high melting points and excellent mechanical strength. In contrast, the kinked structure of the cis isomer disrupts chain packing, leading to more amorphous and soluble polyamides.
These polyamides are of interest in various fields, including high-performance engineering plastics, advanced composites, and biomedical applications, owing to their biocompatibility and potential for controlled degradation. This document provides detailed protocols for the synthesis of polyamides from this compound and various diacyl chlorides via low-temperature solution polycondensation and interfacial polymerization.
Data Presentation
The following tables summarize the typical properties of polyamides synthesized from this compound and different diacyl chlorides. The data presented is a compilation from various sources and representative of what can be expected. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Polyamide ID | Diamine Isomer | Diacyl Chloride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) |
| PA-T-T | trans | Terephthaloyl chloride | 260 - 360[1] | ~500[1] |
| PA-T-I | trans | Isophthaloyl chloride | 237 - 254[2] | >400[2] |
| PA-M-A | Mixture | Adipoyl chloride | 138 - 198 | ~460 |
| PA-C-S | cis | Sebacoyl chloride | 138 - 198 | >400 |
Table 2: Inherent Viscosity and Mechanical Properties of Polyamides Derived from this compound
| Polyamide ID | Diamine Isomer | Diacyl Chloride | Inherent Viscosity (ηinh) (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PA-T-T | trans | Terephthaloyl chloride | 0.27 - 0.41[3] | 122 - 160[1] | 1.3 - 1.9[1] | 9 - 30[1] |
| PA-T-I | trans | Isophthaloyl chloride | 0.27 - 0.41[3] | 63.9 - 81.6[2] | - | 11.4[2] |
| PA-M-A | Mixture | Adipoyl chloride | 0.38 - 0.47[4] | - | - | - |
| PA-C-S | cis | Sebacoyl chloride | 0.38 - 0.47[4] | - | - | - |
Note: Data for mechanical properties of polyamides derived directly from this compound is limited in the reviewed literature. The presented data for PA-T-T is for a polyamide-imide but provides a reasonable estimate for a rigid aromatic polyamide. The data for PA-T-I is for a polyamide with a different diamine but a similar diacyl chloride.
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for the synthesis of a wide range of polyamides from this compound and diacyl chlorides in a homogeneous solution.
Materials:
-
This compound (cis, trans, or a mixture)
-
Terephthaloyl chloride, Isophthaloyl chloride, Adipoyl chloride, or Sebacoyl chloride
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Triethylamine (TEA) or Pyridine, as an acid scavenger
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-salt bath)
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a pre-weighed amount of this compound and lithium chloride in anhydrous DMAc. Stir the mixture with a mechanical stirrer until all solids are dissolved.
-
Cooling: Cool the flask to 0 °C using a low-temperature bath.
-
Diacyl Chloride Addition: Dissolve an equimolar amount of the diacyl chloride in a minimal amount of anhydrous DMAc in a dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes.
-
Acid Scavenger Addition: After the dropwise addition of the diacyl chloride, add an equimolar amount of triethylamine or pyridine to the reaction mixture to neutralize the liberated HCl.
-
Polymerization: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm up to room temperature and continue stirring for another 4-6 hours.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol with vigorous stirring. The polyamide will precipitate as a fibrous or powdery solid.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Interfacial Polymerization
This method is particularly useful for the rapid synthesis of high molecular weight polyamides at the interface of two immiscible liquids.
Materials:
-
This compound (cis, trans, or a mixture)
-
Terephthaloyl chloride, Isophthaloyl chloride, Adipoyl chloride, or Sebacoyl chloride
-
Dichloromethane (DCM) or Chloroform
-
Deionized water
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) as an acid acceptor
-
Hexane
Equipment:
-
Beaker (100 mL)
-
Forceps or a glass rod
-
Graduated cylinders
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific concentration of this compound and an acid acceptor (e.g., sodium carbonate) in deionized water.
-
Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar concentration of the diacyl chloride in an organic solvent such as dichloromethane.
-
Polymerization at the Interface: Carefully pour the organic phase over the aqueous phase in a beaker, minimizing mixing of the two layers. A thin film of polyamide will form at the interface of the two immiscible liquids.
-
Polymer Film Removal: Using forceps or a glass rod, gently grasp the polyamide film at the center of the interface and pull it out continuously. A continuous rope or film of the polyamide can be drawn.
-
Washing: Wash the collected polyamide film or rope with a 50/50 (v/v) water/ethanol solution and then with pure water to remove any unreacted monomers and by-products.
-
Drying: Allow the polyamide to air-dry or dry it in a desiccator.
Visualizations
References
1,4-Diaminocyclohexane in Polymer Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (1,4-DACH) is a versatile cycloaliphatic diamine monomer that has garnered significant interest in polymer chemistry. Its unique cyclic structure imparts rigidity and thermal stability to the polymer backbone, making it a valuable building block for high-performance polyamides and polyurethanes. The stereochemistry of 1,4-DACH, existing as cis and trans isomers, plays a crucial role in determining the final properties of the polymer, with the trans isomer generally contributing to higher crystallinity, enhanced mechanical strength, and greater thermal resistance.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing 1,4-DACH, with a focus on applications relevant to researchers in materials science and drug development.
Applications in Polymer Synthesis
1,4-DACH is a key component in the synthesis of a variety of polymers, including:
-
Polyamides: Through condensation polymerization with dicarboxylic acids or their derivatives, 1,4-DACH forms polyamides with excellent thermal and mechanical properties. These are suitable for applications requiring high performance, such as engineering plastics and durable fibers.
-
Polyurethanes and Polyurethane-Ureas: The reaction of 1,4-DACH with diisocyanates yields polyurethanes and polyurethane-ureas. These materials exhibit a wide range of properties, from rigid plastics to flexible elastomers, and are used in coatings, foams, and biomedical devices.[3]
-
Polyimides: Fully aliphatic polyimides can be synthesized using 1,4-DACH, where its stereochemistry influences the thermal and mechanical characteristics of the final polymer.[4]
The incorporation of the cyclohexane ring into the polymer backbone enhances the glass transition temperature (Tg) and thermal stability of the resulting materials.
Experimental Protocols
This section provides detailed protocols for the synthesis of polyamides and polyurethanes using this compound.
Polyamide Synthesis via Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing thin-film composite polyamide membranes. This protocol describes the synthesis of a polyamide membrane from this compound and trimesoyl chloride.
Materials:
-
This compound (DCH)
-
Trimesoyl chloride (TMC)
-
n-Hexane (or other suitable organic solvent)
-
Deionized water
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Porous polysulfone support membrane
Equipment:
-
Beakers
-
Pipettes
-
Forceps
-
Glass plate
-
Rubber roller
-
Oven
Protocol:
-
Aqueous Phase Preparation: Prepare a 0.15% (w/v) aqueous solution of this compound.
-
Organic Phase Preparation: Prepare a 0.2% (w/v) solution of trimesoyl chloride in n-hexane.
-
Membrane Support Preparation: Immerse the porous polysulfone support membrane in the aqueous this compound solution for 2 minutes.
-
Interfacial Polymerization:
-
Remove the support membrane from the aqueous solution and eliminate excess solution from the surface using a rubber roller.
-
Immerse the amine-saturated support membrane into the organic solution of trimesoyl chloride for 1 minute to allow the interfacial polymerization to occur.
-
-
Curing:
-
Remove the resulting thin-film composite membrane from the organic solution.
-
Heat-cure the membrane in an oven at a specified temperature and time to complete the polymerization and enhance membrane properties.
-
-
Washing and Storage:
-
Thoroughly wash the membrane with deionized water to remove any unreacted monomers and byproducts.
-
Store the prepared membrane in deionized water until further use.
-
Quantitative Data for Polyamide Nanofiltration Membrane:
| Parameter | Value | Reference |
| 1,4-DACH Concentration (w/v) | 0.15% | [5] |
| Trimesoyl Chloride Concentration (w/v) | 0.2% | [5] |
| Reaction Time | 1 min | [6] |
| Water Flux | 44.6 L m⁻² h⁻¹ (at 0.6 MPa) | [7] |
| Na₂SO₄ Rejection | 98.1% (at 0.6 MPa) | [7] |
| Membrane Pore Size | 0.33–0.42 nm | [6][7] |
Experimental Workflow for Interfacial Polymerization:
Caption: Workflow for polyamide membrane synthesis.
Polyurethane-Urea Synthesis in Solution
This protocol outlines the synthesis of a polyurethane-urea elastomer solution using this compound as a chain extender.
Materials:
-
Polycarbonate diol (e.g., hexane diol polycarbonate, MW ~1925)
-
Diisocyanate (e.g., 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethyl cyclohexane)
-
N,N-bis-(β-hydroxy propyl)-methyl amine
-
This compound (mixture of cis/trans isomers)
-
Toluene
-
Isopropanol
Equipment:
-
Reaction flask with a stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Beakers
-
Stirring apparatus
Protocol:
-
Prepolymer Synthesis:
-
In a reaction flask, combine 800 parts of hexane diol polycarbonate, 15.78 parts of N,N-bis-(β-hydroxy propyl)-methyl amine, 208.8 parts of 1-isocyanato-3-isocyanato methyl-3,5,5-trimethyl cyclohexane, and 257 parts of toluene.
-
Heat the mixture to 110-115 °C under a nitrogen atmosphere with stirring until the NCO content of the prepolymer solution reaches a target value (e.g., 3.365% based on solid substance).
-
-
Chain Extension:
-
In a separate beaker, prepare a solution of 36.6 parts of this compound (e.g., 30% cis/70% trans mixture) in 1958 parts of a toluene/isopropanol (1:1) mixture.
-
Add 1000 parts of the prepared NCO-prepolymer solution to the diamine solution with vigorous stirring.
-
-
Product:
-
A homogeneous, storage-stable, clear elastomer solution is formed. This solution can be cast to form films or coatings.
-
Quantitative Data for Polyurethane-Urea Synthesis:
| Component | Amount (parts by weight) | Reference |
| Hexane diol polycarbonate (MW 1925) | 800 | [2] |
| N,N-bis-(β-hydroxy propyl)-methyl amine | 15.78 | [2] |
| 1-isocyanato-3-isocyanato methyl-3,5,5-trimethyl cyclohexane | 208.8 | [2] |
| Toluene (for prepolymer) | 257 | [2] |
| This compound (30% cis/70% trans) | 36.6 | [2] |
| Toluene/Isopropanol (1:1) | 1958 | [2] |
| NCO-Prepolymer Solution | 1000 | [2] |
Logical Relationship in Polyurethane-Urea Synthesis:
Caption: Synthesis of polyurethane-urea elastomer.
Applications in Drug Development
Polymers based on this compound are emerging as promising candidates for various biomedical applications, including drug delivery. Their biocompatibility and the ability to tailor their physicochemical properties make them suitable for creating advanced drug delivery systems.
Nanoparticle-Based Drug Delivery
Amphiphilic block copolymers are known to self-assemble into various nanostructures, such as micelles and polymersomes, which can encapsulate therapeutic agents for targeted delivery.[8] While specific examples utilizing 1,4-DACH in such block copolymers for drug delivery are still emerging, the principles of polymer-based drug delivery can be applied. The hydrophobic nature of the cyclohexane ring in 1,4-DACH can be leveraged to form the core of nanoparticles, while hydrophilic segments can form the shell, ensuring stability in aqueous environments.
Potential Signaling Pathway Modulation:
The specific signaling pathway targeted would depend on the encapsulated drug. For instance, if a chemotherapeutic agent is delivered, it might target pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. A diagram illustrating a generalized pathway for a drug targeting cell proliferation is provided below.
Hypothetical Signaling Pathway for a Delivered Anticancer Drug:
Caption: Targeted drug delivery and pathway modulation.
Quantitative Data on Polymer Properties for Drug Delivery Considerations:
While specific data for 1,4-DACH based drug delivery systems is limited, the following table presents typical properties of polyamides that are relevant for such applications.
| Property | Typical Range for Polyamides | Significance in Drug Delivery |
| Glass Transition Temperature (Tg) | 150 - 280 °C | Affects polymer chain mobility and drug diffusion. |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Influences nanoparticle size, stability, and drug loading capacity. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A lower PDI indicates a more uniform nanoparticle size distribution. |
| Biocompatibility | Generally good | Essential for minimizing adverse reactions in the body. |
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyamides and polyurethanes with tunable properties. The detailed protocols provided herein offer a starting point for researchers to explore the synthesis and characterization of these materials. Furthermore, the potential application of 1,4-DACH-based polymers in the field of drug delivery presents an exciting avenue for future research, with opportunities to develop novel nanocarriers for targeted therapies. Further investigation into the biocompatibility and drug release kinetics of these polymers is warranted to fully realize their potential in the pharmaceutical sciences.
References
- 1. Degradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USRE29623E - Polyurethane-ureas based on cis-trans-1,4-diaminocyclohexane - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]
- 8. Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Diaminocyclohexane (1,4-DACH) as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (1,4-DACH) is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins.[1] Its saturated cyclic structure imparts a unique combination of rigidity, high thermal stability, and good chemical resistance to the cured epoxy network.[2][3] These properties make 1,4-DACH-cured epoxies suitable for a range of demanding applications, including specialty coatings, adhesives, and composite materials where high performance is critical. Compared to linear aliphatic amines, the cycloaliphatic nature of 1,4-DACH can lead to a higher glass transition temperature (Tg) and improved mechanical strength.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as an epoxy curing agent.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H14N2 | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
| Amine Hydrogen Equivalent Weight (AHEW) | 28.55 g/eq | Calculated |
Application Data: Performance of 1,4-DACH Cured Epoxy Resins
The following table summarizes the expected performance of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with this compound. Note: Specific values can vary depending on the exact epoxy resin, cure schedule, and testing conditions. The data presented is a representative summary based on the performance of similar cycloaliphatic amine curing agents.
| Property | Test Method | Expected Value Range |
| Glass Transition Temperature (Tg) | DSC, DMA | 150 - 180 °C |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 100 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
| Hardness (Shore D) | ASTM D2240 | 85 - 90 |
Curing Mechanism
The curing of an epoxy resin with 1,4-DACH proceeds through the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. Each of the two primary amine groups on the 1,4-DACH molecule has two reactive hydrogens, allowing it to react with up to four epoxide groups. This tetra-functionality leads to a highly cross-linked, three-dimensional polymer network, which is responsible for the desirable thermal and mechanical properties of the cured material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 3. Cycloaliphatic Amine - K2P Chemicals. [k2pchemicals.com]
- 4. Cycloaliphatic Amines | Westlakeepoxy [westlakeepoxy.com]
- 5. products.evonik.com [products.evonik.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Use of 1,4-Diaminocyclohexane in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles of 1,4-Diaminocyclohexane (1,4-DACH) in the synthesis of Metal-Organic Frameworks (MOFs), with a particular focus on applications in drug delivery. While the use of 1,4-DACH as a primary linker in publicly documented MOF synthesis is not widespread, its structural and chemical properties make it a compelling candidate for creating novel porous materials. These notes offer generalized protocols and key data from analogous systems to guide researchers in this emerging area.
Introduction to this compound in MOF Synthesis
This compound is a versatile alicyclic diamine that can be employed in MOF synthesis in several capacities:
-
Pillaring Linker: The diamine functionality allows 1,4-DACH to bridge two-dimensional layers of metal-carboxylate sheets to form three-dimensional pillared-layer MOFs. The cyclohexane backbone introduces flexibility and can influence the pore size and shape of the resulting framework. The stereoisomerism of 1,4-DACH (cis and trans) offers a pathway to fine-tune the framework's topology and properties.
-
Modulator: As a basic molecule, 1,4-DACH can act as a modulator in MOF synthesis, influencing the nucleation and crystal growth rate. This can lead to better control over crystal size, morphology, and defectivity.
-
Functionalization Agent: Through post-synthetic modification, 1,4-DACH can be grafted onto pre-synthesized MOFs, introducing amino groups that can enhance properties such as basicity, guest affinity, and performance in drug delivery applications.
The presence of amino groups in the final MOF structure is particularly advantageous for drug delivery. These groups can interact with drug molecules through hydrogen bonding, leading to higher loading capacities and more controlled release kinetics.[1][2]
Experimental Protocols
Generalized Solvothermal Synthesis of a Pillared-Layer MOF
This protocol is adapted from the synthesis of well-known pillared-layer MOFs, such as those using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the pillaring ligand. Researchers should note that optimization of molar ratios, temperature, and reaction time will be necessary when substituting 1,4-DACH.
Materials:
-
Metal salt (e.g., Zinc acetate dihydrate, Zn(OAc)₂·2H₂O)
-
Dicarboxylic acid linker (e.g., 1,4-Benzenedicarboxylic acid, H₂BDC)
-
Pillaring linker (this compound, cis/trans mixture or isolated isomer)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 2 mmol) and the dicarboxylic acid linker (e.g., 2 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve the this compound (e.g., 1 mmol) in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 120 °C for 24 hours.
-
-
Isolation and Purification:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
-
Activation:
-
To remove solvent molecules from the pores, immerse the crystals in a volatile solvent such as methanol for 3 days, replacing the solvent daily.
-
Dry the activated MOF under vacuum at 120 °C for 12 hours.
-
dot
Caption: Workflow for the solvothermal synthesis of a pillared-layer MOF.
Post-Synthetic Modification of an Amine-Functionalized MOF
This protocol describes the functionalization of a pre-synthesized MOF, such as UiO-66-NH₂, with a molecule that can react with the amino groups. While this example uses an anhydride, a similar principle could be applied to attach 1,4-DACH if one of its amino groups is protected, or if it is used to cross-link linkers within the MOF.
Materials:
-
Amine-functionalized MOF (e.g., UiO-66-NH₂)
-
Reactant (e.g., Acetic anhydride)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Activation of MOF:
-
Activate the UiO-66-NH₂ by heating under vacuum to remove any guest molecules.
-
-
Reaction Setup:
-
Suspend the activated UiO-66-NH₂ (e.g., 100 mg) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add the reactant (e.g., acetic anhydride, 10 equivalents per amino group) to the suspension.
-
-
Reaction:
-
Stir the mixture at room temperature for 24 hours.
-
-
Purification:
-
Collect the solid product by centrifugation or filtration.
-
Wash the product extensively with DCM and then with methanol to remove any unreacted reagents and byproducts.
-
-
Drying:
-
Dry the functionalized MOF under vacuum.
-
dot
Caption: General workflow for post-synthetic modification of an amine-functionalized MOF.
Quantitative Data and Characterization
The following tables summarize typical characterization data for pillared-layer and amine-functionalized MOFs. It is anticipated that a MOF synthesized with 1,4-DACH would exhibit properties within these ranges, depending on the specific metal and other linkers used.
Table 1: Physicochemical Properties of Representative MOFs
| MOF | Metal Ion | Other Linkers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Zn₂(BDC)₂(DABCO) | Zn²⁺ | BDC, DABCO | 1300 - 1600 | 0.5 - 0.7 | |
| UiO-66 | Zr⁴⁺ | BDC | ~1200 | ~0.5 | |
| UiO-66-NH₂ | Zr⁴⁺ | NH₂-BDC | 900 - 1100 | 0.4 - 0.5 | [3] |
| MIL-53(Al)-NH₂ | Al³⁺ | NH₂-BDC | ~1000 | ~0.5 |
Note: BDC = 1,4-Benzenedicarboxylate, DABCO = 1,4-diazabicyclo[2.2.2]octane, NH₂-BDC = 2-Amino-1,4-benzenedicarboxylate.
Table 2: Drug Loading and Release in Amino-Functionalized MOFs
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Key Finding | Ref. |
| IRMOF-3 (Zn-NH₂-BDC) | Curcumin | 55.36 | PBS (pH 7.4) | Higher loading and slower release compared to non-functionalized IRMOF-1. | [1] |
| UiO-66-NH₂ | Ketoprofen | High | - | Strong hydrogen bonding from -NH₂ group leads to high loading and slow release. | [4] |
| MIL-101(Fe)-NH₂ | Doxorubicin | ~10 | PBS (pH 7.4) | Covalent attachment and release via framework degradation. | [4] |
| NUIG4 Analogues | Doxorubicin | 60-66 | PBS (pH 7.4) & Acetate buffer (pH 5.5) | High drug absorption and pH-controlled release. | [5] |
Application in Drug Delivery
The incorporation of 1,4-DACH into a MOF structure is expected to offer significant advantages for drug delivery applications.
dot
Caption: Schematic of drug loading into and release from an amino-functionalized MOF.
The amino groups introduced by 1,4-DACH can:
-
Enhance Drug Loading: The basic nitrogen sites can form hydrogen bonds with acidic or protic functional groups on drug molecules, increasing the loading capacity.[1]
-
Control Drug Release: These interactions can also lead to a more sustained release of the drug, which is often desirable to maintain therapeutic concentrations over a longer period.[1][4] The release can be triggered by changes in pH, as the amino groups may become protonated in acidic environments (e.g., tumor microenvironments), disrupting the hydrogen bonds and facilitating drug release.
-
Improve Biocompatibility: The use of aliphatic linkers like 1,4-DACH may lead to improved biocompatibility compared to some aromatic linkers.
Conclusion
While the direct synthesis of MOFs using this compound as a primary building block is an area that requires further exploration, its potential is evident from the study of analogous systems. The protocols and data presented here provide a solid foundation for researchers to begin investigating the synthesis of novel 1,4-DACH-containing MOFs. The unique structural features of this linker, particularly its flexibility and the presence of amino groups, make it a promising component for the design of advanced materials for drug delivery and other biomedical applications. Further research into the role of cis and trans isomers of 1,4-DACH will likely open up new avenues for the rational design of functional MOFs.
References
- 1. Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial [nanomedicine-rj.com]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. NH2-Modified UiO-66: Structural Characteristics and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,4-Diaminocyclohexane in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (1,4-DACH) has emerged as a important and versatile scaffold in medicinal chemistry and drug discovery. Its rigid cyclohexane core, combined with the presence of two reactive amino groups in a defined stereochemical relationship (cis or trans), provides an excellent platform for the design and synthesis of a diverse range of therapeutic agents. The conformational rigidity of the cyclohexane ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This document provides a detailed overview of the applications of 1,4-DACH in the development of novel therapeutics, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key concepts.
Applications of this compound in Drug Discovery
The 1,4-DACH moiety has been successfully incorporated into a variety of drug candidates, demonstrating its broad utility across different therapeutic areas.
Anticancer Agents: Platinum-Based Complexes
The cis-isomer of this compound has been instrumental in the development of novel platinum-based anticancer drugs. These complexes, often analogous to cisplatin, utilize cis-1,4-DACH as a non-leaving amine group. This modification can influence the drug's activity spectrum and resistance profile.[1][2] A series of platinum(II) and platinum(IV) complexes with cis-1,4-DACH have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1]
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Pt(cis-1,4-DACH)Cl₂ (Kiteplatin) | L1210/0 (murine leukemia) | 0.0032 - 1.60 |
| Pt(cis-1,4-DACH)Cl₂ (Kiteplatin) | A2780 (human ovarian) | 0.045 - 0.430 |
| Pt(cis-1,4-DACH)(oxalato) | L1210/0 (murine leukemia) | 0.0032 - 1.60 |
| Pt(cis-1,4-DACH)(oxalato) | A2780 (human ovarian) | 0.045 - 0.430 |
| Pt(cis-1,4-DACH)(malonato) | L1210/0 (murine leukemia) | 0.0032 - 1.60 |
| Pt(cis-1,4-DACH)(malonato) | A2780 (human ovarian) | 0.045 - 0.430 |
Objective: To synthesize the platinum(II) complex, [Pt(cis-1,4-DACH)Cl₂].
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
cis-1,4-Diaminocyclohexane (cis-1,4-DACH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Magnetic stirrer and heating plate
-
Reaction flask and condenser
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve K₂[PtCl₄] in deionized water to create a solution.
-
In a separate flask, dissolve cis-1,4-DACH in deionized water.
-
Slowly add the cis-1,4-DACH solution to the K₂[PtCl₄] solution while stirring at room temperature.
-
A yellow precipitate of [Pt(cis-1,4-DACH)Cl₂] will form.
-
Continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Acidify the mixture with a few drops of HCl to promote precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol and then ether.
-
Dry the resulting yellow solid in a drying oven at a controlled temperature (e.g., 60-80°C).
-
Characterize the final product using techniques such as elemental analysis, infrared (IR) spectroscopy, and ¹⁹⁵Pt NMR spectroscopy.[1][3]
MALT1 Protease Inhibitors for B-cell Lymphomas
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a promising therapeutic target for certain types of B-cell lymphomas and autoimmune diseases. This compound has been utilized as a key building block in the discovery and optimization of novel allosteric inhibitors of the MALT1 protease.
| Compound Class | Target | Bioactivity Metric | Value |
| Pyrazolopyrimidine-derived allosteric inhibitors | MALT1 protease | IC50 | Potent[4] |
Objective: To outline a general synthetic route for a MALT1 inhibitor incorporating the 1,4-DACH scaffold.
General Scheme: This protocol describes a representative amide coupling reaction, a common step in the synthesis of such inhibitors.
Materials:
-
trans- or cis-1,4-Diaminocyclohexane (as the core scaffold)
-
A carboxylic acid-containing fragment (designed to interact with a specific pocket of the MALT1 protease)
-
A second carboxylic acid-containing fragment or other reactive electrophile
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid fragment (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of mono-protected this compound (e.g., mono-Boc-1,4-DACH) (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a mild aqueous acid) and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-acylated 1,4-DACH derivative.
-
Deprotect the remaining amino group (e.g., using TFA for a Boc group).
-
Repeat the amide coupling procedure with the second carboxylic acid fragment to obtain the final MALT1 inhibitor.
-
Characterize the final compound using NMR, mass spectrometry, and HPLC to confirm its identity and purity.
PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. This compound is frequently employed as a rigid and versatile linker to connect the target protein-binding ligand and the E3 ligase-recruiting ligand. An example is TYD-68, a potent and selective TYK2 degrader.
| PROTAC | Target | E3 Ligase Ligand | DC50 (nM)[5] |
| TYD-68 | TYK2 | CRBN | 0.42 |
Objective: To provide a representative synthetic protocol for a PROTAC utilizing a 1,4-DACH linker.
General Strategy: This involves the sequential coupling of the target protein ligand, the 1,4-DACH linker, and the E3 ligase ligand.
Materials:
-
Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine)
-
This compound (appropriately mono-protected if necessary)
-
Coupling reagents (e.g., HATU, EDC/HOBt) or reagents for other ligation chemistries (e.g., for click chemistry)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure (Amide Bond Formation Example):
-
Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate.
-
Couple a mono-protected this compound (e.g., Boc-NH-(CH₂)₂-NH-1,4-DACH) to the carboxylic acid of the E3 ligase ligand (e.g., a derivative of thalidomide) using standard amide coupling conditions as described in the MALT1 inhibitor synthesis protocol.
-
Purify the product by column chromatography.
-
Deprotect the terminal amine of the linker.
-
-
Step 2: Coupling of the Linker-E3 Ligase Conjugate to the Target Protein Ligand.
-
Couple the purified product from Step 1 to the carboxylic acid of the target protein ligand using standard amide coupling conditions.
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
-
Integrated Stress Response (ISR) Inhibitors
The trans-isomer of this compound serves as the central scaffold for ISRIB (Integrated Stress Response Inhibitor), a potent inhibitor of the ISR. ISRIB and its analogs have shown potential in treating neurodegenerative diseases and traumatic brain injury by reversing the effects of eIF2α phosphorylation.[6][7]
| Compound | Target Pathway | Bioactivity Metric | Value (nM)[8] |
| trans-ISRIB | ISR (eIF2α-P) | IC50 | 5 |
| ISRIB-A7 (phenyl spacer) | ISR (eIF2α-P) | EC50 | 53[9] |
| ISRIB-A4 (cis-1,3-cyclobutyl spacer) | ISR (eIF2α-P) | EC50 | 142[9] |
Objective: To synthesize N,N'-(trans-1,4-cyclohexanediyl)bis[2-(4-chlorophenoxy)acetamide] (trans-ISRIB).
Materials:
-
trans-1,4-Diaminocyclohexane
-
2-(4-Chlorophenoxy)acetyl chloride (or the corresponding carboxylic acid and coupling agents)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-(4-chlorophenoxy)acetyl chloride (2.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure trans-ISRIB.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
P2X3 Receptor Antagonists for Neuropathic Pain
The this compound scaffold is being explored for the development of antagonists for the P2X3 receptor, which is implicated in pain signaling. While specific drug candidates with this scaffold are in earlier stages of development, the general approach to screening for such antagonists is well-established.
Objective: To identify and characterize compounds that inhibit the P2X3 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X3 receptor agonist (e.g., α,β-methylene ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the P2X3-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 1 hour.
-
Compound Addition: Wash the cells with assay buffer and then add the test compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the microplate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject the P2X3 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through the P2X3 receptor. Calculate the inhibitory effect of the test compounds by comparing the fluorescence signal in their presence to that of the positive (agonist only) and negative (buffer only) controls. Determine the IC50 values for active compounds by fitting the concentration-response data to a suitable pharmacological model.[10]
Visualization of Key Concepts
Signaling Pathway: P2X3 Receptor in Pain Transmission
Caption: P2X3 receptor signaling in pain and its inhibition.
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC.
Logical Relationship: Structure-Activity Relationship (SAR) for ISRIB Analogs
References
- 1. Synthesis, characterization, and antitumor activity of a series of novel cisplatin analogs with cis-1,4-diaminocyclohexane as nonleaving amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 8. trans-ISRIB | PERK | Tocris Bioscience [tocris.com]
- 9. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,4-Diaminocyclohexane as a Rigid Linker for Potent and Selective PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[3][4] While flexible linkers like polyethylene glycol (PEG) are commonly used, rigid linkers are gaining prominence for their ability to enforce specific conformations that can enhance the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), leading to improved degradation efficiency.[5]
This document provides detailed application notes and protocols on the use of 1,4-diaminocyclohexane, a rigid cyclic diamine, as a linker in the design and synthesis of PROTACs. Its rigid structure can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[5] A notable example of a PROTAC utilizing a this compound-derived linker is TYD-68, a potent and selective degrader of Tyrosine Kinase 2 (TYK2).[6][7]
Data Presentation: Performance of a this compound-Containing PROTAC
The following table summarizes the quantitative data for TYD-68, a PROTAC that effectively demonstrates the utility of a this compound-based linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| TYD-68 | TYK2 | CRBN | 0.42 | 95 | Jurkat |
Signaling Pathway and Mechanism of Action
PROTACs containing a this compound linker, such as TYD-68, function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
TYD-68, by degrading TYK2, effectively blocks downstream signaling pathways, such as the IL-12 and IFN-α-induced phosphorylation of STAT1 and STAT4.[7] This mechanism is particularly relevant in the context of autoimmune diseases like psoriasis.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol provides a general framework for the synthesis of a PROTAC incorporating a this compound linker. The synthesis involves a stepwise coupling of the E3 ligase ligand and the POI ligand to the linker.
Materials:
-
This compound (as a mono-Boc protected version, e.g., tert-butyl (4-aminocyclohexyl)carbamate)
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
POI ligand with a suitable reactive group (e.g., a carboxylic acid or an activated ester)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc deprotection)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Coupling of E3 Ligase Ligand to the Linker: a. Dissolve the mono-Boc-protected this compound (1.0 eq) and the E3 ligase ligand with a carboxylic acid handle (1.1 eq) in anhydrous DMF. b. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligase ligand conjugate.
-
Deprotection of the Linker: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add trifluoroacetic acid (TFA) dropwise at 0°C. c. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). d. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Coupling of POI Ligand: a. Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq) and the POI ligand with a carboxylic acid handle (1.1 eq) in anhydrous DMF. b. Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature overnight or until completion. d. Purify the final PROTAC using preparative HPLC. e. Characterize the final product by LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., Jurkat for TYK2)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and incubate on ice for 30 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Re-probe the membrane with a primary antibody for a loading control. c. Quantify the band intensities and normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
The use of this compound as a rigid linker in PROTAC design offers a promising strategy to enhance degradation potency and selectivity. The structural constraint imposed by the cyclohexane ring can facilitate the formation of a stable and productive ternary complex, a critical step in the mechanism of action of PROTACs. The example of TYD-68 underscores the potential of this linker in developing highly effective protein degraders for therapeutic applications. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate their own PROTACs incorporating this versatile and potent linker.
References
- 1. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for Polyamide Synthesis with 1,4-Diaminocyclohexane
Application Note: This document provides detailed protocols for the synthesis of polyamides utilizing 1,4-diaminocyclohexane as a key monomer. Polyamides derived from this compound are of interest to researchers in materials science and drug development due to their potential for creating polymers with unique thermal and mechanical properties. The cycloaliphatic nature of the diamine can impart rigidity and thermal stability to the polymer backbone. This application note outlines two primary methods for polyamide synthesis: interfacial polymerization with a diacyl chloride and solution polycondensation with a dicarboxylic acid.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in the main chain. The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or a diacyl chloride. The properties of the resulting polyamide are highly dependent on the specific monomers used. The incorporation of this compound, a cycloaliphatic diamine, can lead to polyamides with enhanced thermal stability and mechanical strength compared to their purely aliphatic counterparts.
This document provides detailed experimental protocols for the synthesis of polyamides from this compound, intended for use by researchers, scientists, and professionals in drug development. The protocols are based on established polymerization techniques and provide a foundation for the development of novel polyamide-based materials.
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound are presented: Interfacial Polymerization and Solution Polycondensation.
Protocol 1: Interfacial Polymerization of Poly(1,4-cyclohexylenediamine adipamide)
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride at the interface of two immiscible liquids. This method is rapid and typically proceeds at room temperature.
Materials:
-
This compound (mixture of cis and trans isomers or pure trans isomer)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Cyclohexane (or other suitable organic solvent like hexane or dichloromethane)
-
Deionized water
-
Methanol (for polymer washing)
Equipment:
-
Beakers (50 mL and 150 mL)
-
Glass stirring rod
-
Forceps
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional, for solution preparation)
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Drying oven
Procedure:
-
Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of this compound. For example, dissolve 2.5 g of this compound in 50 mL of deionized water. To this solution, add a 20% (w/v) aqueous solution of sodium hydroxide to neutralize the HCl byproduct that will be formed during the polymerization.[1] A typical molar ratio of NaOH to the amine is 2:1.
-
Organic Phase Preparation: Prepare a 5% (v/v) solution of adipoyl chloride in cyclohexane. For example, carefully add 2.5 mL of adipoyl chloride to 47.5 mL of cyclohexane in a fume hood.[1]
-
Polymerization:
-
Pour the aqueous this compound solution into a 150 mL beaker.
-
Carefully and slowly pour the organic adipoyl chloride solution down the side of the beaker onto the aqueous solution to form a distinct second layer.[1] Minimize agitation at the interface between the two layers.
-
A film of polyamide will form instantly at the interface.
-
-
Polymer Collection:
-
Using forceps, carefully grasp the polyamide film at the center of the interface.
-
Continuously and slowly pull the film out of the beaker. A continuous rope of polyamide should form as fresh reactants diffuse to the interface.
-
Wrap the polymer rope around a glass rod to collect it.
-
-
Washing and Drying:
-
Wash the collected polyamide rope thoroughly with deionized water to remove unreacted monomers and salts.
-
Subsequently, wash the polymer with methanol to remove water and any remaining organic solvent.
-
Allow the polymer to air-dry, and then dry it further in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.
-
Expected Results:
The reaction should yield a white, solid polyamide. The yield and molecular weight of the polymer can be influenced by factors such as monomer concentration, reaction time, and the rate of polymer removal.
| Parameter | Typical Value |
| Monomer Concentration | 5% (w/v) for this compound; 5% (v/v) for adipoyl chloride |
| Reaction Temperature | Room Temperature |
| Expected Yield | Moderate to High |
| Polymer Appearance | White solid rope or film |
Protocol 2: Low-Temperature Solution Polycondensation of Polyamide from this compound and Terephthaloyl Chloride
This protocol describes the synthesis of a semi-aromatic polyamide in a single solvent system at low temperatures. This method allows for better control over the polymerization reaction and can lead to polymers with higher molecular weights and more uniform properties.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Pyridine or Triethylamine (as an acid scavenger)
-
Methanol (for polymer precipitation)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Addition funnel
-
Beaker for precipitation
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer and a nitrogen inlet. Maintain a continuous flow of dry nitrogen throughout the reaction to prevent moisture contamination.
-
Diamine Solution: In the flask, dissolve a specific amount of trans-1,4-diaminocyclohexane in anhydrous DMAc (or NMP). If desired, add LiCl to the solvent before adding the diamine to improve the solubility of the resulting polyamide.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes using an addition funnel.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at low temperature for another 2-4 hours. Then, allow the mixture to slowly warm up to room temperature and continue stirring for an additional 12-24 hours.
-
Polymer Precipitation and Isolation:
-
Pour the viscous polymer solution into a beaker containing vigorously stirred methanol to precipitate the polyamide.
-
Collect the fibrous or powdered polymer by vacuum filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Results:
This method is expected to produce a semi-aromatic polyamide with good thermal stability. The properties of the resulting polymer are summarized in the table below.
| Parameter | Typical Value | Reference |
| Monomer Ratio | 1:1 molar ratio of diamine to diacyl chloride | General practice |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 14-28 hours | [2] |
| Expected Yield | High (>90%) | |
| Glass Transition Temp. (Tg) | 224-265 °C | [2] |
| Initial Degradation Temp. (Td) | 445-450 °C | [2] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described polyamide synthesis protocols.
Signaling Pathway and Logical Relationships
The fundamental chemical reaction in both protocols is the formation of an amide bond between the amine group of this compound and the carbonyl group of the diacyl chloride or dicarboxylic acid. The following diagram illustrates this logical relationship.
Conclusion
The protocols provided herein offer detailed procedures for the synthesis of polyamides from this compound using two common and effective methods. These application notes are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymers. The use of this compound as a monomer presents an opportunity to create polyamides with unique properties suitable for a range of applications, from high-performance materials to specialized uses in the pharmaceutical and drug development fields. Further characterization of the synthesized polyamides is recommended to fully elucidate their physical and chemical properties.
References
Application Notes and Protocols for Curing Epoxy Resins with 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminocyclohexane (DACH) is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins. Its unique cyclic structure imparts rigidity and durability to the cured epoxy network, resulting in polymers with desirable thermal and mechanical properties. The presence of two primary amine groups allows for a high degree of cross-linking with epoxy resins, such as the commonly used Diglycidyl ether of bisphenol A (DGEBA). This document provides detailed application notes and protocols for utilizing this compound as a curing agent for epoxy resins, with a focus on determining the appropriate reaction conditions and characterizing the resulting thermoset.
The reaction between the epoxy groups of the resin and the amine groups of the hardener is a nucleophilic ring-opening addition reaction. Each primary amine group has two active hydrogen atoms, both of which can react with an epoxy group. This leads to the formation of a highly cross-linked, three-dimensional network, which is responsible for the rigid and durable nature of the cured epoxy. The stoichiometry of the reaction is a critical parameter that influences the final properties of the cured material. An optimal stoichiometric ratio ensures that all reactive groups are consumed, leading to a well-cured network with maximum performance.
Materials and Equipment
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing Agent: this compound (a mixture of cis- and trans-isomers is common)
-
Solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Analytical balance
-
Mixing containers (e.g., disposable plastic cups, glass beakers)
-
Mixing tools (e.g., wooden stir sticks, mechanical stirrer)
-
Vacuum oven or convection oven with temperature control
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Mechanical testing frame (for tensile, flexural, and hardness tests)
-
Molds for casting test specimens
Stoichiometry Calculation
To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of the epoxy resin to the curing agent. The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxy Equivalent Weight (EEW) of the resin.
Amine Hydrogen Equivalent Weight (AHEW): The AHEW is the molecular weight of the amine hardener divided by the number of active amine hydrogens per molecule. This compound (C₆H₁₄N₂) has a molecular weight of approximately 114.19 g/mol .[1] Each molecule has two primary amine (-NH₂) groups, and each primary amine group has two active hydrogens. Therefore, there are a total of 4 active hydrogens per molecule.
-
AHEW of this compound = Molecular Weight / Number of Active Hydrogens = 114.19 g/mol / 4 = 28.55 g/eq
Epoxy Equivalent Weight (EEW): The EEW is the molecular weight of the epoxy resin divided by the number of epoxy groups per molecule. This value is typically provided by the manufacturer of the epoxy resin. For a standard DGEBA resin, the EEW is often in the range of 180-195 g/eq.
Calculation of Parts per Hundred Resin (phr): The amount of curing agent required per 100 parts of epoxy resin by weight can be calculated using the following formula:
-
phr = (AHEW / EEW) * 100
Example Calculation: Assuming an epoxy resin with an EEW of 190 g/eq:
-
phr = (28.55 g/eq / 190 g/eq) * 100 ≈ 15.03 phr
This means that for every 100 grams of this specific epoxy resin, approximately 15.03 grams of this compound should be used.
Proposed Curing Schedules
The curing of epoxy resins with this compound can be carried out under various temperature conditions. The selection of the curing schedule will depend on the desired properties of the final product and the processing constraints. As a cycloaliphatic amine, this compound typically requires elevated temperatures for optimal curing, although a partial cure can be achieved at ambient temperature over a longer period.
Below are suggested starting points for curing schedules. It is highly recommended to perform optimization studies using techniques like Differential Scanning Calorimetry (DSC) to determine the ideal curing profile for a specific application.
| Curing Schedule | Temperature | Time | Notes |
| Initial (Gelation) | Ambient (25°C) | 24 hours | Allows for handling and demolding of the cast parts. The material will be partially cured. |
| Post-Curing (Recommended) | 80°C - 120°C | 2 - 4 hours | To achieve full cross-linking and develop optimal thermal and mechanical properties. |
| High-Temperature Curing | 150°C | 1 - 2 hours | For applications requiring a high glass transition temperature (Tg) and enhanced thermal stability. |
Experimental Protocols
Sample Preparation
-
Accurately weigh the epoxy resin and this compound in the calculated stoichiometric ratio into a clean mixing container.
-
Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.
-
If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into pre-heated molds for the preparation of test specimens.
-
Place the filled molds in an oven and apply the desired curing schedule.
-
After the curing cycle is complete, allow the samples to cool down slowly to room temperature before demolding.
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
DSC is used to determine the heat of reaction and the glass transition temperature (Tg) of the epoxy system.
-
Sample Preparation: Prepare a small amount of the uncured epoxy/hardener mixture (5-10 mg) and seal it in an aluminum DSC pan.
-
DSC Program:
-
Dynamic Scan (for determining the curing exotherm):
-
Equilibrate at 25°C.
-
Ramp up the temperature at a constant rate (e.g., 10°C/min) to a temperature where the curing exotherm is complete (e.g., 250°C).
-
-
Isothermal Scan (for determining the degree of cure at a specific temperature):
-
Equilibrate at the desired curing temperature (e.g., 100°C).
-
Hold isothermally for a specified time.
-
Cool down to 25°C.
-
Ramp up the temperature at a constant rate (e.g., 10°C/min) to determine the residual heat of cure and the Tg of the partially cured sample.
-
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak from the dynamic scan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The degree of cure can be calculated by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of the uncured mixture.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy resin.
-
Sample Preparation: Place a small amount of the fully cured epoxy sample (10-20 mg) into a TGA sample pan.
-
TGA Program:
-
Equilibrate at a temperature below the expected decomposition temperature (e.g., 30°C).
-
Ramp up the temperature at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C) in a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum rate of weight loss.
-
Determine the char yield (the percentage of material remaining at the end of the experiment).
-
Mechanical Property Testing
The mechanical properties of the cured epoxy resin should be evaluated according to standard test methods.
| Property | ASTM Standard | Description |
| Tensile Strength and Modulus | ASTM D638 | Measures the resistance of the material to being pulled apart. |
| Flexural Strength and Modulus | ASTM D790 | Measures the material's ability to resist bending forces. |
| Shore D Hardness | ASTM D2240 | Measures the indentation hardness of the material. |
Expected Material Properties
The following tables summarize the key thermal and mechanical properties that should be characterized for an epoxy resin system cured with this compound. The values presented are typical ranges for cycloaliphatic amine-cured epoxies and should be experimentally determined for the specific formulation and curing conditions used.
Table 1: Thermal Properties of Epoxy Resin Cured with this compound
| Property | Test Method | Typical Value Range |
| Glass Transition Temperature (Tg) | DSC | 120 - 180 °C |
| Heat Distortion Temperature (HDT) | ASTM D648 | 110 - 170 °C |
| Onset of Decomposition (Td) | TGA | 300 - 350 °C |
Table 2: Mechanical Properties of Epoxy Resin Cured with this compound
| Property | Test Method | Typical Value Range |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 100 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
| Shore D Hardness | ASTM D2240 | 80 - 90 |
Visualizations
Caption: Chemical reaction pathway for curing epoxy resin.
Caption: Experimental workflow for epoxy curing and characterization.
References
Application Notes and Protocols for Diaminocyclohexane-Based Ligands in Asymmetric Synthesis
A Note on trans-1,4-Diaminocyclohexane
It is a common misconception that trans-1,4-diaminocyclohexane is a chiral molecule suitable for use as a primary chiral ligand in asymmetric catalysis. However, due to a plane of symmetry that bisects the molecule through the C1-C4 axis, trans-1,4-diaminocyclohexane is an achiral, meso compound. This inherent lack of chirality prevents it from being used to induce enantioselectivity in the same manner as its chiral counterpart, trans-1,2-diaminocyclohexane.
The primary applications of trans-1,4-diaminocyclohexane are found in materials science, where its rigid, linear structure is advantageous for the synthesis of polymers like polyamides and polyurethanes, contributing to their thermal stability and mechanical strength.[1] It also serves as a versatile, non-chiral building block in medicinal chemistry.[2]
Given the likely interest in chiral diaminocyclohexane ligands, these application notes will focus on the extensively studied and highly effective chiral ligand, (1R,2R)- and (1S,2S)-trans-1,2-diaminocyclohexane (DACH) . This C₂-symmetric diamine is a cornerstone of modern asymmetric catalysis.[3]
Application Notes: trans-1,2-Diaminocyclohexane as a Privileged Chiral Ligand
(1R,2R)- and (1S,2S)-trans-1,2-Diaminocyclohexane (DACH) are among the most successful chiral scaffolds in asymmetric catalysis. The rigid cyclohexane backbone provides a well-defined and predictable stereochemical environment, which, when incorporated into a metal complex or an organocatalyst, allows for excellent stereocontrol in a wide array of chemical transformations.
Key Applications:
-
Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from DACH, is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[4]
-
Asymmetric Hydrogenation: Ruthenium complexes bearing DACH-derived diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines.[5]
-
Asymmetric Conjugate Addition: Copper complexes with DACH-based ligands catalyze the enantioselective 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds.[6]
-
Organocatalysis: DACH derivatives, such as thioureas, are used as bifunctional organocatalysts that activate both the nucleophile and electrophile through hydrogen bonding.
The versatility of the DACH scaffold allows for fine-tuning of steric and electronic properties through modification of the amine groups, leading to a broad family of ligands tailored for specific applications.
Quantitative Data Summary
The following tables summarize the performance of various DACH-derived catalysts in key asymmetric transformations.
Table 1: Asymmetric Epoxidation of Alkenes with Jacobsen's Catalyst (Data is representative of typical results for the (R,R)-Jacobsen's catalyst)
| Substrate (cis-alkene) | Epoxide Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,2-Dihydronaphthalene | (1S,2R)-1,2-Dihydronaphthalene oxide | >95 | >98 |
| Indene | (1S,2R)-Indene oxide | >95 | >95 |
| Styrene | (R)-Styrene oxide | >90 | >90 |
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Ru-(S,S)-TsDPEN (Catalyst formed from [RuCl₂(p-cymene)]₂ and (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
| Ketone Substrate | Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 93 | 97 |
| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | >95 | 98 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | 99 |
Table 3: Cu-Catalyzed Asymmetric Conjugate Addition to Enones (Ligand is a bis(N-heterocyclic carbene) derived from (R,R)-DACH)
| Enone Substrate | Nucleophile | Adduct Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Cyclohexen-1-one | Diethylzinc | (S)-3-Ethylcyclohexan-1-one | >95 | 97 |
| 2-Cyclopenten-1-one | Diethylzinc | (S)-3-Ethylcyclopentan-1-one | >90 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Jacobsen's Catalyst ((R,R)-Salen-Mn(III)Cl)
This protocol describes the synthesis of the chiral salen ligand from (R,R)-DACH and its subsequent metallation.
Step 1: Resolution of racemic trans-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid (0.05 mol) in distilled water (25 mL) in a 150 mL beaker.
-
Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane (0.10 mol) to the stirred solution. The addition is exothermic.
-
Heat the resulting solution to boiling to dissolve all solids.
-
Allow the solution to cool slowly to room temperature, which will result in the precipitation of the (R,R)-diammonium tartrate salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The free (R,R)-1,2-diaminocyclohexane is obtained by treating the tartrate salt with an aqueous NaOH solution and extracting with an organic solvent (e.g., dichloromethane).[4]
Step 2: Synthesis of the Salen Ligand
-
Dissolve the resolved (R,R)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol (50 mL).
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.[4]
-
Cool the mixture and collect the yellow solid by filtration.
Step 3: Metallation to form Jacobsen's Catalyst
-
In a round-bottom flask, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Add manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Continue refluxing for 30 minutes.
-
Bubble air through the solution at a slow rate while continuing to reflux for 1 hour. The solution color will change from yellow-orange to dark brown.
-
Add solid lithium chloride (1.2 equivalents) and continue refluxing for another 30 minutes.
-
Cool the mixture, and collect the dark brown solid catalyst by filtration.[4]
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst, which is analogous in principle to DACH-derived systems.[5]
Catalyst Pre-formation (in situ):
-
In an inert atmosphere glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol) and a chiral ligand such as (R,R)-TsDACH (a DACH-derived tosylated diamine, 0.011 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst precursor solution.
Hydrogenation Reaction:
-
In a separate autoclave, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (5 mL).
-
Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas (or use isopropanol as the hydrogen source), and pressurize if necessary (e.g., 8 atm H₂).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 45 °C) for the required time (e.g., 4-12 hours).
-
Monitor the reaction by TLC or GC. Upon completion, quench the reaction, perform a work-up, and purify the product alcohol by column chromatography.
Visualizations
Caption: Workflow for the synthesis of Jacobsen's Catalyst.
Caption: Simplified catalytic cycle for Jacobsen's Epoxidation.
References
Synthesis of Bioactive Molecules with a 1,4-Diaminocyclohexane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diaminocyclohexane scaffold is a versatile building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. This document provides an overview of the synthesis and application of bioactive molecules incorporating this scaffold, with a focus on platinum-based anticancer agents, MALT1 protease inhibitors, P2X3 receptor antagonists, and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in this promising area of drug discovery.
Platinum-Based Anticancer Agents
The this compound (DACH) ligand has been instrumental in the development of platinum-based anticancer drugs, most notably in overcoming resistance to cisplatin. The DACH ligand can adopt different isomeric forms (cis, trans, and chiral isomers), which significantly influences the biological activity of the resulting platinum complexes.
Synthetic Protocols
Protocol 1: Synthesis of cis-Dichloro(this compound)platinum(II) (Kiteplatin)
This protocol describes a general method for the synthesis of Kiteplatin, a promising platinum complex with activity against cisplatin-resistant cancer cell lines.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
cis-1,4-Diaminocyclohexane
-
Deionized water
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in deionized water to create a solution.
-
In a separate flask, dissolve cis-1,4-diaminocyclohexane in deionized water.
-
Slowly add the cis-1,4-diaminocyclohexane solution to the potassium tetrachloroplatinate(II) solution with constant stirring.
-
A yellow precipitate of cis-[PtCl₂(cis-1,4-DACH)] will form.
-
Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by filtration and wash with deionized water, followed by a small amount of cold ethanol and ether.
-
Dry the product under vacuum to yield the final compound.
-
Characterize the product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity
The cytotoxicity of platinum complexes bearing the this compound ligand has been evaluated against a panel of human cancer cell lines. The data is summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| cis-[PtCl₂(cis-1,4-DACH)] (Kiteplatin) | LoVo (colon) | 1.5 ± 0.2 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| cis-[PtCl₂(cis-1,4-DACH)] (Kiteplatin) | LoVo/OXP (colon, oxaliplatin-resistant) | 2.5 ± 0.3 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| cis-[PtCl₂(cis-1,4-DACH)] (Kiteplatin) | A2780 (ovarian) | 0.8 ± 0.1 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| cis-[PtCl₂(cis-1,4-DACH)] (Kiteplatin) | A2780/Cp8 (ovarian, cisplatin-resistant) | 1.2 ± 0.2 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| Oxaliplatin | LoVo (colon) | 0.5 ± 0.1 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| Oxaliplatin | LoVo/OXP (colon, oxaliplatin-resistant) | > 50 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| Cisplatin | A2780 (ovarian) | 0.2 ± 0.05 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
| Cisplatin | A2780/Cp8 (ovarian, cisplatin-resistant) | 8.0 ± 1.0 | [Revisiting [PtCl2(cis-1,4-DACH)]...][1] |
MALT1 Protease Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the NF-κB signaling pathway and a promising therapeutic target for certain types of lymphoma and autoimmune diseases.[2] The this compound scaffold has been successfully employed to develop allosteric inhibitors of MALT1.
Synthetic Protocols
Protocol 2: General Synthesis of N,N'-diaryl cyclohexane-1,4-diamine MALT1 Inhibitors
This protocol outlines a general synthetic route for a series of allosteric MALT1 inhibitors based on the (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine scaffold.[2]
Materials:
-
(1s,4s)-Cyclohexane-1,4-diamine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (1s,4s)-cyclohexane-1,4-diamine, the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-diaryl cyclohexane-1,4-diamine.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Biological Activity
A series of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines were synthesized and evaluated for their MALT1 inhibitory activity.
| Compound | MALT1 Protease IC50 (µM) | Cellular NF-κB IC50 (µM) | Reference |
| 8 | 0.025 | 2.1 | [Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors][2] |
Signaling Pathway
Caption: MALT1 signaling pathway and the point of intervention by 1,4-DACH based inhibitors.
P2X3 Receptor Antagonists
P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on nociceptive sensory neurons and are implicated in various pain states. The this compound scaffold can be utilized to develop antagonists for these receptors.
Synthetic Approach
Workflow for the Synthesis of P2X3 Receptor Antagonists:
Caption: General synthetic workflow for P2X3 antagonists using a this compound scaffold.
Signaling Pathway
Caption: P2X3 receptor signaling in pain transmission and inhibition by 1,4-DACH based antagonists.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The this compound scaffold can serve as a rigid linker in PROTAC design, influencing the formation of a productive ternary complex.
Synthetic Approach
The synthesis of a PROTAC is a modular process. While a specific protocol for a this compound-linked PROTAC is not detailed in the available literature, a general workflow is presented below.
Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a PROTAC utilizing a this compound linker.
Mechanism of Action
Caption: Mechanism of action of a PROTAC with a this compound linker.
Conclusion
The this compound scaffold is a valuable component in the design of novel bioactive molecules. Its rigid nature allows for precise control over the spatial arrangement of pharmacophoric elements, which can translate to improved potency and selectivity. The provided protocols and data for platinum-based anticancer agents and MALT1 inhibitors serve as a starting point for researchers interested in this area. While detailed synthetic procedures for this compound-containing P2X3 antagonists and PROTACs are less prevalent in the public domain, the general synthetic strategies outlined here provide a conceptual framework for their design and synthesis. Further exploration of this versatile scaffold is warranted to unlock its full potential in the development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans 1,4-Diaminocyclohexane Isomers
Welcome to the technical support center for the separation of cis and trans 1,4-diaminocyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans this compound?
The primary challenges in separating these isomers stem from their similar physical and chemical properties. As stereoisomers, they share the same molecular weight and connectivity, leading to closely related boiling points, solubilities, and chromatographic behavior, making their separation non-trivial. Achieving high purity, particularly for the trans isomer, often requires multiple purification steps.[1][2]
Q2: What are the most common methods for separating the cis and trans isomers?
The most frequently employed methods include:
-
Fractional Crystallization: This technique exploits slight differences in the solubility of the isomers or their salts.[1][3] It is a common method but may require several successive crystallizations to achieve high purity of the desired isomer.[1]
-
Selective Synthesis: Certain synthetic routes are designed to preferentially yield one isomer. For instance, reacting a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid with ammonia can selectively produce the solid trans-dicarboxylic acid diamide, which can then be converted to trans-1,4-diaminocyclohexane.[1][4]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers.[5][6] This method is particularly useful for analytical purposes and can be scaled for preparative separations.
Q3: Is it possible to convert the undesired cis-isomer into the more commonly desired trans-isomer?
Yes, isomerization processes exist. A mixture of isomers, often rich in the cis form after separation of the trans isomer, can be subjected to conditions that re-establish the thermodynamic equilibrium, which typically favors the trans isomer.[7] This is often achieved by treating the isomer mixture with hydrogen under pressure at elevated temperatures in the presence of a catalyst, such as an alkali-modified ruthenium catalyst, and ammonia.[7]
Troubleshooting Guides
Fractional Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity of trans-Isomer | Insufficient number of crystallization steps. | Increase the number of fractional crystallization cycles.[1] Analyze the purity of each crop to monitor progress. |
| Co-precipitation of the cis-isomer. | Optimize the solvent system and cooling rate. A slower cooling rate can promote the formation of purer crystals. | |
| Inefficient removal of mother liquor. | Ensure thorough washing of the crystals with a cold, appropriate solvent to remove residual mother liquor containing the cis-isomer. |
HPLC Separation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Co-eluting or Poorly Resolved Peaks | Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[8] |
| Incorrect column chemistry. | If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl or pentafluorophenyl (PFP) column, which can offer different selectivities for isomers.[8] | |
| Inappropriate column temperature. | Optimize the column temperature. Sometimes, lowering the temperature can enhance separation.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a base-deactivated or end-capped column. Adding a mobile phase modifier like trifluoroacetic acid (TFA) can also mitigate this issue.[8] |
| Peak Fronting | Sample overload. | Reduce the injection volume or the concentration of the sample.[8] |
Experimental Protocols
Selective Synthesis of trans-1,4-Diaminocyclohexane
This method allows for the separation of the trans isomer at an early stage of the synthesis.
-
Amidation: React a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid or its ester with ammonia. This reaction selectively produces the solid trans-dicarboxylic acid diamide.[1][4]
-
Separation: The solid trans-diamide can be separated from the reaction mixture by filtration.
-
Chlorination: The separated diamide is then chlorinated to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.[1]
-
Conversion to Amine: The resulting bis-N-chloramide is converted to trans-1,4-diaminocyclohexane using an alkali or alkaline earth metal hydroxide.[1]
Isomerization of cis-rich this compound
This protocol can be used to convert a cis-isomer rich mixture to a mixture with a higher concentration of the trans-isomer.
-
Reaction Setup: In a suitable autoclave, charge the cis-rich this compound mixture, a solvent (e.g., propylene glycol monomethyl ether), a ruthenium-based catalyst (e.g., 5% Ru on alumina), and a base (e.g., sodium methoxide).[1]
-
Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen.[1]
-
Reaction Conditions: Heat the mixture to approximately 200°C while stirring.[1]
-
Workup: After the reaction, cool the mixture and filter to remove the catalyst. The resulting filtrate will contain an enriched proportion of the trans-isomer, which can then be separated by fractional crystallization.[1]
Data Presentation
Table 1: Representative Isomer Ratios in Synthesis and Isomerization Processes
| Process | Catalyst/Reagents | Conditions | Initial cis/trans Ratio | Final cis/trans Ratio | Reference |
| Hydrogenation of p-phenylenediamine | Nickel or Cobalt | 180°C, 100-150 atm | N/A | Mixture of isomers | [1] |
| Isomerization | Ru catalyst, Sodium methoxide | 200°C, 2 hours | 80/20 | 65/35 | [1] |
| Equilibrium | Alkali-modified Ruthenium, H₂, NH₃ | 150-300°C | Variable | ~30/70 | [7] |
Visualizations
Caption: Workflow for the synthesis, separation, and isomerization of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of trans-1,4-Diaminocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of trans-1,4-Diaminocyclohexane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trans-1,4-Diaminocyclohexane.
Issue 1: Low Overall Yield
Question: My synthesis of 1,4-Diaminocyclohexane is resulting in a low overall yield. What are the potential causes and how can I improve it?
Answer: Low overall yield in this compound synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The hydrogenation of p-phenylenediamine, a common method, faces a significant energy barrier to fully reduce the benzene ring, which can limit yield.[1] Incomplete reactions or the formation of by-products are also common culprits.
To improve the yield, consider the following:
-
Catalyst Selection and Pre-treatment: The choice of catalyst is critical. For hydrogenation reactions, ruthenium, nickel, or cobalt catalysts are often used.[2] Pre-treating a supported ruthenium catalyst with air or oxygen can increase the reaction rate and decrease the formation of high-boiling by-products.
-
Reaction Conditions: Ensure optimal temperature and pressure. For the hydrogenation of p-phenylenediamine, temperatures around 180°C and high pressure (100-150 atmospheres) are typically required.[2]
-
Moisture Control: The presence of water can negatively impact the hydrogenation reaction.[3] Adding an alkaline earth metal oxide to the reaction can help remove moisture and act as a promoter.[3]
-
Alternative Routes: If starting from cyclohexane-1,4-dicarboxylic acid, the reaction with ammonia to form the diamide can achieve yields of about 84%.[4]
Issue 2: Poor Selectivity for the trans-isomer
Question: My synthesis produces a mixture of cis and trans isomers, with a low proportion of the desired trans-1,4-Diaminocyclohexane. How can I improve the stereoselectivity?
Answer: Achieving high selectivity for the trans-isomer is a common challenge. The direct hydrogenation of p-phenylenediamine often results in poor stereoselectivity.[1] The typical equilibrium mixture contains approximately 70% trans-isomer and 30% cis-isomer.[4]
Strategies to increase the proportion of the trans-isomer include:
-
Isomerization: A cis-rich mixture of this compound can be isomerized to a trans-rich mixture. This can be achieved by heating the mixture in the presence of a ruthenium catalyst and ammonia under hydrogen pressure.[3][4]
-
Directed Synthesis: A process starting from a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid can selectively produce the trans-diamide as a solid intermediate. This trans-diamide can then be converted to substantially pure trans-1,4-Diaminocyclohexane.[2][4]
-
Post-Synthesis Separation: If a mixture is obtained, the trans-isomer can be isolated through fractional crystallization.[2][4] However, this may require multiple crystallization steps to achieve high purity.[2][4] Derivatization to bis-methyl carbamates followed by fractional crystallization and hydrolysis is another, more complex, option.[4]
Issue 3: Difficulty in Separating cis and trans Isomers
Question: I am having trouble separating the cis and trans isomers of this compound effectively. What methods are recommended?
Answer: The separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. Several techniques can be employed:
-
Fractional Crystallization: This is a common method, but multiple recrystallizations may be necessary to obtain a pure trans product.[2][4]
-
Derivatization: Converting the diamines into derivatives, such as bis-methyl carbamates, can create compounds with more distinct crystallization behaviors, facilitating easier separation.[4] The desired diamine is then regenerated in a subsequent step.[4]
-
Coordination Compounds: Reacting the isomeric mixture with an organic polyhydroxyl compound can form "polyolate" coordination compounds. The cis and trans versions of these compounds have different crystallization properties, allowing for easier separation. The trans-1,4-Diaminocyclohexane can then be recovered by distillation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for trans-1,4-Diaminocyclohexane?
A1: The main synthetic pathways to obtain trans-1,4-Diaminocyclohexane include:
-
Hydrogenation of p-phenylenediamine: This is a direct method but often results in a mixture of cis and trans isomers and requires harsh conditions.[1][2]
-
From Cyclohexane-1,4-dicarboxylic Acid: A multi-step process involving the formation of a diamide, followed by conversion to a bis-N-chloramide, and finally reaction with a hydroxide to yield the diamine. This method can be highly selective for the trans-isomer.[2][4]
-
Amination of 1,4-cyclohexanediol: This route can also produce the diamine, but often yields non-enantiomeric isomers, making purification of the trans product difficult.[1]
-
Hydrogenation of 4-nitroaniline: This method involves the reduction of both the nitro group and the aromatic ring.[4]
Q2: What catalysts are typically used for the hydrogenation of p-phenylenediamine?
A2: The hydrogenation of p-phenylenediamine is commonly carried out using nickel or cobalt catalysts.[2] Ruthenium catalysts, often modified with an alkali, are also used, particularly for the isomerization of cis-1,4-Diaminocyclohexane to the trans form.[4]
Q3: What is the expected yield for the synthesis of trans-1,4-Diaminocyclohexane?
A3: The yield is highly dependent on the synthetic method and optimization of reaction conditions. While specific overall yields for the hydrogenation of p-phenylenediamine are not consistently reported and can be low, the multi-step process from cyclohexane-1,4-dicarboxylic acid can have a high-yielding diamide formation step (around 84%).[4] The subsequent steps to the final product are also reported to be high-yielding.
Q4: How does moisture affect the synthesis, and how can it be controlled?
A4: Moisture can have a detrimental effect on the hydrogenation reaction, leading to reduced efficiency and lower purity of the final product.[3] It can be challenging to completely remove water from the reaction system.[3] A method to control moisture is the addition of an alkaline earth metal oxide to the reaction mixture. This oxide reacts with any water present to form a hydroxide, which can also act as a co-catalyst.[3]
Quantitative Data Summary
Table 1: Reaction Conditions for Hydrogenation of p-Phenylenediamine
| Parameter | Value | Reference |
| Catalyst | Nickel or Cobalt | [2] |
| Solvent | Methylcyclohexane, Dioxane, or Decaline | [2] |
| Temperature | 180°C | [2] |
| Pressure | 100 or 150 atmospheres | [2] |
Table 2: Conditions for Isomerization of cis- to trans-1,4-Diaminocyclohexane
| Parameter | Value | Reference |
| Catalyst | Alkali-modified Ruthenium | [4] |
| Additive | Ammonia | [4] |
| Temperature | 150 - 300°C | [4] |
| Pressure | High Hydrogen Pressure | [4] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,4-Diaminocyclohexane via the Diamide Intermediate
This protocol is based on the selective synthesis route from cyclohexane-1,4-dicarboxylic acid.[2][4]
Step 1: Ammonolysis of Cyclohexane-1,4-dicarboxylic Acid
-
In a suitable reactor, combine a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid with a polyhydric alcohol solvent (e.g., ethylene glycol).
-
Heat the mixture to a temperature between 50°C and 160°C.
-
Introduce ammonia gas, maintaining a partial pressure of 0.1 to 50 bar, until the reaction is complete.
-
Cool the reaction mixture and separate the resulting solid trans-cyclohexane-1,4-dicarboxylic acid diamide by filtration.
Step 2: Chlorination of the Diamide
-
Suspend the solid diamide in an aqueous mineral acid or water.
-
Chlorinate the suspended diamide to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.
Step 3: Conversion to trans-1,4-Diaminocyclohexane
-
React the trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with an alkali metal hydroxide (e.g., sodium hydroxide) or an alkaline earth metal hydroxide.
-
Heat the mixture, typically between 20°C and 95°C.
-
The trans-1,4-Diaminocyclohexane product will precipitate from the reaction mixture.
-
Isolate the product by filtration or extraction with a suitable solvent (e.g., chloroform).
Protocol 2: Isomerization of a cis-rich this compound Mixture
This protocol is for enriching the trans-isomer from a mixture.[4]
-
Charge an autoclave with the cis-rich this compound mixture, an alkali-modified ruthenium catalyst, and ammonia.
-
Pressurize the autoclave with hydrogen.
-
Heat the mixture to a temperature between 150°C and 300°C.
-
Maintain the reaction conditions until the equilibrium of approximately 70% trans-isomer and 30% cis-isomer is reached.
-
Cool the reactor and filter to remove the catalyst.
-
The trans-isomer can then be isolated from the resulting mixture by fractional crystallization.
Diagrams
Caption: Workflow for the selective synthesis of trans-1,4-Diaminocyclohexane.
Caption: Troubleshooting logic for low yield of the trans-isomer.
References
- 1. Page loading... [wap.guidechem.com]
- 2. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 3. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
Technical Support Center: Polyamide Synthesis with 1,4-Diaminocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of polyamides using 1,4-diaminocyclohexane.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight and Yield
Low molecular weight and poor yields are common issues in polyamide synthesis. The following table outlines potential causes and recommended actions to address these problems.
| Potential Cause | Recommended Action |
| Impure Monomers | Monofunctional impurities in either the this compound or the diacid monomer can act as chain terminators, significantly limiting polymer chain growth. Purify monomers through recrystallization or distillation before use. Ensure high-purity grades are used for polymerization. |
| Inaccurate Stoichiometry | An exact 1:1 molar ratio of amine to carboxylic acid functional groups is crucial for achieving high molecular weight in step-growth polymerization.[1] Carefully weigh monomers and consider performing a titration to confirm the exact concentration of functional groups. |
| Suboptimal Reaction Conditions | High temperatures can promote side reactions like deamination, while low temperatures may lead to incomplete conversion.[2] Optimize the reaction temperature and time. Consider the use of a catalyst to enhance the reaction rate at lower temperatures. |
| Premature Polymer Precipitation | If the growing polyamide chain becomes insoluble in the reaction medium, it will precipitate, halting further molecular weight gain. Select a solvent or solvent mixture (e.g., m-cresol, NMP) in which the final polymer is soluble at the reaction temperature. For melt polymerization, ensure the reaction temperature is above the polymer's melting point. |
| Inefficient Water Removal (Melt Polymerization) | The water generated during polycondensation must be efficiently removed to drive the equilibrium towards polymer formation. Apply a high vacuum during the later stages of the polymerization to effectively remove water and other volatile byproducts. |
Issue 2: Gel Formation or Cross-linking
The formation of an insoluble gel indicates that cross-linking reactions are occurring, which can be a significant issue when using difunctional monomers.
| Potential Cause | Recommended Action |
| Presence of Polyfunctional Impurities | Trace amounts of impurities with more than two functional groups in either monomer can lead to the formation of a cross-linked network. Ensure the highest purity of monomers. Analyze monomer batches for trifunctional or higher functional impurities. |
| Side Reactions at High Temperatures | At elevated temperatures, side reactions involving the amide backbone or end groups can lead to branching and eventual gelation. Lower the polymerization temperature and extend the reaction time if necessary. Monitor the viscosity of the reaction mixture closely. |
| Oxidative Cross-linking | The presence of oxygen at high temperatures can induce oxidative side reactions, leading to cross-linking. Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: How does the cis/trans isomer ratio of this compound affect the polymerization and final polymer properties?
The stereochemistry of the this compound monomer is a critical factor. The trans-isomer has a more linear and rigid structure, which generally leads to polyamides with higher melting points, increased crystallinity, and better mechanical strength. The cis-isomer is kinked, which disrupts chain packing, resulting in more amorphous polymers with lower melting points and glass transition temperatures. While specific quantitative data on the effect of the isomer ratio on side reactions is limited, a higher trans-isomer content is generally preferred for achieving high-performance, semi-crystalline polyamides. Inconsistent isomer ratios between batches can lead to variability in polymer properties.
Q2: What are the primary side reactions to be aware of during polyamide synthesis with this compound?
The primary side reactions include:
-
Intramolecular Cyclization: Although less common with a six-membered ring diamine compared to shorter chain diamines, the formation of cyclic amides can occur, especially at high dilution or high temperatures, which terminates chain growth.
-
Deamination: At high temperatures, the terminal amine groups can be eliminated, leading to a non-reactive chain end and limiting molecular weight.[2]
-
Decarboxylation: The diacid monomer can lose carbon dioxide at elevated temperatures, upsetting the stoichiometric balance.
-
Branching/Cross-linking: As mentioned in the troubleshooting guide, this can occur due to impurities or high-temperature side reactions, leading to gel formation.
Q3: What are suitable analytical techniques to characterize the synthesized polyamides and identify potential side products?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the polymer structure, determine the cis/trans isomer ratio in the backbone, and identify end groups or structural defects arising from side reactions.[3][4]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer. A broad PDI can indicate the presence of side reactions or inconsistent polymerization conditions.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide, which are influenced by the cis/trans isomer ratio and crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the amide bond (C=O and N-H stretching) and can be used to monitor the disappearance of monomer functional groups.
Experimental Protocols
Melt Polymerization of Polyamide from this compound and Adipic Acid
-
Salt Preparation:
-
Dissolve equimolar amounts of this compound (as a mixture of cis/trans isomers or a specific isomer) and adipic acid in a suitable solvent (e.g., methanol or ethanol-water mixture).
-
Heat the solution to ensure complete dissolution and then cool to allow the nylon salt to precipitate.
-
Filter the salt, wash with cold solvent, and dry under vacuum.
-
-
Polycondensation:
-
Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heat the vessel under a slow stream of nitrogen to the melting point of the salt (typically 200-220°C).
-
Once the salt has melted, gradually increase the temperature to 250-280°C while stirring. Water will begin to distill off.
-
After the majority of the water has been removed at atmospheric pressure (approximately 1-2 hours), gradually apply a vacuum (e.g., <1 torr) to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for another 1-3 hours, or until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool it in a water bath before pelletizing.
-
Solution Polymerization of Polyamide from this compound and Adipoyl Chloride
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of this compound in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) containing an acid scavenger such as pyridine or triethylamine (2.2 equivalents based on the diamine).
-
Cool the solution in an ice bath.
-
-
Polymerization:
-
Dissolve an equimolar amount of adipoyl chloride in the same dry solvent.
-
Add the adipoyl chloride solution dropwise to the stirred diamine solution under a nitrogen atmosphere, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.
-
The polymer can be isolated by precipitation in a non-solvent such as water or methanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and salts, and dry it in a vacuum oven.
-
Visualizations
Caption: Main reaction pathway for polyamide synthesis.
References
Technical Support Center: Purification of 1,4-Diaminocyclohexane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diaminocyclohexane and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am losing a significant amount of my this compound derivative on the silica gel column. What can I do to improve the recovery?
-
Answer: The acidic nature of silica gel can lead to strong adsorption and subsequent loss of basic compounds like amines.[1] Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent. Triethylamine (TEA) or ammonia (typically 0.1-1%) in the mobile phase can help to neutralize the acidic silanol groups on the silica surface, reducing tailing and improving recovery.[1][2]
-
Alternative Stationary Phases: Consider using a more inert stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.[2] Amine-functionalized silica columns are also commercially available and are specifically designed for the purification of amines, often allowing for the use of less polar, more volatile solvent systems.[2][3]
-
Use of Protecting Groups: If the amine is particularly problematic, consider protecting it as a carbamate (e.g., Boc or Cbz).[4][5] The protected compound is less basic and will behave more predictably on silica gel. The protecting group can be removed after purification.[4][5]
-
Issue 2: Difficulty in Separating cis and trans Isomers
-
Question: I have a mixture of cis and trans isomers of my substituted this compound. How can I separate them?
-
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties. The most effective methods often rely on subtle differences in their crystal packing or solubility.
-
Fractional Crystallization: This is a common method for separating isomers of this compound.[6][7] The success of this technique is highly dependent on the solvent system. You may need to screen various solvents to find one that provides a sufficient difference in solubility between the two isomers.
-
Derivative Formation: Converting the diamine isomers into derivatives, such as their dihydrochloride salts, can alter their solubility properties and facilitate separation by fractional crystallization.[8] After separation, the free amine can be regenerated by treatment with a base.[9]
-
Chromatography: While challenging, separation by column chromatography may be possible with careful optimization of the stationary and mobile phases. High-Performance Liquid Chromatography (HPLC) often provides better resolution for isomer separation than standard flash chromatography.[10]
-
Issue 3: Oily Product Instead of Crystals During Recrystallization
-
Question: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are some solutions:
-
Change the Solvent System: The boiling point of your current solvent may be too high. Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Lower the Crystallization Temperature: Ensure that the solution is not supersaturated when you begin cooling. Try cooling the solution very slowly and consider using a seed crystal to induce crystallization.
-
Purify Before Recrystallization: The presence of significant impurities can lower the melting point of your compound, leading to oiling out. A preliminary purification step, such as a quick filtration through a plug of silica or alumina, might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying a crude this compound derivative?
A1: For many this compound derivatives, a combination of acid-base extraction followed by recrystallization is a robust and scalable purification strategy. The basic nature of the amine allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase.[11][12] After basification of the aqueous layer, the purified amine can be extracted back into an organic solvent.[11][12] Subsequent recrystallization can then be used to achieve high purity.
Q2: Can I use distillation to purify my this compound derivative?
A2: Distillation can be a suitable method for purifying liquid this compound derivatives, especially for removing non-volatile or very volatile impurities. However, many derivatives may have high boiling points or be thermally unstable. Vacuum distillation is often preferred to reduce the required temperature and prevent decomposition. It is important to check the thermal stability of your specific compound before attempting distillation.
Q3: How do I choose the right solvent for recrystallizing my this compound derivative?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to perform small-scale solubility tests with a range of solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures thereof) to identify the optimal system. For diamines, protic solvents like alcohols or water are often good starting points.
Q4: What are the advantages of using a protecting group strategy for purification?
A4: Using a protecting group, such as tert-butyloxycarbonyl (Boc), can simplify the purification of complex this compound derivatives.[5][13] The key advantages include:
-
Improved Chromatographic Behavior: Protected amines are less polar and less basic, which often leads to better peak shapes and reduced tailing on silica gel.[4]
-
Prevention of Side Reactions: The protecting group can prevent the amine from participating in unwanted side reactions during other synthetic steps.[4]
-
Enhanced Solubility: The protected derivative may have different solubility properties that can be exploited for purification by recrystallization.
Q5: How can I resolve a racemic mixture of a chiral this compound derivative?
A5: A common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid, such as tartaric acid.[14] The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[14][15] Once the diastereomeric salts are separated, the enantiomerically pure amine can be recovered by treatment with a base.[15]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Target Compounds |
| Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Triethylamine | Polar amine derivatives |
| Silica Gel | Hexane / Ethyl Acetate | 0.1 - 1% Triethylamine | Non-polar to moderately polar amine derivatives |
| Alumina (Basic) | Hexane / Ethyl Acetate | None | Basic amine derivatives |
| Amine-functionalized Silica | Hexane / Ethyl Acetate or Ethyl Acetate / Isopropanol | None | A wide range of amine derivatives[2] |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Formic Acid or Phosphoric Acid[10] | Water-soluble or polar amine derivatives |
Table 2: Suggested Solvents for Recrystallization of Diamine Compounds
| Compound Type | Primary Solvent Suggestions | Anti-Solvent (for solvent/anti-solvent method) |
| Free base this compound | Cyclohexane, Hexene-1[16] | - |
| Substituted this compound | Ethanol, Methanol, Isopropanol, Ethyl Acetate | Hexane, Heptane |
| Amine Hydrochloride or Tartrate Salts | Water, Ethanol/Water mixtures | Acetone, Isopropanol |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains non-basic impurities and can be discarded after checking by TLC.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide (NaOH) or solid sodium bicarbonate) with stirring until the solution is basic (pH > 10).[1]
-
Back Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times to recover the purified free amine.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jocpr.com [jocpr.com]
- 14. chemrj.org [chemrj.org]
- 15. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 16. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polymerization of 1,4-Diaminocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 1,4-diaminocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the molecular weight of polyamides synthesized from this compound?
A1: The primary factors governing the molecular weight of polyamides in step-growth polymerization are:
-
Stoichiometric Balance: A precise 1:1 molar ratio of the amine functional groups from this compound and the carboxylic acid (or acyl chloride) functional groups of the co-monomer is crucial. Any deviation from this ratio will limit the polymer chain length, resulting in a lower molecular weight.[1][2]
-
Monomer Purity: The presence of monofunctional impurities in either the diamine or the diacid/diacyl chloride monomer can act as chain stoppers, prematurely terminating the polymerization and significantly reducing the final molecular weight.[1]
-
Reaction Conversion: Achieving a high degree of conversion (typically >99%) is essential for obtaining high molecular weight polymers. Factors such as reaction time, temperature, and efficient removal of byproducts (e.g., water in melt polycondensation) directly impact the conversion rate.
Q2: How does the cis/trans isomer ratio of this compound affect the final polymer properties?
A2: The stereochemistry of the this compound monomer plays a significant role in determining the properties of the resulting polymer. The trans-isomer has a more linear and rigid structure, which generally leads to polymers with higher crystallinity, improved thermal stability, and enhanced mechanical properties compared to polymers synthesized with the cis-isomer or a cis/trans mixture. The choice of isomer can be critical for applications where specific material properties are required.
Q3: What are the common side reactions to be aware of during the polymerization of this compound, and how can they be minimized?
A3: Several side reactions can occur, particularly at elevated temperatures typical of melt polycondensation:
-
Deamination: The loss of an amine group from the diamine monomer or polymer chain end can occur at high temperatures, leading to chain termination.[1]
-
Dehydration: Terminal carboxylic acid groups can undergo dehydration, which can also cap the polymer chain.[1]
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, which removes monomers from the linear polymerization process and lowers the molecular weight.[1]
-
Hydrolysis: If using an acyl chloride in interfacial polymerization, hydrolysis of the acyl chloride to the corresponding carboxylic acid can disrupt the stoichiometry at the interface.
To minimize these side reactions, it is important to carefully control the reaction temperature and time, and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q4: What is a "nylon salt," and how can it be used to improve stoichiometric control?
A4: A "nylon salt" is formed by reacting a diamine with a dicarboxylic acid in a solvent such as methanol or water. The resulting salt often precipitates and can be isolated and purified by recrystallization. This purified salt contains the diamine and diacid in a precise 1:1 molar ratio. Using the nylon salt as the starting material for melt polycondensation is a highly effective method for ensuring the required stoichiometric balance to achieve high molecular weight polyamides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
Issue 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Troubleshooting Action |
| Incorrect Stoichiometry | - Accurately weigh all monomers using a calibrated analytical balance.- Consider preparing and purifying a "nylon salt" of this compound and the dicarboxylic acid to ensure a 1:1 molar ratio. |
| Monomer Impurities | - Use high-purity monomers (≥99%).- Purify monomers before use if their purity is questionable. This compound can be purified by recrystallization or sublimation. Diacids can be recrystallized, and diacyl chlorides can be freshly distilled under reduced pressure. |
| Incomplete Reaction | - Increase the reaction time to allow for a higher degree of conversion.- Optimize the reaction temperature. For melt polycondensation, a staged temperature profile is often effective.- For melt polycondensation, ensure efficient removal of the water byproduct by applying a high vacuum during the later stages of the reaction. |
| Premature Precipitation | - If the polymer precipitates from the reaction medium before high molecular weight is achieved, consider using a different solvent or a solvent mixture that can keep the polymer in solution longer.- For melt polycondensation, ensure the reaction temperature is above the melting point of the resulting polymer. |
Issue 2: Polymer Discoloration (Yellowing or Browning)
| Potential Cause | Troubleshooting Action |
| Thermal Degradation | - Lower the reaction temperature, especially during prolonged reaction times.- Minimize the time the polymer is held at the maximum reaction temperature. |
| Oxidation | - Ensure the entire polymerization process is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Monomer Impurities | - Impurities in the monomers can sometimes lead to discoloration at high temperatures. Ensure high monomer purity. |
Issue 3: Gel Formation During Polymerization
| Potential Cause | Troubleshooting Action |
| Trifunctional Impurities | - The presence of impurities with more than two reactive functional groups in either monomer can lead to cross-linking and gel formation.- Verify the purity of the monomers and ensure they are bifunctional. |
| Side Reactions at High Temperatures | - Certain side reactions at very high temperatures can lead to branching and cross-linking.- Lower the reaction temperature if possible and carefully control the reaction time. |
Data Presentation
Table 1: Effect of Reaction Temperature on Polyamide Molecular Weight (Illustrative Data)
| Reaction Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 180 | 8,000 | 2.5 |
| 200 | 15,000 | 2.2 |
| 220 | 25,000 | 2.1 |
| 240 | 22,000 (degradation may occur) | 2.8 |
Note: This table provides illustrative data based on general trends in polyamide synthesis. Actual results will vary depending on the specific monomers, reaction time, and other conditions.
Table 2: Effect of Monomer Stoichiometry on Polyamide Molecular Weight (Illustrative Data)
| Molar Ratio (Diamine:Diacid) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 1:1.05 | 10,000 |
| 1:1.02 | 18,000 |
| 1:1 | 35,000 |
| 1.02:1 | 17,500 |
| 1.05:1 | 9,800 |
Note: This table illustrates the critical importance of a 1:1 molar ratio for achieving high molecular weight in step-growth polymerization.
Experimental Protocols
Protocol 1: Interfacial Polymerization of a Polyamide
This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound and sodium hydroxide. A typical concentration is 0.5 M for the diamine and 0.5 M for the NaOH.
-
Organic Phase Preparation: Prepare a solution of sebacoyl chloride in hexane. A typical concentration is 0.2 M.
-
Polymerization: a. Carefully pour the aqueous solution into a beaker. b. Slowly and gently pour the organic solution down the side of the beaker on top of the aqueous solution to create two distinct layers. c. A film of the polyamide will form at the interface of the two layers.
-
Polymer Collection: a. Using forceps or a hooked wire, gently grasp the polymer film at the center of the interface. b. Continuously pull the polymer from the interface in the form of a "rope." c. Wrap the polymer rope around a glass rod or a winding apparatus.
-
Washing and Drying: a. Thoroughly wash the collected polymer with distilled water to remove unreacted monomers and NaOH. b. Subsequently, wash the polymer with a solvent like ethanol or acetone to help remove water and unreacted organic-soluble species. c. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Melt Polycondensation of a Polyamide
This protocol describes the synthesis of a polyamide from this compound and adipic acid via melt polycondensation.
Materials:
-
Nylon salt of this compound and adipic acid (or equimolar amounts of the two monomers)
-
Catalyst (e.g., a small amount of a phosphite or other suitable catalyst, optional)
Procedure:
-
Reactor Setup: a. Charge the nylon salt (or the equimolar monomers) and catalyst (if used) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line. b. Purge the reactor with an inert gas (e.g., nitrogen) for 15-20 minutes to remove any oxygen.
-
Esterification Stage: a. Heat the reactor to a temperature of 180-220 °C under a slow stream of nitrogen. b. Maintain this temperature for 1-2 hours to form low molecular weight prepolymers and to remove the bulk of the water byproduct, which will be collected in the condenser.
-
Polycondensation Stage: a. Gradually increase the temperature to 220-260 °C. b. Simultaneously, gradually apply a vacuum to the system (typically <1 torr) to facilitate the removal of the remaining water and drive the polymerization reaction to a high conversion. c. Continue the reaction under these conditions for 2-4 hours. The progress of the polymerization can be monitored by the increase in the melt viscosity (observed as an increase in the torque on the stirrer).
-
Polymer Extrusion and Cooling: a. Once the desired melt viscosity is reached, discontinue heating and break the vacuum with an inert gas. b. Extrude the molten polymer from the reactor onto a cooling surface or into a water bath to solidify it.
-
Post-Processing: a. The solidified polymer can be pelletized or ground for further analysis and processing.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Experimental workflows for polyamide synthesis.
References
Technical Support Center: Preventing Yellowing in Epoxy Resins Cured with 1,4-Diaminocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the yellowing of epoxy resins cured with 1,4-Diaminocyclohexane (1,4-DCH).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the yellowing of your epoxy resin system.
Question: My epoxy resin sample turned yellow immediately after curing. What could be the cause?
Answer: Immediate yellowing upon curing is often related to excessive heat generation (exotherm) during the curing process.[1][2] The rapid polymerization of the epoxy resin with the 1,4-DCH amine curing agent can lead to a significant temperature increase, which accelerates oxidation and the formation of chromophores (color-causing molecules).[1][3][4]
-
High Reactivity: Amine-based curing agents can be highly reactive, leading to a rapid exotherm.[1]
-
High Curing Temperature: Curing at a temperature that is too high can initiate thermal degradation, resulting in yellowing.[1][5]
-
Large Sample Volume: Pouring a large volume of epoxy at once can trap heat, leading to an uncontrolled exotherm and yellowing.[2]
To mitigate this, consider a lower curing temperature for a longer duration or use a stepped curing process.[6] For larger samples, pouring in multiple thinner layers can help dissipate heat more effectively.[5]
Question: The surface of my cured epoxy is yellow, but the interior is clear. Why is this happening?
Answer: Surface yellowing is a strong indicator of oxidation where the epoxy has been in direct contact with air.[1][3] The amine groups in the 1,4-DCH hardener are susceptible to oxidation, which is more pronounced at the surface due to the higher oxygen availability.[1][3] This process, known as thermo-oxidative aging, can be described as a slow "burning" of the material where heat, the hardener components, and oxygen interact.[3]
To prevent this, you can try curing your samples in an inert atmosphere, such as under a nitrogen blanket, to minimize contact with oxygen.[7]
Question: My epoxy samples are yellowing over time when exposed to laboratory lighting. How can I prevent this?
Answer: Yellowing upon exposure to light, especially UV light, is a common issue known as photo-degradation.[1][5][8][9] UV radiation can break down the polymer chains in the epoxy, creating free radicals.[8] These free radicals can then react with oxygen to form chromophores, which cause the yellow discoloration.[8] Even standard laboratory lighting can emit enough UV radiation to cause yellowing over time.[5]
The most effective solution is to incorporate UV stabilizers and/or absorbers into your epoxy formulation.[8][9][10][11]
-
UV Absorbers: These additives, such as benzotriazoles, function by absorbing harmful UV radiation and dissipating it as heat.[4][12]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation process.[4][11][13]
For applications where optical clarity is critical, using a UV-resistant aliphatic epoxy resin in conjunction with 1,4-DCH can also be beneficial.[14]
Question: I've added an antioxidant to my formulation, but I'm still observing some yellowing. What should I do?
Answer: While antioxidants are effective at preventing thermo-oxidative degradation, they may not be sufficient on their own, especially if the epoxy is also exposed to UV light.[10][12] It is often beneficial to use a combination of additives for comprehensive protection.[10]
Consider a synergistic approach by using an antioxidant in combination with a UV stabilizer.[10] The antioxidant will protect against heat-induced oxidation during curing and in the final application, while the UV stabilizer will protect against photo-degradation.
Additionally, ensure you are using the correct type and concentration of antioxidant. Hindered phenolic antioxidants are commonly used for this purpose.[10][15][16] The optimal concentration will depend on your specific epoxy system and application.
Frequently Asked Questions (FAQs)
What are the primary causes of yellowing in epoxy resins cured with this compound?
The primary causes of yellowing in epoxy resins cured with 1,4-DCH are:
-
Oxidation of the Amine Hardener: The amine groups in 1,4-DCH can oxidize, especially when exposed to heat and air, leading to the formation of color bodies.[1][3][8]
-
UV Degradation: Exposure to ultraviolet (UV) light from sources like sunlight or even fluorescent lighting can break down the epoxy's polymer structure, creating chromophores that cause a yellow appearance.[1][5][8][9]
-
Thermal Degradation: High temperatures during the curing process or in the application environment can accelerate oxidation and cause the polymer chains to break down, resulting in yellowing.[1][5][8]
-
Impurities: The presence of impurities in the epoxy resin or curing agent can sometimes catalyze yellowing reactions.[8]
How can I prevent my 1,4-DCH cured epoxy from yellowing?
To prevent yellowing, you can take the following measures:
-
Incorporate Additives: The most effective method is to add antioxidants and UV stabilizers to your epoxy formulation.[8][9][10] Antioxidants protect against thermal oxidation, while UV stabilizers protect against photo-degradation.[8][10]
-
Control Curing Conditions: Cure the epoxy at the recommended temperature to avoid excessive heat buildup.[6] Curing in an inert atmosphere, like nitrogen, can minimize oxidation.[7]
-
Use High-Quality Materials: Start with high-purity epoxy resin and 1,4-DCH to minimize potential impurities that could contribute to yellowing.[9]
-
Consider Aliphatic Resins: For applications requiring high UV resistance, consider using aliphatic epoxy resins, which are inherently more resistant to yellowing than aromatic epoxy resins.[14]
What types of antioxidants are effective in preventing yellowing?
Hindered phenolic antioxidants, such as butylated hydroxytoluene (BHT) and various commercial grades like the Irganox series, are commonly used and effective in preventing thermo-oxidative degradation in epoxy systems.[15][16][17] These work by scavenging free radicals that are formed during oxidation.[16]
What are the best UV stabilizers for clear epoxy applications?
For clear epoxy applications, a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is often recommended.[11][13]
-
UV Absorbers like benzotriazoles or triazines are effective at blocking UV radiation.[8][11]
-
HALS are highly efficient at trapping free radicals generated by UV exposure and provide long-term protection.[11][13]
Does the yellowing of the 1,4-DCH hardener before mixing affect the final cured epoxy?
Yes, if the 1,4-DCH hardener has already started to yellow due to oxidation from exposure to air during storage, this can contribute to the initial color of the mixed and cured epoxy.[3] To minimize this, it is important to store the hardener in a tightly sealed container to limit its exposure to oxygen and moisture.[1]
Quantitative Data on Anti-Yellowing Additives
The following table summarizes the effectiveness of various additives in reducing yellowing in epoxy systems. The Yellowness Index (YI) is a common metric used to quantify the degree of yellowing.
| Additive Type | Additive Name | Concentration (wt%) | Test Condition | Reduction in Yellowness Index (YI) | Reference |
| Antioxidant | Irganox® 1010 | 2.5 | Thermal Aging at 110°C | Significant reduction in thermo-oxidatively induced damage | [15][18] |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 2.5 | Thermal Aging at 110°C | Reduced thermo-oxidative aging | [15] |
| UV Stabilizer | Hindered Amine Light Stabilizer (HALS) | 1.0 - 2.0 | UV Exposure | Significantly delays yellowing | [13][19] |
| UV Absorber | Benzotriazole derivative | 1.0 - 2.0 | UV Exposure | Effectively absorbs UV radiation and prevents yellowing | [8][17] |
Experimental Protocols
Protocol for Evaluating the Effectiveness of Anti-Yellowing Additives
This protocol outlines a typical workflow for testing the efficacy of antioxidants and UV stabilizers in an epoxy resin system cured with this compound.
1. Materials and Equipment:
-
Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
-
This compound (1,4-DCH) curing agent
-
Anti-yellowing additives (Antioxidants, UV Stabilizers)
-
Mixing containers and stirring equipment
-
Molds for sample casting (e.g., silicone molds for small, uniform discs)
-
Vacuum oven or desiccator for degassing
-
Programmable oven for curing
-
UV aging chamber with controlled irradiance and temperature
-
Spectrophotometer or colorimeter for measuring Yellowness Index (ASTM E313)
2. Sample Preparation:
-
Formulation: Prepare different formulations of the epoxy system: a control group with no additives, and experimental groups with varying concentrations of the selected antioxidant, UV stabilizer, or a combination of both.
-
Mixing: Accurately weigh and mix the epoxy resin and the anti-yellowing additive(s) until a homogeneous mixture is achieved.
-
Adding Curing Agent: Add the stoichiometric amount of 1,4-DCH to the resin mixture and mix thoroughly.
-
Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the molds.
-
Curing: Cure the samples in a programmable oven according to the recommended curing schedule for the epoxy system. A typical schedule might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80°C for 2 hours).
3. Aging and Evaluation:
-
Initial Measurement: After the samples have fully cured and cooled to room temperature, measure the initial Yellowness Index (YI) of each sample using a spectrophotometer or colorimeter.
-
Accelerated Aging:
-
Thermal Aging: Place a set of samples in an oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 100, 200, 500 hours).
-
UV Aging: Place another set of samples in a UV aging chamber and expose them to a specific wavelength and irradiance of UV light for a set period.
-
-
Periodic Evaluation: At regular intervals during the aging process, remove the samples and measure their YI.
-
Data Analysis: Compare the change in YI over time for the different formulations to determine the effectiveness of the anti-yellowing additives.
Visualizations
Diagram of Yellowing Pathways
References
- 1. chillepoxy.com [chillepoxy.com]
- 2. reddit.com [reddit.com]
- 3. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 4. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. coppsindustries.com [coppsindustries.com]
- 6. epotek.com [epotek.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.caplinq.com [blog.caplinq.com]
- 9. bestbartopepoxy.com [bestbartopepoxy.com]
- 10. How to solve the yellowing problem of epoxy resin?-MAGPOW [magpow.net]
- 11. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 12. researchgate.net [researchgate.net]
- 13. artresin.com [artresin.com]
- 14. Epoxy resins with high yellowing resistance | Comindex [comindex.es]
- 15. osti.gov [osti.gov]
- 16. newtopchem.com [newtopchem.com]
- 17. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 18. Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers (Technical Report) | OSTI.GOV [osti.gov]
- 19. finewoodencreations.com [finewoodencreations.com]
troubleshooting low molecular weight in polyamides from 1,4-Diaminocyclohexane
Welcome to the technical support center for the synthesis of polyamides using 1,4-diaminocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low molecular weight, encountered during polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Q1: I've synthesized a polyamide using this compound, but the molecular weight is much lower than expected. What are the most likely causes?
Low molecular weight in step-growth polymerization is a frequent issue and can typically be attributed to several key factors.[1] The most common culprits are:
-
Stoichiometric Imbalance: A precise 1:1 molar ratio of amine to carboxylic acid (or acyl chloride) functional groups is critical for achieving high molecular weight.[1] Any deviation from this ratio will result in chain termination, limiting the polymer chain length.
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the diacid monomer will act as "chain stoppers," capping the growing polymer chains and preventing further polymerization.[1] Water can also be a detrimental impurity, especially when using diacid chlorides.
-
Incomplete Reaction: The polymerization reaction may not have proceeded to a high enough conversion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient removal of byproducts (e.g., water or HCl).
-
Side Reactions: Unwanted side reactions can consume functional groups, disrupting the stoichiometry and limiting chain growth. At high temperatures, diamines can undergo deamination, which can lead to cross-linking or chain termination.[2]
-
Cis/Trans Isomer Ratio: this compound exists as both cis and trans isomers. The ratio of these isomers can influence the packing of polymer chains and potentially the reaction kinetics, which may affect the final molecular weight. The trans isomer's linear geometry is often preferred for creating highly crystalline, high-strength polyamides.[3]
Q2: How can I ensure a precise 1:1 stoichiometric ratio of my monomers?
Achieving an exact 1:1 molar ratio is crucial. Here are some techniques:
-
High-Purity Monomers: Start with the highest purity monomers available. Purify them if necessary. For this compound, which can be a mixture of cis and trans isomers, consider the impact of the isomer ratio on your desired polymer properties.
-
Accurate Weighing: Use a calibrated analytical balance to weigh your monomers precisely.
-
"Nylon Salt" Method: For polymerizations with dicarboxylic acids, you can first form a "nylon salt" by reacting the diamine and diacid in a suitable solvent (like ethanol or methanol) to form a 1:1 salt.[4] This salt can then be isolated, purified by recrystallization to ensure a perfect 1:1 ratio, and then used in the melt polymerization.
Q3: My polymer is discolored. What could be the cause and how can I prevent it?
Discoloration, often a yellow or brown tint, is usually a sign of degradation or side reactions, which can also be associated with low molecular weight.
-
Oxidation: Polyamides, and especially the diamine monomers, can be susceptible to oxidation at high temperatures. To prevent this, conduct the polymerization under an inert atmosphere, such as nitrogen or argon.
-
Thermal Degradation: Exceeding the optimal polymerization temperature or holding the reaction at a high temperature for too long can cause the polymer to degrade.
-
Impurities: Impurities in the monomers or solvent can also lead to colored byproducts.
Q4: What is the significance of the cis/trans isomer ratio of this compound in my polymerization?
The stereochemistry of the this compound can have a significant impact on the properties of the resulting polyamide.
-
trans-isomer: The linear and symmetric structure of the trans-isomer allows for better chain packing and higher crystallinity in the resulting polyamide. This typically leads to polymers with higher melting points, greater tensile strength, and enhanced thermal stability.
-
cis-isomer: The bent structure of the cis-isomer disrupts the regular packing of polymer chains, leading to more amorphous polymers. This can result in lower melting points and increased flexibility.
For applications requiring high strength and thermal resistance, using a higher percentage of the trans-isomer is generally desirable.[3]
Data Presentation
The following tables provide an overview of expected trends and illustrative data for troubleshooting. Note that specific values will vary depending on the exact experimental conditions.
Table 1: Effect of Stoichiometric Imbalance on Degree of Polymerization (Illustrative)
This table is based on the Carothers equation, which demonstrates the critical importance of stoichiometry in achieving a high degree of polymerization (DP).
| Molar Ratio (Diamine:Diacid) | Excess Monomer (%) | Theoretical Maximum Degree of Polymerization (DP) |
| 1.000 | 0.0 | Infinite (at 100% conversion) |
| 1.010 | 1.0 | ~101 |
| 1.020 | 2.0 | ~51 |
| 1.050 | 5.0 | ~21 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Molecular Weight | Stoichiometric Imbalance | - Use high-purity monomers.- Weigh monomers accurately.- Consider forming and purifying a "nylon salt". |
| Monomer Impurities | - Purify monomers before use (e.g., recrystallization, distillation).- Ensure all reagents and glassware are dry. | |
| Incomplete Reaction | - Increase reaction time.- Optimize reaction temperature.- Ensure efficient removal of byproducts (e.g., use a vacuum in melt polymerization). | |
| Polymer Discoloration | Oxidation | - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Thermal Degradation | - Optimize the reaction temperature and time to avoid prolonged exposure to excessive heat. | |
| Inconsistent Results | Variable Monomer Quality | - Use monomers from the same batch.- Characterize incoming monomers for purity and isomer ratio. |
| Inconsistent Reaction Conditions | - Precisely control temperature, pressure, and stirring rate. |
Experimental Protocols
Below are detailed methodologies for common polymerization techniques adapted for the use of this compound.
Protocol 1: Melt Polymerization of Polyamide from this compound and Adipic Acid (Nylon Salt Method)
This method is suitable for producing high molecular weight polyamides and involves the formation of a nylon salt to ensure stoichiometry.[4]
Materials:
-
This compound (high purity, consider trans-isomer for higher crystallinity)
-
Adipic Acid (high purity)
-
Ethanol (or Methanol)
-
Nitrogen or Argon gas supply
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and a condenser/vacuum attachment.
Procedure:
-
Nylon Salt Formation:
-
Dissolve an equimolar amount of adipic acid in hot ethanol.
-
Separately, dissolve an equimolar amount of this compound in ethanol.
-
Slowly add the diamine solution to the diacid solution with stirring. A white precipitate of the nylon salt should form.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the salt by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Polymerization:
-
Place the dried nylon salt into the reaction vessel.
-
Purge the vessel with inert gas for at least 30 minutes to remove oxygen.
-
Heat the vessel to a temperature above the melting point of the salt (e.g., 200-220°C) under a slow stream of inert gas.
-
Once the salt has melted, continue heating with stirring for 1-2 hours to form a prepolymer, allowing the water of condensation to distill off.
-
Gradually increase the temperature to 250-280°C and slowly apply a vacuum to remove the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Continue the reaction under vacuum for another 1-2 hours or until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor under inert gas pressure and cool it in a water bath.
-
The resulting solid polyamide can then be granulated for further analysis.
-
Protocol 2: Interfacial Polymerization of Polyamide from this compound and Sebacoyl Chloride
This is a rapid, low-temperature method that is excellent for demonstrations and for producing polymer films or fibers.[1][5][6]
Materials:
-
This compound
-
Sebacoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hexane (or another water-immiscible organic solvent)
-
Deionized Water
-
Beaker
-
Tweezers or a glass rod
Procedure:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of this compound and sodium hydroxide. For example, dissolve 0.5 g of this compound and 0.5 g of NaOH in 50 mL of deionized water. The NaOH is added to neutralize the HCl byproduct of the reaction.
-
-
Organic Phase Preparation:
-
Prepare a solution of sebacoyl chloride in hexane. For example, dissolve 0.5 mL of sebacoyl chloride in 50 mL of hexane.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A film of polyamide will form instantly at the interface.
-
Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous strand or "rope" of nylon can be drawn out.
-
The polymer can be wound onto a glass rod or spool.
-
Wash the collected polymer thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.
-
Allow the polymer to air dry or dry in a vacuum oven at a moderate temperature.
-
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows in troubleshooting low molecular weight in polyamide synthesis.
Caption: Troubleshooting workflow for low molecular weight in polyamide synthesis.
Caption: General experimental workflow for polyamide synthesis and characterization.
References
Technical Support Center: Stereoselective Synthesis of 1,4-Diaminocyclohexane
Welcome to the technical support center for the synthesis of 1,4-Diaminocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for controlling stereoselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Poor Stereoselectivity in the Hydrogenation of p-Phenylenediamine
-
Question: My hydrogenation of p-phenylenediamine is resulting in a nearly 1:1 mixture of cis- and trans-1,4-diaminocyclohexane. How can I favor the formation of the trans isomer?
-
Answer: Achieving high trans selectivity in the hydrogenation of p-phenylenediamine can be challenging due to the thermodynamic stability of the trans isomer and the kinetic factors of the reaction.[1] Here are several factors to consider and troubleshoot:
-
Catalyst Selection: The choice of catalyst is critical. While nickel and cobalt catalysts are commonly used, ruthenium-based catalysts, particularly when modified with an alkali promoter, have been shown to favor the formation of the trans isomer.[2][3]
-
Reaction Temperature and Pressure: Higher temperatures can favor the thermodynamically more stable trans isomer by allowing for in-situ isomerization of the cis isomer.[4] However, excessively high temperatures can lead to side reactions. A typical starting point is 120-180°C and a hydrogen pressure of 4-10 MPa.[4]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Non-polar solvents like methylcyclohexane or decalin are often used.[5] Some studies suggest that the presence of a cis-rich isomer mixture as a solvent can actually drive the equilibrium towards the trans product in subsequent reactions.[4]
-
Promoters: The addition of alkaline earth metal oxides or hydroxides can act as promoters, not only by removing moisture but also by influencing the catalytic activity and selectivity.[4]
-
Issue 2: Low Yield of the Desired trans-Isomer
-
Question: I am observing a low overall yield of this compound, and the proportion of the trans isomer is lower than expected. What could be the cause?
-
Answer: Low yields can stem from several factors, from incomplete reactions to side product formation. Consider the following:
-
Incomplete Hydrogenation: The complete reduction of the aromatic ring requires overcoming a significant energy barrier.[1] Ensure your reaction is running for a sufficient duration and that the catalyst is active. Catalyst deactivation can be a cause of incomplete reaction.
-
Side Reactions: At elevated temperatures, side reactions such as the formation of oligomers or degradation products can occur.[3] The presence of water can also lead to the formation of by-products like 4-aminocyclohexanol.[5] The use of a dehydrating agent or an alkaline earth metal oxide can help mitigate this.[4]
-
Catalyst Pre-treatment: For some ruthenium catalysts, pre-treatment with air or oxygen at elevated temperatures (50-200°C) can increase the reaction rate and reduce the formation of high-boiling by-products.[6]
-
Issue 3: Difficulty in Separating cis and trans Isomers
-
Question: I have a mixture of cis and trans isomers and am struggling to isolate the pure trans isomer. What are the most effective separation techniques?
-
Answer: The separation of cis and trans isomers of this compound can be achieved through several methods:
-
Fractional Crystallization of Salts: A common and effective method is the fractional crystallization of the dihydrochloride salts of the diamine isomers. The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer, allowing for its selective precipitation.[7]
-
Derivative Formation: In some cases, forming derivatives with different physical properties can facilitate separation. For instance, reaction with an organic polyhydroxyl compound can form coordination compounds with different crystallization behaviors.[2]
-
Chromatography: While less common for large-scale preparations, chromatographic techniques can be employed for the separation of the isomers.
-
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the stereoselectivity of this compound synthesis.
Table 1: Effect of Catalyst and Promoter on Hydrogenation of p-Phenylenediamine
| Catalyst | Promoter | Solvent | Temperature (°C) | Pressure (MPa) | trans:cis Ratio | Reference |
| Nickel | - | Methylcyclohexane | 180 | 10-15 | Mixture | [5] |
| Cobalt | - | Dioxane | 180 | 10-15 | Mixture | [5] |
| 10% Ru/MC | LiOH | Isopropanol | 120 | 8 | 35:65 (cis favored) | [3] |
| Ruthenium | Alkali-modified | - | 150-300 | >0.7 | ~70:30 | [2] |
Table 2: Isomerization of a cis-rich Mixture
| Catalyst | Base | Solvent | Temperature (°C) | Pressure (MPa) | Initial cis:trans | Final cis:trans | Reference |
| 5% Ru/Alumina | Sodium Methoxide | Propylene Glycol Monomethyl Ether | 200 | 12 (N₂) | 80:20 | 65:35 | [5] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,4-Diaminocyclohexane from Cyclohexane-1,4-dicarboxylic Acid
This multi-step process offers a high degree of stereoselectivity for the trans isomer.[2][8]
-
Ammonolysis: A mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid is esterified with a polyhydric alcohol (e.g., ethylene glycol). Ammonia is then introduced at 50-160°C and a partial pressure of 0.1-50 bar to form the solid trans-dicarboxylic acid diamide. The yield for this step is approximately 84%.[2]
-
Chlorination: The resulting solid diamide is suspended in water or an aqueous mineral acid and chlorinated to form cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.
-
Hofmann Rearrangement: The bis-N-chloramide is then reacted with an alkali metal hydroxide (e.g., sodium hydroxide) or alkaline earth metal hydroxide at a temperature between 20°C and 95°C to yield substantially pure trans-1,4-diaminocyclohexane.[2]
Protocol 2: Hydrogenation of p-Phenylenediamine
This protocol provides a general procedure for the direct hydrogenation of p-phenylenediamine.
-
Reactor Setup: In a suitable autoclave, charge p-phenylenediamine, the chosen solvent (e.g., isopropanol), the catalyst (e.g., 5% Ru/C), and any promoter (e.g., NaNO₂ and a small amount of water).[9]
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 8.0 MPa). Heat the mixture to the target temperature (e.g., 170°C) with stirring.[3][9]
-
Reaction Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots. Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. The product can then be isolated from the filtrate.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 5. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 6. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 9. CN102690204B - Method for preparing cyclohexanediamine - Google Patents [patents.google.com]
minimizing byproducts in the hydrogenation of p-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of p-nitroaniline (PNA) to synthesize p-phenylenediamine (PPD). Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of p-nitroaniline.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or Incomplete Conversion of p-Nitroaniline | 1. Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used in an inadequate amount.2. Suboptimal Reaction Conditions: Temperature, pressure, or agitation speed may not be ideal for the specific catalyst and substrate concentration.3. Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen, the substrate, and the catalyst. | 1. Catalyst Management: - Ensure the catalyst is fresh or properly activated before use. - Increase the catalyst loading incrementally. - For Raney® Nickel, ensure it has been properly stored and handled to prevent oxidation. Consider regeneration if deactivation is suspected.[1]2. Optimize Reaction Parameters: - Gradually increase the reaction temperature and hydrogen pressure within the recommended safety limits for your equipment.[2] - Increase the stirring speed to improve mass transfer.[3]3. Monitor the Reaction: - Use techniques like TLC, GC, or HPLC to monitor the reaction progress and confirm the consumption of the starting material. |
| Formation of Azoxy and Azo Byproducts (Yellow/Orange Coloration) | 1. Incomplete Reduction: These byproducts are intermediates in the hydrogenation of the nitro group. Their presence indicates that the reduction has not gone to completion.2. Low Hydrogen Availability: Insufficient hydrogen pressure or poor hydrogen dissolution in the solvent can lead to the accumulation of these intermediates.3. Catalyst Selectivity: Some catalysts may favor the formation of these intermediates under certain conditions. | 1. Reaction Conditions: - Increase hydrogen pressure to favor complete reduction to the amine.[2] - Ensure adequate reaction time for the full conversion of intermediates. - The presence of a base can sometimes accelerate the reduction of these intermediates.[4]2. Catalyst Choice and Modifiers: - Ensure a highly active and selective catalyst is used. Palladium and platinum catalysts are generally effective.[5] - The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, which are precursors to azo and azoxy compounds.[6] |
| Presence of Nitroso and Hydroxylamine Intermediates | 1. Insufficient Hydrogenation: Similar to azo/azoxy compounds, these are early-stage intermediates in the reduction process.2. Low Reaction Temperature: Lower temperatures may not provide enough energy to overcome the activation barrier for the complete reduction of the nitro group. | 1. Temperature and Pressure: - Gradually increase the reaction temperature to promote the complete reduction of these intermediates. - Ensure sufficient hydrogen pressure is maintained throughout the reaction.2. Reaction Monitoring: - These intermediates are often highly reactive and may not be easily isolated. Their presence is often inferred from the formation of subsequent condensation products like azoxybenzene.[5][7] |
| Formation of Isomeric Byproducts (o- and m-phenylenediamine) | 1. Impure Starting Material: The p-nitroaniline starting material may contain ortho and meta isomers.2. Side Reactions During Synthesis: Depending on the synthetic route to PNA, isomeric impurities can be introduced. | 1. Starting Material Purity: - Verify the purity of the p-nitroaniline starting material using a suitable analytical method (e.g., GC, HPLC, or NMR) before starting the hydrogenation. - If necessary, purify the p-nitroaniline by recrystallization.2. Purification of Final Product: - Isomeric phenylenediamines can be challenging to separate due to their similar physical properties. Fractional distillation or crystallization may be employed for purification.[2][8] |
| Catalyst Deactivation | 1. Poisoning: The catalyst can be poisoned by impurities in the reactants, solvent, or hydrogen gas (e.g., sulfur compounds).2. Coking: At higher temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites.3. Sintering: At very high temperatures, the metal particles of the catalyst can agglomerate, reducing the active surface area. | 1. Purity of Reagents: - Use high-purity p-nitroaniline, solvent, and hydrogen gas.2. Control Reaction Temperature: - Avoid excessively high reaction temperatures that can lead to coking and sintering.[9][10]3. Catalyst Regeneration: - For Raney® Nickel, regeneration can sometimes be achieved by washing with a solvent or by treatment under hydrogen at elevated temperatures.[1][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the hydrogenation of p-nitroaniline to p-phenylenediamine?
A1: The most common byproducts are intermediates from the partial reduction of the nitro group, such as p-nitrosophenylamine, p-phenylhydroxylamine, azoxybenzene, and azobenzene.[5][7] The presence of these compounds often imparts a yellow or orange color to the reaction mixture. Additionally, if the starting p-nitroaniline is impure, you may find isomeric byproducts like o-phenylenediamine and m-phenylenediamine in your final product.[2]
Q2: What is the role of the catalyst in minimizing byproduct formation?
A2: The choice of catalyst is crucial for both the rate and selectivity of the hydrogenation reaction. A highly active and selective catalyst will efficiently reduce the nitro group all the way to the amine without allowing for the accumulation of intermediates. Catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney® Nickel are commonly used.[5] The catalyst's performance can be influenced by factors such as metal loading, particle size, and the support material.
Q3: How do reaction temperature and pressure affect the formation of byproducts?
A3: Both temperature and pressure are critical parameters.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of degradation products or coking on the catalyst.[9][10] An optimal temperature should be high enough for a reasonable reaction rate but low enough to avoid side reactions.
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which favors the complete reduction of the nitro group and its intermediates to the desired p-phenylenediamine.[2] Insufficient hydrogen pressure is a common reason for the accumulation of azoxy and azo byproducts.
Q4: Can the solvent choice impact the reaction and byproduct profile?
A4: Yes, the solvent plays a significant role. It must dissolve the p-nitroaniline and be stable under the reaction conditions. Common solvents include alcohols (like ethanol or methanol) and water. The solvent can also influence the solubility of hydrogen and the interaction of the substrate with the catalyst surface, thereby affecting the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction to minimize byproducts?
A5: Regular monitoring of the reaction is essential. You can take small aliquots from the reaction mixture at different time intervals and analyze them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative information about the concentration of the starting material, product, and any detectable byproducts.
Q6: What are the best practices for purifying p-phenylenediamine after the reaction?
A6: After the reaction is complete and the catalyst has been filtered off, the crude p-phenylenediamine can be purified. Common methods include:
-
Distillation: Aniline, if formed as a byproduct, and other volatile impurities can be removed by distillation. Subsequent vacuum distillation can be used to purify the p-phenylenediamine.[12]
-
Crystallization: Recrystallization from a suitable solvent is an effective method for removing impurities and obtaining high-purity p-phenylenediamine.[8]
Data Presentation
Table 1: Typical Reaction Conditions for Hydrogenation of p-Nitroaniline
| Parameter | Raney® Nickel | Palladium on Carbon (Pd/C) |
| Solvent | Water, Ethanol | Ethanol, Methanol |
| Temperature | 50-120 °C | 25-90 °C |
| Hydrogen Pressure | 0.5-4.5 MPa | 0.1-1.0 MPa |
| Catalyst Loading | 1-5 wt% (relative to PNA) | 0.1-1 wt% (relative to PNA) |
| Agitation Speed | >1000 rpm | >500 rpm |
Note: Optimal conditions can vary based on the specific catalyst grade, substrate concentration, and reactor setup.
Table 2: Influence of Reaction Parameters on Byproduct Formation
| Parameter Change | Effect on Byproduct Formation |
| Increase in Temperature | May increase the rate of side reactions and catalyst deactivation (coking).[9][10] |
| Decrease in Temperature | May lead to incomplete conversion and accumulation of intermediates (nitroso, hydroxylamine, azo, azoxy). |
| Increase in Hydrogen Pressure | Generally decreases the formation of intermediates by promoting complete reduction.[2] |
| Decrease in Hydrogen Pressure | Increases the likelihood of intermediate accumulation. |
| Insufficient Agitation | Can lead to localized hydrogen starvation at the catalyst surface, promoting intermediate formation. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of p-Nitroaniline using Raney® Nickel
-
Reactor Setup: Charge a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple with p-nitroaniline and the chosen solvent (e.g., water or ethanol).
-
Catalyst Addition: Carefully add the Raney® Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove any residual oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Start the stirrer and heat the reactor to the target temperature. Monitor the hydrogen uptake and the reaction progress using an appropriate analytical technique (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.
-
Purification: The filtrate containing the crude p-phenylenediamine can be purified by distillation or crystallization.
Visualizations
Caption: Experimental workflow for the hydrogenation of p-nitroaniline.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
purification of 1,4-Diaminocyclohexane by fractional crystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the purification of 1,4-Diaminocyclohexane isomers using fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is an organic compound featuring a cyclohexane ring with two amino groups attached at the 1 and 4 positions.[1] It is a valuable building block in polymer chemistry for synthesizing polyamides and polyurethanes, and in the pharmaceutical industry as a precursor for biologically active molecules.[2][3] The compound exists as two geometric isomers, cis and trans.[3] Synthesis typically produces a mixture of these isomers.[4] For many applications, particularly in polymer and materials science, the specific stereochemistry of the diamine is crucial, with the trans isomer often being the desired product.[3] Therefore, purification to isolate the desired isomer is a critical step to ensure the final product has the intended properties.
Q2: What are the common isomers of this compound, and how do their properties differ?
A2: The two primary isomers are cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane. These stereoisomers have the same chemical formula but different spatial arrangements of their amino groups, leading to distinct physical properties. A significant difference is their physical state at room temperature: the cis isomer is a liquid, while the trans isomer is a crystalline solid.[1] This difference in their physical properties, particularly melting points and crystal packing efficiency, is the basis for their separation.[1]
Q3: Why is fractional crystallization an effective method for separating the cis and trans isomers?
A3: Fractional crystallization is a purification technique that separates compounds based on differences in their solubility in a particular solvent.[5] Since the trans isomer is a solid with a defined crystal structure and the cis isomer is a liquid at room temperature, their solubilities and crystallization behaviors are markedly different.[1] By dissolving the isomer mixture in a suitable hot solvent and allowing it to cool slowly, the less soluble trans isomer will selectively crystallize out of the solution, leaving the more soluble cis isomer enriched in the remaining liquid (mother liquor).[6]
Q4: Is it better to crystallize the this compound free base or to use a derivative?
A4: While direct crystallization of the free base is possible, separating the isomers can be made more efficient by converting them into derivatives, such as their dihydrochloride salts.[4][7] Reacting the isomer mixture with an acid like hydrochloric acid (HCl) produces diastereomeric salts. These salts often exhibit greater differences in solubility than the free bases, which facilitates a sharper separation during fractional crystallization.[7][8] After separation, the purified salt can be neutralized with a base to regenerate the pure diamine isomer.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a hazardous substance that requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage.[9][10] Always work in a well-ventilated area or under a chemical fume hood.[11] Personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[9][12] Avoid breathing dust or vapors.[12] In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9]
Physical Properties of this compound Isomers
| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol [10] | 114.19 g/mol |
| Physical State (RT) | Liquid[1] | Crystalline Solid[1] |
| Melting Point | Not reported | 68-72 °C |
| Boiling Point | Not reported | 197 °C |
Troubleshooting Guide
Problem: The desired trans-isomer has low purity after a single crystallization.
-
Possible Cause: The solubilities of the cis and trans isomers (or their derivatives) are not sufficiently different in the chosen solvent, leading to co-crystallization.[13]
-
Solution:
-
Repeat the Crystallization: Perform a second or even third crystallization. Purity generally increases with each successive step, although yield will decrease.
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where the trans isomer has high solubility when hot and very low solubility when cold, while the cis isomer remains soluble.
-
Convert to a Derivative: If not already done, convert the free base to its dihydrochloride salt. The difference in solubility between the cis and trans salts in solvents like ethanol or methanol is often much larger, enabling a more effective separation.[7]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is too high, causing the solute to melt in the hot solvent rather than dissolve. This is especially relevant as the crude mixture contains the liquid cis isomer.[14]
-
Solution 1: Select a solvent with a lower boiling point.
-
Possible Cause 2: A high concentration of impurities (including the cis isomer) is present, which can depress the melting point of the mixture and inhibit crystal lattice formation.[14]
-
Solution 2: Try to pre-purify the mixture using another method, such as distillation, if applicable. Alternatively, use a larger volume of solvent to reduce the concentration of impurities, though this may lower the overall yield.
Problem: No crystals form upon cooling the solution.
-
Possible Cause 1: Too much solvent was used, meaning the solution is not supersaturated upon cooling. This is a very common issue.[14]
-
Solution 1: Reduce the solvent volume by heating the solution to evaporate some of the solvent, then allow it to cool again.[14]
-
Possible Cause 2: The solution is clean and lacks nucleation sites, leading to a stable supersaturated state.
-
Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod or by adding a single, pure "seed crystal" of the trans-isomer.[14]
-
Possible Cause 3: The cooling process was too rapid.
-
Solution 3: Allow the solution to cool slowly to room temperature before placing it in a cold bath (e.g., ice-water). Slow cooling promotes the formation of larger, purer crystals.[15]
Problem: The recovery yield of the trans-isomer is very low.
-
Possible Cause 1: The trans-isomer has significant solubility in the solvent even at low temperatures.
-
Solution 1: Ensure the crystallization mixture is thoroughly chilled in an ice bath for at least 15-30 minutes before filtration to maximize the amount of product that crystallizes out of solution.[16]
-
Possible Cause 2: Too much solvent was used, leaving a large portion of the product dissolved in the mother liquor.[14]
-
Solution 2: Concentrate the mother liquor (the filtrate) by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[14]
-
Possible Cause 3: Premature crystallization occurred during a hot filtration step (if performed), causing product loss on the filter paper.
-
Solution 3: If filtering a hot solution to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Use a stemless funnel and perform the filtration as quickly as possible to prevent cooling and crystallization.[16]
Experimental Protocols
Protocol 1: Representative Fractional Crystallization of trans-1,4-Diaminocyclohexane
This is a general procedure. The ideal solvent and specific volumes should be determined through small-scale solubility tests.
-
Dissolution: In a fume hood, place the crude cis/trans isomer mixture of this compound into an Erlenmeyer flask. Add a suitable solvent (e.g., toluene, hexane, or a mixed solvent system) in small portions. Heat the mixture gently with stirring on a hot plate until the solid material completely dissolves. Aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.[17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a stemless glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Set up a vacuum filtration apparatus (Büchner funnel and filter flask). Wet the filter paper with a small amount of ice-cold solvent. Pour the cold crystal slurry into the funnel and apply vacuum to collect the crystals.[16]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing the cis-isomer.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the solid crystals to a watch glass and dry them completely in a vacuum oven at a suitable temperature. The final product should be pure trans-1,4-Diaminocyclohexane.
Protocol 2: Separation via Dihydrochloride Salt Formation
-
Salt Formation: Dissolve the crude isomer mixture in a suitable solvent like methanol or ethanol.[7] Cool the solution in an ice bath. Slowly bubble dry HCl gas through the solution or add a concentrated solution of HCl in a compatible solvent. A white solid (the dihydrochloride salt) will precipitate.[7]
-
Fractional Crystallization of the Salt: Collect the precipitated salts. Recrystallize the salt mixture from a suitable solvent (e.g., ethanol/water mixture), following the crystallization procedure outlined in Protocol 1. The trans-isomer dihydrochloride is typically less soluble and will crystallize first.[7]
-
Regeneration of Free Base: Dissolve the purified dihydrochloride salt in water and add a strong base (e.g., NaOH or KOH solution) until the solution is strongly alkaline. The free diamine will separate. Extract the pure diamine isomer using an organic solvent (e.g., chloroform or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
Experimental Workflow Diagram
Caption: Workflow for the purification of trans-1,4-Diaminocyclohexane via fractional crystallization.
References
- 1. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 2615-25-0 | Benchchem [benchchem.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rcprocess.se [rcprocess.se]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. steemit.com [steemit.com]
- 14. benchchem.com [benchchem.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
Validation & Comparative
Unraveling the Impact of Diamine Isomers on Polyamide Performance: A Comparative Analysis of 1,4- and 1,2-Diaminocyclohexane
The strategic selection of isomeric monomers is a critical determinant in tailoring the macroscopic properties of polyamides. This guide provides a comprehensive comparison of the performance characteristics of polyamides synthesized from 1,4-diaminocyclohexane and 1,2-diaminocyclohexane. By examining key thermal and mechanical data, this analysis aims to equip researchers, scientists, and drug development professionals with the insights needed for informed material design and selection.
The spatial arrangement of amine functionalities on the cyclohexane ring—1,4-(para) versus 1,2-(ortho) substitution—profoundly influences the resulting polymer chain's linearity, packing efficiency, and intermolecular hydrogen bonding capabilities. These molecular-level differences manifest in distinct thermal and mechanical behaviors of the bulk polymer.
Key Performance Differences: A Data-Driven Comparison
A study on semi-aromatic polyamides synthesized from 1,4-cyclohexanediamine (both trans and cis isomers) and 4-fluorobenzoyl chloride provides valuable insights into the role of stereochemistry. The research highlights that polyamides incorporating the trans-1,4-diaminocyclohexane exhibit superior thermal properties compared to their cis-counterparts.[1] This is attributed to the linear and more regular chain structure imparted by the trans isomer, which facilitates more efficient chain packing and stronger intermolecular hydrogen bonding, leading to higher thermal stability.
Conversely, the kinked structure resulting from the cis-1,4-diaminocyclohexane disrupts chain packing, leading to lower thermal stability. It can be inferred that the 1,2-diaminocyclohexane, with its adjacent amine groups, would introduce an even more significant disruption to the polymer chain linearity compared to the 1,4-isomer. This would likely result in reduced crystallinity and, consequently, lower thermal and mechanical performance.
| Property | Polyamide from this compound (trans-isomer) | Polyamide from 1,2-Diaminocyclohexane (Predicted) | Unit | Test Standard |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | 224–265[2] | Lower than 1,4-isomer | °C | DSC |
| Initial Decomposition Temperature (Td) | 445-450[2] | Lower than 1,4-isomer | °C | TGA |
| Mechanical Properties | ||||
| Tensile Strength | "Much better" than cis-isomer[2] | Lower than 1,4-isomer | MPa | ASTM D638 |
| Tensile Modulus | "Much better" than cis-isomer[2] | Lower than 1,4-isomer | GPa | ASTM D638 |
| Structural Properties | ||||
| Crystallinity | Higher | Lower | % | XRD |
Note: The properties for polyamides from 1,2-diaminocyclohexane are predicted based on established structure-property relationships in polymer chemistry, as direct comparative experimental data is not available in the cited literature.
Structural Isomerism and its Impact on Polymer Architecture
The fundamental differences in the properties of polyamides derived from 1,4- and 1,2-diaminocyclohexane can be attributed to the geometry of the diamine monomers. The following diagram illustrates the structural disparities and their influence on the resulting polymer chain.
Figure 1. Logical relationship between diamine isomer structure and resulting polyamide properties.
Experimental Protocols
The synthesis and characterization of these polyamides typically follow established procedures in polymer chemistry.
Synthesis of Semi-Aromatic Polyamides
A common method for synthesizing semi-aromatic polyamides is through low-temperature solution polycondensation.
Materials:
-
Diaminocyclohexane isomer (1,4- or 1,2-)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine)
Procedure:
-
The diaminocyclohexane isomer is dissolved in the aprotic polar solvent in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
-
The solution is cooled in an ice bath.
-
The aromatic diacid chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution.
-
An acid scavenger is added to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The resulting polymer is precipitated by pouring the solution into a non-solvent like methanol.
-
The polymer is then filtered, washed thoroughly with water and methanol, and dried under vacuum.
Characterization Techniques
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3]
-
Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and decomposition temperature (Td). Samples are heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is monitored as a function of temperature.[3]
-
-
Mechanical Properties:
-
Tensile Testing: Performed on film or molded specimens according to standards like ASTM D638. This test provides information on tensile strength, tensile modulus, and elongation at break.
-
-
Structural Analysis:
Conclusion
The isomeric position of the amine groups on the diaminocyclohexane monomer has a profound and predictable impact on the properties of the resulting polyamides. The use of this compound, particularly the trans-isomer, leads to polymers with a more linear and regular chain structure, resulting in higher crystallinity, superior thermal stability, and enhanced mechanical properties. In contrast, the 1,2-diaminocyclohexane is expected to produce polyamides with a more irregular, kinked structure, leading to reduced performance in these key areas. This understanding of structure-property relationships is crucial for the rational design of polyamides tailored for specific high-performance applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cis- and Trans-1,4-Diaminocyclohexane as Epoxy Curing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, the selection of an appropriate curing agent is paramount to achieving the desired thermomechanical properties in epoxy resin systems. Among the various classes of hardeners, cycloaliphatic amines are renowned for imparting excellent thermal stability, mechanical strength, and chemical resistance to the cured epoxy network. This guide provides a detailed comparison of two stereoisomers of 1,4-Diaminocyclohexane (DACH) — cis-1,4-DACH and trans-1,4-DACH — when utilized as epoxy curing agents. Understanding the subtle yet significant differences in their performance, rooted in their distinct molecular geometries, is crucial for formulating epoxy systems with tailored characteristics.
The Critical Role of Stereoisomerism in Epoxy Curing
The spatial arrangement of the amine functional groups on the cyclohexane ring dictates the reactivity and the resulting network architecture of the cured epoxy. In cis-1,4-DACH, the two amine groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference has a profound impact on the cross-linking process and the final properties of the polymer.
Generally, the trans isomer, with its more linear and rigid structure, is expected to form a more ordered and tightly packed cross-linked network. This can lead to a higher glass transition temperature (Tg), enhanced thermal stability, and greater stiffness. Conversely, the less symmetrical cis isomer may introduce more conformational flexibility into the polymer backbone, potentially resulting in improved toughness and different mechanical damping characteristics.
Performance Data: A Comparative Analysis
While direct comparative studies detailing the performance of pure cis- and trans-1,4-DACH as epoxy curing agents are not extensively available in peer-reviewed literature, data from analogous systems and supplier technical datasheets allow for an informed comparison. The following table summarizes the expected performance differences based on the principles of polymer chemistry and available data on similar cycloaliphatic amines.
| Performance Metric | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane | Rationale |
| Gel Time | Potentially Shorter | Potentially Longer | The accessibility of the amine groups can influence reactivity. Steric hindrance in the cis isomer might affect the reaction rate differently than the more open structure of the trans isomer. |
| Cure Temperature | Ambient to Moderate | Moderate to Elevated | The reactivity of the amine hydrogens, influenced by stereochemistry, can affect the required curing temperature to achieve full cross-linking. |
| Glass Transition Temp. (Tg) | Lower | Higher | The rigid and symmetric nature of the trans isomer allows for a more densely cross-linked and ordered network, restricting polymer chain mobility and thus increasing Tg. |
| Tensile Strength | Good | Excellent | The higher cross-link density and ordered network formed by the trans isomer are expected to contribute to higher tensile strength. |
| Tensile Modulus | Lower | Higher | The stiffness of the cured epoxy is directly related to the rigidity of the polymer network. The trans isomer is expected to impart greater rigidity. |
| Flexibility/Toughness | Higher | Lower | The less symmetric cis isomer can introduce more free volume and flexibility into the polymer network, potentially leading to increased toughness. |
| Chemical Resistance | Good | Excellent | A more densely cross-linked network, as expected with the trans isomer, generally leads to improved resistance to chemical ingress and swelling. |
Experimental Protocols
To enable a direct and objective comparison of cis- and trans-1,4-Diaminocyclohexane as epoxy curing agents, the following standardized experimental protocols are recommended. These are based on widely accepted ASTM standards.
Sample Preparation
-
Materials:
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agents: High-purity cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane.
-
-
Stoichiometry: The amine-to-epoxy stoichiometric ratio should be maintained at 1:1 for all formulations to ensure a consistent basis for comparison. The required amount of curing agent is calculated using the following formula:
-
Parts by weight of amine = (Amine Equivalent Weight / Epoxy Equivalent Weight) x 100
-
-
Mixing: The epoxy resin and curing agent should be preheated separately to a specified temperature (e.g., 60°C) to reduce viscosity. The components are then thoroughly mixed for a specified duration (e.g., 5 minutes) until a homogeneous mixture is obtained. The mixture should be degassed under vacuum to remove any entrapped air bubbles.
-
Curing: The mixed formulation is then poured into molds appropriate for the specific tests and cured according to a defined schedule (e.g., 2 hours at 80°C followed by a post-cure of 3 hours at 150°C). The curing schedule should be kept identical for both isomers.
Determination of Gel Time
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[1][2][3]
-
Methodology:
-
A specified mass (e.g., 100 g) of the epoxy resin and the respective curing agent isomer are mixed at a controlled temperature (typically 25°C).
-
A temperature probe is inserted into the center of the mixture.
-
The time is recorded from the initial mixing until the material ceases to flow and becomes a gel. This can be determined by periodically probing the mixture with a spatula or by using an automated gel timer. The gel time is the point at which the material becomes stringy.[4]
-
Measurement of Glass Transition Temperature (Tg)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[5][6][7][8][9]
-
Methodology:
-
A small, fully cured sample (5-10 mg) of the epoxy system is hermetically sealed in an aluminum DSC pan.
-
The sample is placed in a DSC instrument and subjected to a controlled temperature ramp (e.g., heating from 25°C to 250°C at a rate of 10°C/min).
-
The glass transition temperature (Tg) is identified as the midpoint of the inflection in the heat flow curve.
-
Evaluation of Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[10][11][12][13][14]
-
Methodology:
-
"Dog-bone" shaped specimens of the cured epoxy systems are prepared according to the dimensions specified in the standard.
-
The specimens are conditioned at a standard temperature and humidity.
-
A universal testing machine is used to apply a controlled tensile force to the specimen until it fractures.
-
The stress and strain are recorded throughout the test.
-
From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are determined.
-
Visualizing the Comparison Workflow
The logical flow for a comprehensive comparison of these two isomers as epoxy curing agents can be visualized as follows:
Caption: Workflow for the comparative evaluation of cis- and trans-1,4-DACH as epoxy curing agents.
Conclusion
The choice between cis- and trans-1,4-Diaminocyclohexane as an epoxy curing agent will ultimately depend on the specific performance requirements of the final application. For applications demanding high thermal stability and mechanical strength, such as in advanced composites and structural adhesives, the trans isomer is likely the superior choice. Conversely, for applications where enhanced toughness and flexibility are critical, the cis isomer may offer significant advantages. It is also important to consider that commercially available this compound is often a mixture of both isomers.[15] The ratio of cis to trans isomers in such mixtures will have a direct impact on the final properties of the cured epoxy. Therefore, for applications requiring precise and repeatable performance, the use of isomerically pure curing agents is highly recommended. This guide provides a framework for a systematic and objective comparison, enabling researchers and formulators to make informed decisions in the development of advanced epoxy systems.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. users.encs.concordia.ca [users.encs.concordia.ca]
- 3. Reference - ASTM D2471-99, Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008) - CKN Knowledge in Practice Centre [compositeskn.org]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. matestlabs.com [matestlabs.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. apmtesting.com [apmtesting.com]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 14. azom.com [azom.com]
- 15. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of 1,4-Diaminocyclohexane and Piperazine in Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of 1,4-Diaminocyclohexane and piperazine as core structural elements in drug design, supported by physicochemical data and detailed experimental protocols.
Introduction
In the landscape of medicinal chemistry, the selection of a central scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the most utilized heterocyclic motifs, the piperazine ring is a ubiquitous scaffold found in over 100 FDA-approved drugs.[1] Its prevalence is attributed to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles.[2] However, the piperazine moiety can also introduce metabolic liabilities, often related to N-dealkylation, which has prompted the exploration of bioisosteres.[2]
One such bioisostere is this compound (1,4-DACH), a saturated carbocyclic diamine that offers a more rigid and three-dimensional alternative to the piperazine ring. The cyclohexane core can exist in both cis and trans conformations, providing distinct spatial arrangements for appended functionalities. This guide provides a data-driven comparison of this compound and piperazine, focusing on their impact on physicochemical properties, and offering insights into their potential performance in drug scaffolds. While direct head-to-head experimental comparisons of drug analogues are limited in the published literature, this guide consolidates available data to inform scaffold selection in drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The foundational physicochemical properties of a scaffold are critical in determining a molecule's behavior within a biological system. The table below summarizes key parameters for piperazine and the cis and trans isomers of this compound.
| Property | Piperazine | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |
| Molecular Weight ( g/mol ) | 86.14[3] | 114.19[4] | 114.19[4] |
| pKa1 | 9.73[5] | 10.78 (Predicted)[1] | ~10.8 (implied) |
| pKa2 | 5.35[5] | ~6.5 (implied) | ~6.5 (implied) |
| Calculated logP (XLogP3) | -1.5[3] | -0.3[4] | -0.3[4] |
| Topological Polar Surface Area (TPSA) (Ų) | 24.1[3] | 52.0[4] | 52.0[4] |
Discussion of Properties:
-
Lipophilicity (logP): Piperazine is significantly more hydrophilic (lower logP) than both isomers of 1,4-DACH. The replacement of the nitrogen atoms in the ring with carbon atoms in 1,4-DACH increases its lipophilicity. This is a key consideration for properties such as cell permeability and off-target effects.
-
Polar Surface Area (TPSA): The TPSA of 1,4-DACH is more than double that of piperazine.[3][4] A higher TPSA is generally associated with lower cell permeability and may limit a drug's ability to cross the blood-brain barrier.[6]
Performance Comparison in Drug Scaffolds
The choice of a central scaffold has a profound impact on a drug's interaction with its target, as well as its overall pharmacokinetic and safety profile. This section explores the potential implications of choosing 1,4-DACH over piperazine.
Binding Affinity and Selectivity
The conformational rigidity of 1,4-DACH compared to the more flexible piperazine ring can have a significant impact on binding affinity and selectivity. The fixed cis and trans geometries of 1,4-DACH can pre-organize substituents into specific spatial orientations, potentially leading to more favorable interactions with a target protein. However, this rigidity can also be a disadvantage if the target's binding pocket requires a degree of conformational flexibility.
While direct comparative studies are scarce, research in dopamine D2/D3 receptor ligands has extensively explored the structure-activity relationships of piperazine-containing compounds.[4][5][7] The piperazine moiety often serves as a key linker, and its conformation influences ligand binding. The more constrained nature of 1,4-DACH could be exploited to enhance selectivity for a particular receptor subtype by locking the pharmacophoric groups in a conformation that is optimal for one target but not for others.
Representative Data (Disclaimer: Not a direct head-to-head comparison)
| Compound Class | Scaffold | Target | Binding Affinity (Ki, nM) |
| Phenylpiperazine Analog | Piperazine | Dopamine D3 Receptor | 1.4 - 43 |
| Dihydroisoquinoline Derivative | trans-1,4-DACH | Dopamine D2 Receptor | (Partial Agonist) |
Pharmacokinetic (ADME) Properties
The ADME profile of a drug candidate is a critical determinant of its clinical success. The choice between 1,4-DACH and piperazine can significantly influence these properties.
-
Solubility: Piperazine's high polarity generally imparts good aqueous solubility.[5] While 1,4-DACH is also water-soluble, its increased lipophilicity might lead to lower solubility in some cases, depending on the appended substituents.
-
Permeability: The lower TPSA of piperazine suggests it may have better passive permeability compared to 1,4-DACH. However, permeability is a complex interplay of factors, and the increased lipophilicity of 1,4-DACH could counterbalance the effect of its higher TPSA in some instances. Bidirectional permeability assays using cell lines like Caco-2 are essential to determine the net effect and to assess whether the compounds are substrates for efflux transporters.[8][9]
-
Metabolic Stability: Piperazine is often susceptible to N-dealkylation, which can be a major metabolic liability.[2] The carbocyclic nature of 1,4-DACH eliminates this specific metabolic pathway, potentially leading to improved metabolic stability. However, other metabolic transformations, such as oxidation of the cyclohexane ring, are possible.
Representative Data (Disclaimer: Not a direct head-to-head comparison)
| Compound Class | Scaffold | Assay | Result |
| Piperidine Analog of JJC8-091 | Piperidine | Rat Liver Microsome Stability | Improved stability vs. piperazine analog |
| AP5346 (HPMA copolymer-DACH-platinum) | cis-1,4-DACH | Plasma AUC (equitoxic dose) | 93-fold higher than oxaliplatin |
Toxicity
A key safety concern in drug development is off-target activity, particularly inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. The physicochemical properties of a scaffold can influence its propensity for hERG binding. The higher lipophilicity and basicity of 1,4-DACH compared to piperazine might increase the risk of hERG inhibition in some contexts. However, this is highly dependent on the overall structure of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments relevant to the comparison of this compound and piperazine-containing compounds.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a known concentration.
-
Prepare serial dilutions of the unlabeled test compounds (both 1,4-DACH and piperazine analogues) and a known reference competitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the unlabeled test compound or reference, the radiolabeled ligand, and the membrane/receptor preparation to each well.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caco-2 Permeability Assay
This assay is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Alternatively, assess the permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Fill the basolateral (receiver) compartment with fresh assay buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (donor) compartment.
-
Fill the apical (receiver) compartment with fresh buffer.
-
Take samples from the apical compartment at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples and the initial donor solution using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter.
-
hERG Patch-Clamp Assay
This electrophysiology-based assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology:
-
Cell Preparation:
-
Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293 cells).
-
Culture the cells and harvest them for the experiment.
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) for higher throughput.
-
Establish a whole-cell patch-clamp configuration on an individual cell.
-
-
Voltage Protocol:
-
Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV).
-
A depolarizing pulse to a positive potential (e.g., +20 mV) to activate and then inactivate the channels.
-
A repolarizing pulse to a negative potential (e.g., -50 mV) to elicit the characteristic "tail current" as channels recover from inactivation.
-
-
-
Compound Application:
-
Record baseline hERG currents in the extracellular solution (vehicle control).
-
Apply increasing concentrations of the test compound to the cell and record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the tail current at each compound concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathway Example: Dopamine D2 Receptor
Many antipsychotic drugs that incorporate a piperazine scaffold target the dopamine D2 receptor. The following diagram illustrates the canonical Gαi-coupled signaling pathway for the D2 receptor.
References
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
A Comparative Guide to Polyamides Derived from 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties and characterization of polyamides synthesized using 1,4-diaminocyclohexane (1,4-DACH). These semi-aromatic or cycloaliphatic polyamides offer a unique combination of properties, bridging the gap between traditional aliphatic polyamides (e.g., Nylon 6,6) and fully aromatic polyamides (aramids). The inclusion of the rigid cyclohexane ring into the polymer backbone significantly influences thermal stability, mechanical strength, and solubility, making them attractive for specialized applications.
Synthesis of Polyamides from this compound
Polyamides are synthesized via a step-growth polycondensation reaction. Typically, a diamine is reacted with a dicarboxylic acid or a more reactive derivative, such as a diacid chloride, to form the characteristic amide linkage. The synthesis of polyamides from this compound follows this general principle, where 'n' and 'm' in the dicarboxylic acid chain can be varied to tailor the final properties of the polymer.
The stereochemistry of the this compound monomer, which exists as cis and trans isomers, is a critical factor. The ratio of these isomers can affect the regularity of the polymer chain, its ability to pack, and consequently, the final crystalline structure and physical properties of the polyamide.
Caption: General synthesis pathway for polyamides from this compound.
Performance Comparison: Data Tables
The properties of polyamides derived from this compound are compared with commercially significant alternatives: Nylon 6,6 (a leading aliphatic polyamide) and Meta-Aramid (a high-performance aromatic polyamide). Data for polyamides based on cycloaliphatic diamines structurally similar to 1,4-DACH are included to provide a robust comparison.
Table 1: Thermal Properties
| Polymer | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Decomposition Temp. (T_d, 10% loss) (°C) |
| Polyamide from 1,4-DACH (analog) ¹ | 188 - 240 | Not specified | 473 - 499 (in air) |
| Nylon 6,6 | ~50 - 80 | ~265 | ~450 |
| Meta-Aramid (e.g., Nomex) | ~275 | Does not melt | >500 |
¹Data derived from polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, a diamine containing a cyclohexane ring.[1]
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide from 1,4-DACH (analog) ¹ | 89 - 104 | Not specified | Not specified |
| Polyamide from cycloaliphatic diamine (adamantane-based) ² | 77 - 92 | 1.5 - 2.5 | Not specified |
| Nylon 6,6 (dry, conditioned) | 83 / 55 | 3.0 / 1.2 | 60 / >200 |
| Meta-Aramid (e.g., Nomex Fiber) | ~340 | ~5.5 | ~22 |
¹Data derived from polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane.[1] ²Data from polyamides containing bulky adamantane groups, representing cycloaliphatic structures.[2]
Table 3: Solubility
| Polymer | Solvents |
| Polyamide from 1,4-DACH (analogs) | Soluble in polar aprotic solvents like NMP, DMAc, DMF. Some are soluble in less polar solvents like THF.[1] |
| Nylon 6,6 | Generally insoluble in common solvents; soluble in formic acid, m-cresol. |
| Meta-Aramid | Highly resistant to most solvents; soluble in concentrated sulfuric acid. |
Experimental Protocols & Workflow
Accurate characterization of these polyamides is crucial for their application. The following are detailed protocols for key analytical techniques based on ASTM standards.
Experimental Workflow Diagram
Caption: Standard workflow for the characterization of synthesized polyamides.
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine transition temperatures such as the glass transition temperature (T_g) and melting temperature (T_m).
-
Standard: Based on ASTM D3418.
-
Protocol:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is heated at a controlled rate, typically 10°C/min or 20°C/min, under an inert nitrogen atmosphere.
-
A "heat-cool-heat" cycle is often employed. The first heating scan erases the polymer's prior thermal history. The cooling scan provides information on crystallization behavior, and the second heating scan provides the key T_g and T_m data.
-
The heat flow to the sample relative to the reference is monitored as a function of temperature. Endothermic and exothermic events (like melting and crystallization) and shifts in the baseline (glass transition) are recorded.
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
-
Standard: Based on ASTM E1131.
-
Protocol:
-
A sample of the polymer (10-20 mg) is placed in a high-temperature resistant pan (e.g., platinum or ceramic).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, such as 10°C/min or 20°C/min, over a wide temperature range (e.g., from room temperature to 800°C).
-
The analysis is typically run under an inert nitrogen atmosphere to measure thermal decomposition, and can also be run under an oxidative atmosphere (air or oxygen) to assess oxidative stability.
-
The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs due to degradation.
-
C. Tensile Testing
-
Objective: To measure key mechanical properties including tensile strength, tensile modulus, and elongation at break.
-
Standard: Based on ASTM D638.
-
Protocol:
-
Test specimens are prepared in a standard dumbbell or "dog-bone" shape, typically by injection molding or machining from a pressed film.
-
The dimensions of the specimen (width and thickness of the narrow section) are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section to accurately measure strain.
-
The specimen is pulled apart at a constant crosshead speed until it fractures. The speed is determined by the material type and standard specifications.
-
The force (load) applied and the elongation (displacement) of the gauge section are recorded throughout the test.
-
From the resulting stress-strain curve, the ultimate tensile strength, modulus of elasticity (from the initial linear slope), and percent elongation at break are calculated.
-
References
Thermal Performance of Polyamides: A Comparative Analysis of 1,4-Diaminocyclohexane-Based Polyamides
A detailed guide for researchers and material scientists on the thermal properties of polyamides synthesized with 1,4-diaminocyclohexane compared to those with linear aliphatic and aromatic diamines. This guide provides a comparative analysis of their thermal stability and phase transitions, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The incorporation of alicyclic units, such as this compound, into the polyamide backbone offers a compelling strategy for tailoring the thermal properties of these versatile polymers. Situated between the flexibility of linear aliphatic diamines and the rigidity of aromatic diamines, this compound imparts a unique combination of characteristics to the resulting polyamides. This guide provides a comparative overview of the thermal performance of polyamides synthesized from this compound against their counterparts derived from common linear aliphatic and aromatic diamines.
Comparative Thermal Analysis: TGA and DSC Data
The thermal behavior of polyamides is primarily characterized by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes typical quantitative data for polyamides synthesized from different diamines with a common diacid, providing a basis for comparison.
| Polyamide System (Diamine + Diacid) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield at 600°C (%) |
| Cycloaliphatic Polyamide | ||||
| This compound + Adipic Acid | ~150 - 170 | ~280 - 300 | ~400 - 420 | ~5 - 10 |
| This compound + Terephthalic Acid | ~180 - 220 | > 350 (or decomposes) | ~450 - 480 | ~20 - 30 |
| Linear Aliphatic Polyamide | ||||
| Hexamethylenediamine + Adipic Acid (Nylon 6,6) | ~50 - 60 | ~260 - 270 | ~380 - 400 | < 5 |
| Aromatic Polyamide (Aramid) | ||||
| p-Phenylenediamine + Terephthalic Acid | > 300 | Decomposes before melting | > 500 | > 40 |
Note: The values presented are approximate and can vary depending on the specific isomeric form of this compound (cis/trans ratio), polymer molecular weight, and the experimental conditions used for thermal analysis.
Key Observations:
-
Enhanced Thermal Stability: Polyamides based on this compound generally exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their linear aliphatic counterparts like Nylon 6,6. This is attributed to the rigid and bulky nature of the cyclohexane ring, which restricts segmental motion of the polymer chains.
-
Intermediate Properties: The thermal properties of polyamides containing this compound fall between those of purely aliphatic and fully aromatic polyamides. They offer a substantial improvement in thermal stability over aliphatic polyamides without the processing challenges often associated with the high melting points and limited solubility of aramids.
-
Influence of the Diacid: The choice of the dicarboxylic acid also plays a crucial role. When paired with an aromatic diacid like terephthalic acid, the resulting cycloaliphatic-aromatic polyamide shows a marked increase in thermal stability, approaching the performance of some aramids.
Experimental Protocols
The data presented in this guide is typically obtained through standardized thermal analysis techniques. The following outlines the general experimental protocols for TGA and DSC analysis of polyamides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyamide.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polyamide (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, under a controlled atmosphere. A nitrogen atmosphere is commonly used to study thermal degradation in an inert environment, while an air or oxygen atmosphere is used to assess thermo-oxidative stability.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters such as the onset of decomposition and the temperature at 5% weight loss (Td5%) are determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the polyamide (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the thermal history of the material. A typical heating and cooling rate is 10 °C/min or 20 °C/min under a nitrogen atmosphere.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.
Logical Relationship Diagram
The following diagram illustrates the relationship between the diamine structure and the resulting thermal properties of the polyamide.
Caption: Influence of diamine structure on polyamide thermal properties.
mechanical properties of epoxy resins cured with 1,4-Diaminocyclohexane
A Comparative Guide to the Mechanical Properties of Epoxy Resins Cured with 1,4-Diaminocyclohexane
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance applications such as adhesives, coatings, and composites, owing to their excellent mechanical strength, chemical resistance, and dimensional stability.[1] The final properties of a cured epoxy resin are significantly influenced by the choice of curing agent.[2] This guide provides a comparative analysis of the (1,4-DACH), a cycloaliphatic amine, against other common curing agents. This objective comparison is supported by experimental data to assist researchers and professionals in selecting the appropriate curing system for their specific needs.
Overview of this compound as a Curing Agent
This compound is a cycloaliphatic diamine that, like other amines in its class, is known for imparting high glass transition temperatures (Tg) and good chemical resistance to cured epoxy systems.[3] The rigid cycloaliphatic structure of 1,4-DACH contributes to a highly cross-linked polymer network, resulting in a thermoset with notable mechanical performance.[4]
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of an epoxy resin (Epon® 828) cured with a stoichiometric amount of this compound (specifically, the commercially available mix of isomers, DCH-99) and a widely used cycloaliphatic amine, Isophorone Diamine (IPDA).
| Mechanical Property | This compound (DCH-99) | Isophorone Diamine (IPDA) | Test Method |
| Glass Transition Temp. (Tg), DSC, 2nd run, °C | 176 | 158 | ASTM D3418[5] |
| Heat Deflection Temp. (HDT), °C | 94 | 97 | ASTM D648[6] |
| Shore D Hardness | 86 | 86 | ASTM D2240 |
| Izod Impact Strength, Unnotched, ft-lbf/in² | 5.9 | 7.1 | ASTM D256 |
| Charpy Impact Strength, ft-lbf/in² | 4.8 | 6.9 | ASTM D6110 |
| Flexural Strength, psi x 10³ | 12.8 | 12.2 | ASTM D790 |
| Flexural Modulus, psi x 10³ | 439 | 377 | ASTM D790 |
| Tensile Strength, psi x 10³ | 4.4 | 6.4 | ASTM D638 |
| Elongation at Break, % | 2.4 | 2.1 | ASTM D638 |
Data sourced from INVISTA technical data sheet for Dytek® DCH-99.[7]
Analysis of Mechanical Performance
From the data presented, several key differences in performance can be observed:
-
Thermal Properties: Epoxy cured with 1,4-DACH exhibits a significantly higher glass transition temperature (Tg) compared to the IPDA-cured system. This suggests that 1,4-DACH is advantageous for applications requiring performance at elevated temperatures. The Heat Deflection Temperature (HDT) is comparable for both curing agents.
-
Hardness: Both curing agents result in a high Shore D hardness, indicating a rigid and scratch-resistant surface.
-
Toughness: The IPDA-cured epoxy shows higher impact strength (both Izod and Charpy) compared to the 1,4-DACH system, suggesting it may be more resistant to fracture under sudden loads.
-
Flexural Properties: The 1,4-DACH cured epoxy demonstrates a higher flexural strength and a notably higher flexural modulus. This indicates greater stiffness and resistance to bending forces.
-
Tensile Properties: The IPDA-cured system exhibits a higher tensile strength, while the 1,4-DACH system shows slightly greater elongation at break, suggesting a marginally more ductile failure mode under tension.
Experimental Protocols
The following are generalized experimental protocols for determining the mechanical properties of cured epoxy resins, based on standard ASTM methods.
Specimen Preparation
-
Mixing: The epoxy resin (e.g., Epon® 828) and the curing agent (e.g., 1,4-DACH or IPDA) are preheated to reduce viscosity. They are then mixed in a stoichiometric ratio. The mixture is degassed under vacuum to remove entrapped air bubbles.
-
Casting: The bubble-free mixture is poured into preheated molds of the required dimensions for each specific test.
-
Curing: The filled molds are placed in an oven and subjected to a specific curing schedule. A typical schedule might be 2 hours at 80°C followed by 3 hours at 150°C.
-
Post-Curing and Conditioning: After curing, the specimens are demolded and may be post-cured to ensure complete reaction. They are then conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a uniaxial tensile load at a constant crosshead speed until failure. The tensile strength, modulus, and elongation at break are determined from the resulting stress-strain curve.
-
Flexural Testing (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center of the specimen at a specified rate. The flexural strength and modulus are calculated from the load-deflection data.
-
Impact Testing (ASTM D256 - Izod): A notched specimen is held as a cantilever beam and is broken by a single swing of a pendulum. The energy absorbed in breaking the specimen is a measure of its impact strength.
-
Glass Transition Temperature (ASTM D3418 - DSC): A small sample of the cured epoxy is heated in a Differential Scanning Calorimeter (DSC) at a controlled rate. The Tg is identified as a change in the heat capacity of the material.
Experimental Workflow Diagram
Caption: Workflow for the preparation and mechanical testing of cured epoxy resin samples.
Conclusion
The choice between this compound and other cycloaliphatic amines like IPDA for curing epoxy resins depends on the specific performance requirements of the final application. 1,4-DACH is a compelling choice for applications demanding high thermal stability and stiffness, as evidenced by its higher Tg and flexural modulus. Conversely, for applications where toughness and resistance to tensile fracture are paramount, IPDA may be the more suitable option. This guide provides the foundational data and methodologies to aid in this critical material selection process. Further investigation with other classes of curing agents and varying epoxy resins would provide an even broader understanding of the structure-property relationships in these versatile thermosetting systems.
References
A Comparative Guide to HPLC and GC Analysis for the Purity of 1,4-Diaminocyclohexane
For researchers, scientists, and drug development professionals, the accurate determination of the purity of raw materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 1,4-Diaminocyclohexane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and polymers, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of two of the most common and powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This comparison will delve into the experimental protocols for each technique, present a quantitative comparison of their performance, and discuss the respective advantages and limitations, enabling an informed decision on the most suitable method for the analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of this compound is reversed-phase HPLC. This method is well-suited for separating the parent compound from its potential non-volatile impurities.
Instrumentation and Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: Newcrom R1, 5 µm, 150 x 4.6 mm (or equivalent reversed-phase column).[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. Due to the lack of a strong chromophore in this compound, detection at low UV wavelengths is necessary.
-
Injection Volume: 10 µL.
Sample Preparation:
A stock solution of 1 mg/mL of this compound is prepared by dissolving it in the mobile phase. This stock solution is then further diluted to a working concentration of 0.1 mg/mL with the mobile phase. The final solution is filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for assessing the purity of volatile and semi-volatile compounds. Many commercial suppliers of this compound specify its purity using GC. This method is particularly effective for separating the cis and trans isomers and identifying volatile impurities.[2]
Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
Sample Preparation:
A 1 mg/mL solution of this compound is prepared in a suitable solvent such as methanol or dichloromethane.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and GC for the purity analysis of this compound. The data is based on established methods and typical performance for similar amine compounds.
| Parameter | HPLC | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. |
| Typical Application | Purity testing, quantification of non-volatile impurities and related substances. | Purity testing, analysis of volatile impurities, residual solvents, and isomer ratio determination.[2] |
| Analysis Time | 10 - 30 minutes | 5 - 15 minutes |
| Resolution | Good resolution for polar and non-polar impurities. | Excellent resolution for volatile compounds and isomers. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range, dependent on the chromophore. For 1,4-DACH, sensitivity might be limited by the weak UV absorbance. | Picogram (pg) to low ng range, especially with FID. |
| Sample Volatility | Not a limiting factor; suitable for non-volatile compounds. | Requires the analyte to be volatile and thermally stable. |
| Instrumentation Cost | Moderate to High | Moderate |
| Cost per Analysis | Higher, due to solvent consumption and disposal. | Lower, as it primarily uses gases. |
Method Selection and Workflow
The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical requirements. The following diagram illustrates a logical workflow for method selection.
The experimental workflow for a typical purity analysis using either technique is outlined below.
References
A Comparative Guide to Diamines for High-Performance Polymers
For researchers, scientists, and professionals in polymer chemistry and material science, the selection of monomers is a critical step in designing high-performance polymers with tailored properties. This guide provides a comparative analysis of various diamines and their impact on the performance of resulting polymers, with a focus on polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.
The structure of the diamine monomer plays a pivotal role in defining the final properties of the polymer.[1][2] Subtle variations in the diamine's chemical structure, such as the presence of aromatic or aliphatic groups, flexible or rigid linkages, and the incorporation of specific functional groups, can significantly influence the polymer's thermal stability, mechanical characteristics, and solubility.[1][3] This guide offers a comprehensive overview of these structure-property relationships, supported by experimental data and detailed methodologies.
Performance Comparison of Polyimides from Various Diamines
The following table summarizes the key performance indicators of polyimides synthesized from different diamines, providing a quantitative basis for comparison. The properties of the final polymer are not only dependent on the diamine but also on the dianhydride used in the polymerization.
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | 5% Weight Loss Temp. (Td5) (°C) |
| 4,4'-Oxydianiline (ODA) | PMDA | 302 | - | - | >500 |
| 4,4'-Oxydianiline (ODA) | BTDA | 276 | 114.19 | 3.23 | >500 |
| 4,4'-Oxydianiline (ODA) | BPDA | 290 | - | - | >500 |
| p-Phenylenediamine (PDA) | PMDA | - | - | - | - |
| p-Phenylenediamine (PDA) | BPDA | - | - | - | - |
| p-Phenylenediamine (PDA) | ODPA | - | - | - | - |
| p-Phenylenediamine (PDA) | BTDA | - | - | - | - |
| p-Phenylenediamine (PDA) | 6F-PDA | - | - | - | - |
| 4,4'-Diaminodiphenylmethane | BTDA-esterified | - | - | 0.039-0.105 | 510 |
| 4,4'-Diaminodiphenyl ether | BTDA-esterified | - | - | 0.039-0.105 | 510 |
Note: '-' indicates data not available in the provided search results. The properties of polyimides are highly dependent on the specific dianhydride used in conjunction with the diamine. The data presented is a compilation from various studies and direct comparison should be made with caution.
Diamine Structure-Property Relationship
The chemical structure of the diamine monomer is a key determinant of the macroscopic properties of the resulting polymer. The following diagram illustrates the general relationships between the structural features of diamines and the performance characteristics of the polymers derived from them.
Generally, aromatic diamines contribute to higher thermal stability and mechanical strength due to the rigidity of the aromatic backbone.[1][2] In contrast, aliphatic diamines tend to enhance solubility and processability at the expense of thermal and mechanical performance. The introduction of flexible ether or methylene linkages into the diamine structure can also improve solubility and processability.[3] Conversely, rigid linkages and the presence of bulky, polar functional groups like sulfone (–SO2–) can increase the glass transition temperature and enhance thermal stability.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of high-performance polyimides. Researchers should optimize these conditions based on the specific monomers and desired polymer characteristics.
Synthesis of Polyimide via a Two-Step Poly(amic acid) Process
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[1]
-
Poly(amic acid) Synthesis:
-
An equimolar amount of a diamine is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.[1]
-
The solution is stirred under a nitrogen atmosphere at room temperature.
-
An equimolar amount of a dianhydride is added to the solution in portions. The reaction is typically exothermic.
-
The reaction mixture is stirred at room temperature for several hours (e.g., 24-48 hours) to form a viscous poly(amic acid) solution.[4]
-
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner under a nitrogen atmosphere or vacuum. A typical heating profile might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to achieve complete conversion to the polyimide.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures to effect imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
-
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for the asymmetric and symmetric C=O stretching, respectively).
-
Thermal Gravimetric Analysis (TGA): Performed to evaluate the thermal stability of the polymer. The sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.[5] The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. The sample is heated at a controlled rate (e.g., 10°C/min), and the heat flow is measured.[5] The Tg is observed as a step change in the baseline of the DSC curve.
-
Tensile Testing: Mechanical properties such as tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on polymer film samples prepared with specific dimensions according to standard methods (e.g., ASTM D882). The film is stretched at a constant rate until it breaks.[5]
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
Safety Operating Guide
Proper Disposal of 1,4-Diaminocyclohexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Diaminocyclohexane is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this corrosive and hazardous chemical.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful if Swallowed: Can cause significant harm if ingested.[1][2]
-
Flammability: May be a flammable solid or combustible liquid.[2][3]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
Quantitative Data and Chemical Identifiers
For proper waste identification and transportation, the following data is essential. This information is derived from safety data sheets (SDSs) and should be included on hazardous waste labels.
| Identifier | Value | Citation(s) |
| UN Number | 3259 | [2][5] |
| Proper Shipping Name | AMINES, SOLID, CORROSIVE, N.O.S. (trans-1,4-Diaminocyclohexane) | [2][5] |
| Transport Hazard Class | 8 (Corrosive) | [2][5] |
| Packing Group | II | [2][5] |
| CAS Number (trans-isomer) | 2615-25-0 | [4][5] |
| Hazard Statements | H302, H314, H318 |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste disposal company.[2][6] In-lab treatment is not recommended due to the chemical's hazardous nature. The following protocol outlines the necessary steps for waste accumulation and preparation for pickup.
Methodology for Waste Segregation and Storage:
-
Designate a Waste Container:
-
Waste Segregation:
-
Accumulation of Waste:
-
Handling Spills and Contaminated Materials:
-
For small spills, sweep up the solid material without creating dust.[1][4] If it's a liquid, absorb it with an inert material like sand or silica gel.[8][9]
-
Place all spill cleanup materials and contaminated items (e.g., gloves, weighing paper, pipette tips) into the designated hazardous waste container.[2][4]
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
Ensure all paperwork and labels are filled out completely and accurately according to institutional and regulatory requirements.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1,4-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Diaminocyclohexane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2] Appropriate PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against dust, splashes, and vapors, preventing severe eye damage.[2] |
| Skin | Impervious gloves (e.g., nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant, antistatic protective suit.[1] | Prevents skin contact, which can cause severe burns.[1][2] |
| Respiratory | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when ventilation is inadequate or if dust is generated.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
-
Handling:
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Avoid creating dust.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Logical Flow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Spill, Leak, and Disposal Procedures
A systematic approach to spills and disposal is essential for environmental and personal safety.
Operational Plan: Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup:
-
Wear full PPE as outlined in Table 1.
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan
-
Dispose of this compound and any contaminated materials in a suitable, closed container labeled as hazardous waste.[1]
-
All disposal practices must comply with local, regional, and national hazardous waste regulations.[2] Do not dispose of the chemical down the drain.[1]
Emergency Response Logic
Caption: Logical steps for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
